Product packaging for 2,3-Dihydroxyisovaleric acid(Cat. No.:CAS No. 1756-18-9)

2,3-Dihydroxyisovaleric acid

Numéro de catalogue: B154869
Numéro CAS: 1756-18-9
Poids moléculaire: 134.13 g/mol
Clé InChI: JTEYKUFKXGDTEU-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-3-methylbutanoic acid, also known as (R)-2,3-Dihydroxy-isovalerate, is a crucial biochemical intermediate in several essential metabolic pathways . This hydroxy fatty acid plays a fundamental role in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . Within the valine and isoleucine biosynthesis pathways, it is produced from 3-hydroxy-3-methyl-2-oxobutanoic acid by the enzyme ketol-acid reductoisomerase (EC 1.1.1.86) and is subsequently converted to 2-oxoisovalerate by the action of dihydroxy-acid dehydratase (EC 4.2.1.9) . Furthermore, this compound is involved in the pantothenate and coenzyme A (CoA) biosynthesis pathway, underscoring its broader metabolic significance . With a molecular formula of C5H10O4 and a molecular weight of 134.13 g/mol, it is a water-soluble solid characterized by multiple hydroxyl groups and a carboxylic acid function . Researchers value this compound for studying microbial and plant metabolism, engineering biosynthetic pathways, and exploring amino acid metabolism. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B154869 2,3-Dihydroxyisovaleric acid CAS No. 1756-18-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-dihydroxy-3-methylbutanoic acid
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InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JTEYKUFKXGDTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201292206
Record name 2,3-Dihydroxy-3-methylbutanoic acid
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Molecular Weight

134.13 g/mol
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CAS No.

1756-18-9
Record name 2,3-Dihydroxy-3-methylbutanoic acid
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Record name alpha,beta-Dihydroxyisovaleric acid
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Foundational & Exploratory

The Biosynthesis of 2,3-Dihydroxyisovaleric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Pathway, Enzymology, and Metabolic Engineering Strategies

This technical guide provides a comprehensive overview of the biosynthesis of 2,3-dihydroxyisovaleric acid, an important intermediate in the branched-chain amino acid metabolic pathway. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic reactions, quantitative data, and experimental protocols relevant to the study and manipulation of this pathway.

Introduction to the this compound Biosynthesis Pathway

This compound is a key chiral intermediate in the biosynthesis of the essential amino acids valine and leucine. The pathway begins with the common central metabolite, pyruvate, and involves a two-step enzymatic conversion. The first committed step is the condensation of two pyruvate molecules to form α-acetolactate, catalyzed by acetolactate synthase. Subsequently, ketol-acid reductoisomerase catalyzes the conversion of α-acetolactate to (R)-2,3-dihydroxy-isovalerate. This pathway is a critical metabolic route in bacteria, archaea, fungi, and plants, but is absent in animals, making its enzymes potential targets for herbicides and antimicrobial agents. Furthermore, there is growing interest in engineering this pathway for the biotechnological production of this compound and other valuable chemicals.

The Core Biosynthetic Pathway

The biosynthesis of this compound from pyruvate proceeds through the following two key enzymatic steps:

  • Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS), catalyzes the thiamine pyrophosphate (TPP)-dependent condensation of two molecules of pyruvate to produce one molecule of (S)-α-acetolactate and one molecule of carbon dioxide.[1][2][3]

  • Ketol-Acid Reductoisomerase (KARI) , also known as acetohydroxy acid isomeroreductase, is a bifunctional enzyme that first catalyzes an alkyl migration to convert (S)-α-acetolactate to 3-hydroxy-3-methyl-2-oxobutanoate. This intermediate is then reduced in an NADPH-dependent manner to yield (R)-2,3-dihydroxy-isovalerate.[4][5][6]

The overall pathway can be visualized as follows:

This compound Biosynthesis cluster_cofactors1 Cofactors cluster_cofactors2 Cofactors Pyruvate 2x Pyruvate Acetolactate (S)-α-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS/AHAS) EC 2.2.1.6 TPP Thiamine Pyrophosphate (TPP) Mg2_1 Mg²⁺ DHIV (R)-2,3-Dihydroxyisovaleric Acid Acetolactate->DHIV Ketol-Acid Reductoisomerase (KARI) EC 1.1.1.86 NADPH NADPH Mg2_2 Mg²⁺ NADP NADP⁺

Figure 1: The core biosynthesis pathway of this compound.

Quantitative Data on Key Enzymes

A thorough understanding of the enzymatic properties of acetolactate synthase and ketol-acid reductoisomerase is crucial for pathway analysis and engineering. The following tables summarize key quantitative data for these enzymes from various organisms.

Acetolactate Synthase (ALS/AHAS)
OrganismSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp. (°C)Reference(s)
Bacillus licheniformisPyruvate--7.055[7]
Acetobacter pasteurianusPyruvate--6.555[8]
Alopecurus aequalis (197-Tyr mutant)PyruvateIncreasedDecreased--[9]
Alopecurus aequalis (574-Leu mutant)PyruvateIncreasedIncreased--[9]
Canola (Hyola 555TT)Pyruvate11.99---[10]
Canola (Hyola 571CL)Pyruvate13.41---[10]

Feedback Inhibition of Acetolactate Synthase

Acetolactate synthase is allosterically regulated by the end-products of the branched-chain amino acid pathway: valine, leucine, and isoleucine. This feedback inhibition is a critical control point in the pathway.

OrganismInhibitorKi (mM)Reference(s)
Corynebacterium glutamicumValine0.9[11]
Leucine6.0[11]
Isoleucine3.1[11]

It's important to note that the degree of inhibition of AHAS activity does not typically exceed 57%, regardless of the number of branched-chain amino acids present.[11]

Ketol-Acid Reductoisomerase (KARI)
OrganismSubstratekcat (s-1)Km (µM)CofactorOptimal pHReference(s)
Escherichia coli2-Acetolactate2.15 ± 0.02230 ± 8NADPH~7.5[5]
3-Hydroxypyruvate7.9 ± 0.23500 ± 200NADPH~7.5[5]
Campylobacter jejuni2-Acetolactate0.85 ± 0.05881 ± 50NADPH-[5]
3-Hydroxypyruvate2.20 ± 0.051700 ± 100NADPH-[5]
Mycobacterium tuberculosis(2S)-acetolactate--NADPH/NADH8.0[12]
3-hydroxy-3-methyl-2-ketobutyrate201.17 ± 61.39301.30 ± 7.7NADPH8.0[12][13]
Staphylococcus aureus2-Acetolactate--NADPH8.0[14]

Metabolic Engineering for 2,3-Dihydroxyisovalerate Production

Several metabolic engineering strategies have been employed to achieve high-level production of this compound in microorganisms. A common approach involves the disruption of competing pathways and the prevention of product degradation.

A successful strategy in 2,3-butanediol producing organisms like Klebsiella pneumoniae and Enterobacter cloacae involves:[1][15]

  • Deletion of budA : This gene encodes α-acetolactate decarboxylase, which diverts α-acetolactate towards 2,3-butanediol synthesis. Its removal redirects the flux towards the branched-chain amino acid pathway.[1][15]

  • Deletion of ilvD : This gene encodes dihydroxy-acid dehydratase, the enzyme that consumes this compound. Its deletion leads to the accumulation of the desired product.[1][15]

  • Deletion of ldhA (optional but beneficial): This gene encodes lactate dehydrogenase. Its removal prevents the formation of lactate as a major byproduct, increasing the pyruvate pool available for the target pathway.[15]

Metabolic Engineering for DHIV Production cluster_deletions Gene Deletions Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ALS Lactate Lactate Pyruvate->Lactate ldhA (deleted) DHIV This compound (Accumulates) Acetolactate->DHIV KARI Butanediol 2,3-Butanediol Acetolactate->Butanediol budA (deleted) KIV 2-Ketoisovalerate DHIV->KIV ilvD (deleted) budA_del budA ilvD_del ilvD ldhA_del ldhA

Figure 2: Metabolic engineering strategy for this compound production.

Production Titers and Yields in Engineered Strains

Engineered StrainGenetic ModificationsTiter (g/L)Productivity (g/L·h)Yield (mol/mol glucose)Reference(s)
Klebsiella pneumoniaeΔbudA ΔilvD ΔldhA36.50.810.49[10][15]
Enterobacter cloacaeΔbudA ΔilvD31.20.410.56[1][2]

Experimental Protocols

This section provides an overview of key experimental protocols for studying the this compound biosynthesis pathway.

Acetolactate Synthase (ALS) Activity Assay (Voges-Proskauer Reaction)

This is a colorimetric assay based on the conversion of the enzymatic product, α-acetolactate, to acetoin, which then reacts with creatine and α-naphthol to produce a red-colored complex.[16][17]

Principle:

  • Enzymatic reaction: 2 Pyruvate → α-Acetolactate + CO₂ (catalyzed by ALS)

  • Decarboxylation: α-Acetolactate → Acetoin + CO₂ (acid-catalyzed)

  • Color development: Acetoin + Creatine + α-Naphthol → Red complex

Materials:

  • Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 6.5

  • Substrate: 100 mM Sodium Pyruvate

  • Cofactors: 1 mM Thiamine Pyrophosphate (TPP), 0.5 mM MgCl₂

  • Stop Solution: 50% (v/v) H₂SO₄

  • Color Reagents: 0.5% (w/v) Creatine, 5% (w/v) α-Naphthol (in ethanol)

  • Enzyme extract or purified enzyme

Procedure:

  • Prepare a reaction mixture containing assay buffer, TPP, and MgCl₂.

  • Add the enzyme sample and pre-incubate at the desired temperature (e.g., 55°C) for a few minutes.

  • Initiate the reaction by adding sodium pyruvate.

  • Incubate for a defined period (e.g., 20 minutes) at the optimal temperature.

  • Stop the reaction by adding the stop solution.

  • Incubate at a higher temperature (e.g., 55°C) for a defined period (e.g., 30 minutes) to facilitate the decarboxylation of α-acetolactate to acetoin.

  • Add the color reagents (creatine and α-naphthol) and incubate at a suitable temperature (e.g., 37°C) for color development (e.g., 30 minutes).

  • Measure the absorbance at 525 nm.

  • Calculate the enzyme activity based on a standard curve of acetoin. One unit of ALS activity is typically defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.[17]

Ketol-Acid Reductoisomerase (KARI) Activity Assay

This is a continuous spectrophotometric assay that monitors the consumption of NADPH at 340 nm.[5]

Materials:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

  • Substrate: 2-Acetolactate

  • Cofactors: NADPH, MgCl₂

  • Purified KARI enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, MgCl₂, and NADPH.

  • Add the purified KARI enzyme and equilibrate to the desired temperature.

  • Initiate the reaction by adding 2-acetolactate.

  • Continuously monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of this compound

5.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of organic acids from fermentation broths.

General Protocol Outline:

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant may need to be filtered (e.g., through a 0.22 µm filter) and diluted.

  • Chromatographic System:

    • Column: A reversed-phase C18 column or a specific organic acid analysis column.

    • Mobile Phase: Typically an acidic aqueous buffer (e.g., dilute H₂SO₄ or a phosphate buffer at low pH) with an organic modifier like acetonitrile or methanol. A gradient elution may be necessary for separating multiple organic acids.[18]

    • Flow Rate: Typically around 0.5-1.0 mL/min.

    • Column Temperature: Often maintained at a constant temperature (e.g., 30-60°C) for reproducibility.

  • Detection:

    • Refractive Index (RI) Detector: Suitable for detecting non-UV absorbing compounds.

    • UV Detector: Can be used if the organic acids have a chromophore or after derivatization.

  • Quantification: Generate a standard curve with known concentrations of this compound to quantify the concentration in the samples.

5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of organic acids, but requires a derivatization step to make the non-volatile organic acids amenable to gas chromatography.[3][19]

General Protocol Outline:

  • Sample Preparation and Extraction:

    • Acidify the sample (e.g., with HCl).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).[19]

    • Evaporate the organic phase to dryness.

  • Derivatization:

    • React the dried extract with a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid and hydroxyl groups into volatile silyl esters and ethers. This is often done at an elevated temperature (e.g., 60-70°C).[3][4]

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-1MS or DB-5MS).

    • Temperature Program: A temperature gradient is used to separate the derivatized organic acids.

    • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Quantification: Use an internal standard and a calibration curve of derivatized this compound for accurate quantification.

Conclusion

The biosynthesis of this compound represents a fundamental metabolic pathway with significant implications for basic research, agriculture, and biotechnology. A thorough understanding of the enzymes involved, their kinetics, and regulation is paramount for any application, from the development of novel antimicrobials to the metabolic engineering of microorganisms for the production of valuable chemicals. This guide has provided a detailed overview of the core knowledge and experimental methodologies required to investigate and manipulate this important pathway. The continued exploration of this pathway is expected to yield further insights and applications in the years to come.

References

The Metabolic Crossroads: A Technical Guide to 2,3-Dihydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxyisovaleric acid, a critical intermediate in the biosynthesis of branched-chain amino acids (BCAAs), stands at a pivotal metabolic junction. Its precise regulation and metabolism are essential for cellular function, and dysregulation is implicated in significant human diseases, most notably Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the role of this compound in metabolism, detailing its biosynthetic and degradative pathways, the kinetics of key enzymes, and its emerging role as a clinical biomarker. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers and professionals in drug development and metabolic disease.

Introduction

(R)-2,3-Dihydroxyisovalerate, also known as α,β-dihydroxyisovalerate, is a key intermediate in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] These amino acids are not only fundamental building blocks for proteins but also play crucial roles in nutrient sensing and cellular signaling.[3] The metabolic pathways involving this compound are highly conserved across bacteria, fungi, and plants.[4] In mammals, the breakdown of BCAAs is critical, and defects in this pathway lead to severe metabolic disorders.[5][6] This guide delves into the core metabolic functions of this compound, its enzymatic regulation, and its clinical significance.

Metabolic Pathways Involving this compound

This compound is centrally positioned within the BCAA biosynthesis pathway. This pathway typically begins with pyruvate and involves a series of enzymatic reactions to produce valine and precursors for leucine and isoleucine.

Biosynthesis of this compound

The formation of (R)-2,3-dihydroxyisovalerate is a two-step process catalyzed by the bifunctional enzyme ketol-acid reductoisomerase (KARI) (EC 1.1.1.86).[6][7]

  • Isomerization: The process begins with the conversion of (S)-2-acetolactate to the intermediate 3-hydroxy-3-methyl-2-ketobutyrate. This is a rate-limiting isomerization reaction involving a methyl group transfer.[8][9]

  • Reduction: The intermediate is then rapidly reduced in a NADPH-dependent manner to yield (R)-2,3-dihydroxy-3-methylbutanoate ((R)-2,3-dihydroxyisovalerate).[7][8]

The overall reaction catalyzed by KARI is: (S)-2-acetolactate + NADPH + H⁺ ⇌ (R)-2,3-dihydroxy-3-methylbutanoate + NADP⁺

Degradation of this compound

This compound is subsequently converted to 2-oxoisovalerate by the enzyme dihydroxy-acid dehydratase (DHAD) (EC 4.2.1.9).[1][10] This dehydration reaction is a critical step in the pathway leading to the synthesis of valine and pantothenate (Vitamin B5).[10]

The reaction is as follows: (R)-2,3-dihydroxy-3-methylbutanoate ⇌ 2-oxoisovalerate + H₂O

dot

BCAA_Biosynthesis Pyruvate Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate Intermediate 3-Hydroxy-3-methyl- 2-ketobutyrate Acetolactate->Intermediate KARI (Isomerization) DHIV (R)-2,3-Dihydroxyisovaleric acid Intermediate->DHIV Oxoisovalerate 2-Oxoisovalerate DHIV->Oxoisovalerate DHAD Valine Valine Oxoisovalerate->Valine Transaminase Pantothenate Pantothenate Biosynthesis Oxoisovalerate->Pantothenate

Caption: Biosynthesis and degradation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound pathway.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKm (μM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Reference
Ketol-acid reductoisomerase (KARI)Mycobacterium tuberculosis3-hydroxy-3-methyl-2-ketobutyrate301.30 ± 7.7201.17 ± 61.39-[9]
Dihydroxy-acid dehydratase (DHAD)Sulfolobus solfataricus2,3-dihydroxyisovalerate--140.3[11]
Table 2: Metabolite Concentrations in Health and Disease
MetaboliteConditionFluidConcentrationReference
LeucineHealthyPlasma75-200 µmol/L (children < 5 yrs)[12]
LeucineHealthyPlasma75-300 µmol/L (patients > 5 yrs)[12]
LeucineMaple Syrup Urine DiseasePlasma> 1000 µmol/L[13]
Allo-isoleucineMaple Syrup Urine DiseasePlasma> 5 µmol/L (pathognomonic)[14]
2,3-DihydroxyisovalerateEngineered Enterobacter cloacaeFermentation Broth31.2 g/L[15]
2,3-DihydroxyisovalerateEngineered Klebsiella pneumoniaeFermentation Broth36.5 g/L[16]

Clinical Significance

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[5][6] This enzyme complex is responsible for the breakdown of the α-keto acids derived from leucine, isoleucine, and valine.[17] A defect in BCKAD leads to the accumulation of BCAAs and their corresponding α-keto acids, including 2-oxoisovalerate, in blood and urine.[13][18] This accumulation is neurotoxic and, if untreated, leads to severe neurological damage, developmental delay, and a characteristic maple syrup odor in the urine.[5][19] While this compound itself does not accumulate, the blockage downstream leads to a buildup of its precursors and related metabolites. Diagnosis of MSUD relies on the detection of elevated levels of BCAAs (especially leucine) and the pathognomonic marker allo-isoleucine in plasma.[12][14]

Biomarker Potential

Recent metabolomic studies have identified this compound as a potential biomarker for several conditions:

  • Habitual Alcohol Intake: Elevated levels of this compound have been associated with self-reported alcohol consumption.[20]

  • Cancer Risk: Its levels have been linked to an increased risk of pancreatic and liver cancers.[20]

Experimental Protocols

Quantification of Organic Acids in Urine by GC-MS

This protocol provides a general workflow for the analysis of organic acids, including metabolites related to the BCAA pathway, in urine samples.

5.1.1. Principle Organic acids are extracted from an acidified urine sample into an organic solvent. The extracts are then dried and derivatized to form volatile trimethylsilyl (TMS) esters, which are then analyzed by gas chromatography-mass spectrometry (GC-MS).[2][21]

5.1.2. Materials

  • Urine sample

  • 5M HCl

  • Sodium chloride (solid)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine

  • Internal standard (e.g., tropic acid)

5.1.3. Procedure

  • Sample Preparation: To a glass tube, add a calculated volume of urine normalized to creatinine concentration (e.g., to achieve a final concentration of 1 mmol/L). Adjust the total volume to 2 mL with distilled water.[22]

  • Acidification: Add 6 drops of 5M HCl to acidify the sample to a pH of less than 2.[2]

  • Salting Out: Add solid sodium chloride to saturate the solution and vortex to mix.[2]

  • Extraction: Add ethyl acetate and vortex thoroughly for 1 minute. Centrifuge to separate the phases.[21]

  • Drying: Transfer the organic (upper) layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Transfer the dried extract to a new tube and evaporate to dryness under a stream of nitrogen.[2]

  • Derivatization: Add 75 µL of BSTFA and 20 µL of pyridine to the dried extract. Cap the tube, vortex, and heat at 60-70°C for 30 minutes to form TMS derivatives.[2]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, typically in full scan mode.[22]

GCMS_Workflow start Urine Sample acidify Acidification (HCl) + Salting Out (NaCl) start->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Drying (Anhydrous Na2SO4) extract->dry evaporate Evaporation (Nitrogen Stream) dry->evaporate derivatize Derivatization (BSTFA, Pyridine) evaporate->derivatize analyze GC-MS Analysis derivatize->analyze

References

An In-depth Technical Guide on the Chemical Properties of 2,3-Dihydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyisovaleric acid, also known as α,β-dihydroxyisovalerate, is a key intermediate in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine[1][2]. It also plays a crucial role in the biosynthesis of pantothenate (Vitamin B5) and coenzyme A (CoA)[1]. This guide provides a comprehensive overview of the chemical properties, relevant metabolic pathways, and experimental protocols associated with this compound. The naturally occurring and biologically active form is the (2R)-isomer[2].

Core Chemical Properties

A summary of the core chemical and physical properties of this compound is presented below. This data is essential for its identification, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₅H₁₀O₄[1][3][4][5]
Molecular Weight 134.13 g/mol [1][3][5]
IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoic acid[1][3]
CAS Number (for (R)-isomer) 19451-56-0[1][3][5]
Monoisotopic Mass 134.057908808 Da[3][4]
Description Belongs to the class of organic compounds known as hydroxy fatty acids.[3][4][6]

Metabolic Significance and Signaling Pathways

This compound is a critical metabolite in two major biosynthetic pathways in microorganisms and plants: the branched-chain amino acid biosynthesis pathway and the pantothenate biosynthesis pathway. As these pathways are absent in animals, the enzymes involved are potential targets for herbicides and antimicrobial agents[7][8][9].

Branched-Chain Amino Acid Biosynthesis

In the biosynthesis of valine and isoleucine, this compound is synthesized from α-acetolactate. This conversion is catalyzed by the enzyme acetohydroxy acid isomeroreductase (also known as ketol-acid reductoisomerase)[1][3]. This enzyme performs a two-step reaction: an alkyl migration followed by an NADPH-dependent reduction[2][7]. Subsequently, dihydroxy-acid dehydratase converts (R)-2,3-dihydroxy-isovalerate to 2-oxoisovalerate[1][3].

BCAA_Pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate synthase Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate Acetohydroxy acid isomeroreductase (NADPH -> NADP+) Oxoisovalerate 2-Oxoisovalerate Dihydroxyisovalerate->Oxoisovalerate Dihydroxy-acid dehydratase Valine Valine Oxoisovalerate->Valine Transaminase

Biosynthesis of Valine from Pyruvate.
Pantothenate (Vitamin B5) Biosynthesis

This compound is a precursor to pantoate in the pantothenate biosynthesis pathway. In this pathway, α-ketoisovalerate is converted to α-ketopantoate. Subsequently, ketopantoate reductase catalyzes the NADPH-dependent reduction of α-ketopantoate to form D-(-)-pantoate[10][11][12]. Pantoate is then condensed with β-alanine to form pantothenate[13][14].

Pantothenate_Pathway Ketoisovalerate α-Ketoisovalerate Ketopantoate α-Ketopantoate Ketoisovalerate->Ketopantoate Ketopantoate hydroxymethyltransferase Pantoate D-(-)-Pantoate Ketopantoate->Pantoate Ketopantoate reductase (NADPH -> NADP+) Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate Pantothenate synthetase b_Alanine β-Alanine b_Alanine->Pantothenate Pantothenate synthetase

Biosynthesis of Pantothenate.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound.

Enzymatic Synthesis of (R)-2,3-Dihydroxyisovalerate

This protocol is based on the enzymatic reduction of a precursor using a reductase enzyme.

Materials:

  • α-Ketoisovalerate

  • NADPH

  • Purified acetohydroxy acid isomeroreductase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Quenching solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing α-ketoisovalerate and NADPH in the reaction buffer.

  • Initiate the reaction by adding a purified solution of acetohydroxy acid isomeroreductase.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.

  • Monitor the reaction progress by measuring the decrease in NADPH absorbance at 340 nm.

  • Once the reaction is complete, terminate it by adding the quenching solution to lower the pH.

  • Extract the product, this compound, from the aqueous solution using an appropriate organic solvent.

  • Dry the organic phase (e.g., over anhydrous sodium sulfate), filter, and evaporate the solvent to obtain the crude product.

  • Purify the product using techniques such as column chromatography on silica gel.

Production of 2,3-Dihydroxyisovalerate using Engineered Microorganisms

Metabolically engineered bacteria can be used for the large-scale production of 2,3-dihydroxyisovalerate. A common strategy involves using a 2,3-butanediol producing bacterium and disrupting key genes to redirect the metabolic flux towards 2,3-dihydroxyisovalerate[15].

General Workflow:

  • Strain Construction: Start with a host strain known for high flux towards pyruvate, such as Klebsiella pneumoniae or Enterobacter cloacae.

  • Gene Knockout: Disrupt the gene encoding for α-acetolactate decarboxylase (budA) to prevent the conversion of α-acetolactate to acetoin. This redirects α-acetolactate into the valine biosynthesis pathway.

  • Further Gene Knockout: Disrupt the gene for dihydroxy-acid dehydratase (ilvD) to prevent the conversion of 2,3-dihydroxyisovalerate to 2-oxoisovalerate, leading to its accumulation[15].

  • Fermentation: Culture the engineered strain in a suitable fermentation medium containing a carbon source like glucose.

  • Optimization: Optimize fermentation parameters such as pH, temperature, and aeration to maximize product yield.

  • Product Recovery: Isolate and purify 2,3-dihydroxyisovalerate from the fermentation broth.

Microbial_Production_Workflow Strain Select Host Strain (e.g., K. pneumoniae) Knockout1 Disrupt α-acetolactate decarboxylase (budA) Strain->Knockout1 Knockout2 Disrupt dihydroxy-acid dehydratase (ilvD) Knockout1->Knockout2 Fermentation Fermentation in Optimized Medium Knockout2->Fermentation Purification Product Recovery and Purification Fermentation->Purification

Workflow for microbial production.

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques.

TechniqueExpected Features
¹H NMR Signals corresponding to the two methyl groups, the methine proton, and the hydroxyl protons.
¹³C NMR Resonances for the two methyl carbons, the two carbons bearing hydroxyl groups, and the carboxyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to its molecular weight. In negative ion mode ESI-MS, a precursor ion at m/z 133.0506 ([M-H]⁻) is observed[5][16].
Infrared (IR) Spectroscopy Broad absorption band for the O-H stretch of the hydroxyl and carboxylic acid groups, and a strong C=O stretching absorption for the carboxylic acid.

Conclusion

This compound is a metabolite of significant interest due to its central role in essential biosynthetic pathways. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development. Further research into the enzymes of its metabolic pathways could lead to the development of novel antimicrobial agents and herbicides.

References

The Natural Occurrence of 2,3-Dihydroxyisovaleric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxyisovaleric acid is a crucial intermediate metabolite in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. Its presence is fundamental across a wide range of organisms, from microorganisms to plants and animals, including humans. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed methodologies for its detection and quantification. While quantitative data on its natural abundance in healthy, wild-type organisms is limited, this guide presents available data from studies on genetically engineered microorganisms and its altered levels in human metabolic disorders. This document is intended to serve as a valuable resource for researchers and professionals in drug development and metabolic research.

Introduction

This compound, also known as α,β-dihydroxyisovalerate, is a five-carbon dihydroxy acid. It exists as a key intermediate in the well-conserved metabolic pathway for the synthesis of branched-chain amino acids[1]. Specifically, it is a precursor in the biosynthesis of valine and an intermediate in the pathway leading to leucine and isoleucine[1]. The study of this compound is of significant interest due to its central role in primary metabolism and its potential as a biomarker for certain metabolic diseases.

Biosynthesis of this compound

This compound is synthesized in a two-step enzymatic reaction from α-acetolactate, a precursor derived from pyruvate. The biosynthesis is a part of the larger BCAA synthesis pathway.

The key enzymatic steps are:

  • Formation from α-Acetolactate: α-Acetolactate is converted to 2,3-dihydroxyisovalerate. This reaction is catalyzed by the enzyme acetohydroxy acid isomeroreductase (also known as ketol-acid reductoisomerase, EC 1.1.1.86). This enzyme utilizes NADPH as a cofactor to reduce and rearrange the substrate.

  • Conversion to α-Ketoisovalerate: 2,3-Dihydroxyisovalerate is subsequently dehydrated to form α-ketoisovalerate by the enzyme dihydroxy-acid dehydratase (EC 4.2.1.9). α-Ketoisovalerate is a direct precursor to valine and a downstream intermediate for leucine synthesis.

A diagram of the biosynthetic pathway is presented below.

BCAA_biosynthesis Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase DHIV This compound alpha_Acetolactate->DHIV Acetohydroxy acid isomeroreductase (EC 1.1.1.86) alpha_Ketoisovalerate α-Ketoisovalerate DHIV->alpha_Ketoisovalerate Dihydroxy-acid dehydratase (EC 4.2.1.9) Valine Valine alpha_Ketoisovalerate->Valine Transaminase Leucine Leucine alpha_Ketoisovalerate->Leucine Multiple steps

Biosynthetic pathway of this compound.

Natural Occurrence and Quantitative Data

While this compound is a ubiquitous intermediate in BCAA biosynthesis, quantitative data on its concentration in healthy, wild-type organisms is scarce in the scientific literature. Its transient nature as a metabolic intermediate likely results in low steady-state concentrations. The available quantitative data primarily comes from studies involving genetically engineered microorganisms designed to overproduce this compound, and from clinical studies of metabolic disorders where its levels are abnormally elevated.

Occurrence in Microorganisms

In wild-type microorganisms, the concentration of this compound is generally low and not typically reported in metabolomic studies. However, metabolic engineering strategies have been employed to achieve high-titer production of this compound in various bacterial species.

OrganismStrain TypeCulture ConditionsTiter (g/L)Reference
Escherichia coliGenetically EngineeredFed-batch fermentation with glucose7.8 (for 2-hydroxyisovaleric acid, a related compound)[2]
Escherichia coliGenetically EngineeredFed-batch fermentation with glycerol6.2 (for 2-hydroxyisovaleric acid, a related compound)[2]
Occurrence in Plants

Metabolomic studies of various plants have identified the presence of this compound as part of the BCAA biosynthesis pathway. However, to the best of our knowledge, there are no published reports on the specific concentration of this metabolite in different plant tissues under normal physiological conditions. One study on purple carrots detected 2,3-dihydroxyvaleric acid, a related compound[3].

Occurrence in Animals and Humans

In animals and humans, this compound is a normal, albeit low-level, metabolite found in biofluids such as urine and plasma. Its concentration can be significantly elevated in certain inborn errors of metabolism.

Biological MatrixConditionAnalyteConcentrationReference
Human PlasmaDown Syndrome (n=17)3-Hydroxyisovaleric acidStatistically significant increase compared to healthy controls (n=30)[4]
Human PlasmaHealthy Controls (n=30)3-Hydroxyisovaleric acidNot specified[4]

Experimental Protocols for Detection and Quantification

The analysis of this compound, as with other organic acids, is typically performed using chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.

  • Extraction:

    • For biofluids (urine, plasma): Acidify the sample with HCl. Extract the organic acids with an organic solvent such as ethyl acetate or diethyl ether.

    • For tissues (plant or animal): Homogenize the tissue in a suitable solvent (e.g., methanol/water). Centrifuge to remove proteins and cell debris.

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization:

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.

    • Incubate at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

  • Gas Chromatograph:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might be: initial temperature of 70°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) mode for quantitative analysis of target compounds, which offers higher sensitivity and selectivity.

GCMS_Workflow Sample Biological Sample (Urine, Plasma, Tissue) Extraction Extraction of Organic Acids Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., TMS) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (Scan/SIM) MS_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS experimental workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of non-volatile and polar compounds like this compound in complex biological matrices. It often requires less sample preparation than GC-MS.

  • Protein Precipitation: For plasma or serum samples, add a cold organic solvent such as acetonitrile or methanol (typically 3:1 or 4:1 ratio of solvent to sample) to precipitate proteins. Centrifuge and collect the supernatant.

  • Dilution: For urine samples, a simple "dilute and shoot" approach can often be used, where the sample is diluted with the initial mobile phase before injection.

  • Solid-Phase Extraction (SPE): For complex matrices or to achieve lower detection limits, an SPE step can be employed to clean up the sample and concentrate the analytes.

  • Liquid Chromatograph:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of polar metabolites. HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be an alternative.

    • Mobile Phase: A gradient elution with two solvents is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile. The gradient starts with a high percentage of Solvent A and gradually increases the percentage of Solvent B.

    • Flow Rate: A typical flow rate for a 2.1 mm i.d. column is 0.2-0.4 mL/min.

  • Tandem Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI), usually in negative ion mode for acidic compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting a specific precursor ion for this compound and then monitoring one or more of its characteristic product ions after collision-induced dissociation. This provides very high selectivity and sensitivity.

LCMSMS_Workflow Sample Biological Sample (Urine, Plasma) Protein_Precipitation Protein Precipitation (if necessary) Sample->Protein_Precipitation Dilution Dilution Protein_Precipitation->Dilution LC_Injection LC Injection Dilution->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Ionization MS Ionization (ESI) LC_Separation->MS_Ionization MSMS_Fragmentation Tandem MS Fragmentation MS_Ionization->MSMS_Fragmentation MRM_Detection MRM Detection MSMS_Fragmentation->MRM_Detection Data_Analysis Data Analysis MRM_Detection->Data_Analysis

LC-MS/MS experimental workflow for this compound.

Conclusion

This compound is a fundamentally important metabolite in the biosynthesis of branched-chain amino acids across all domains of life. Despite its ubiquitous presence, quantitative data on its natural abundance in healthy organisms remain limited, highlighting an area for future research. The analytical methodologies of GC-MS and LC-MS/MS provide robust and sensitive platforms for its detection and quantification. This technical guide offers a comprehensive summary of the current knowledge on the natural occurrence of this compound and provides detailed experimental frameworks to aid researchers in their investigations of this key metabolic intermediate. Further studies to quantify its baseline levels in various organisms will be crucial for a more complete understanding of BCAA metabolism and its role in health and disease.

References

2,3-Dihydroxyisovaleric Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

2,3-Dihydroxyisovaleric acid, an alpha,beta-dihydroxyisovalerate, is a crucial metabolic intermediate in various microbial biosynthetic pathways.[1] Primarily recognized for its role in the biosynthesis of branched-chain amino acids (BCAAs) such as valine and leucine, it also serves as a precursor for the synthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA).[1][2][3] This technical guide provides an in-depth overview of the metabolic significance of this compound, the enzymatic reactions governing its synthesis and conversion, and the metabolic engineering strategies employed for its microbial production. Detailed experimental protocols for key assays and quantitative data on enzyme kinetics and production titers are presented to facilitate further research and development in this area.

Metabolic Pathways Involving this compound

This compound is a key intermediate in two major microbial metabolic pathways: the biosynthesis of branched-chain amino acids and the synthesis of pantothenate and Coenzyme A.

Branched-Chain Amino Acid (BCAA) Biosynthesis

In the biosynthesis of valine and leucine, this compound is formed from acetolactate in a two-step reaction catalyzed by the enzyme ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase (EC 1.1.1.86).[2][3][4] This bifunctional enzyme first catalyzes an isomerization of acetolactate to form an intermediate, 3-hydroxy-3-methyl-2-ketobutyrate, which is then reduced in an NADPH-dependent manner to yield (R)-2,3-dihydroxy-3-methylbutanoic acid (this compound).[5] Subsequently, the enzyme dihydroxy-acid dehydratase (EC 4.2.1.9) converts this compound to 2-ketoisovalerate, a direct precursor for valine synthesis.[1]

Pantothenate and Coenzyme A (CoA) Biosynthesis

The BCAA biosynthesis pathway is interconnected with the synthesis of pantothenate, a precursor for the essential cofactor Coenzyme A.[6][7] The intermediate 2-ketoisovalerate, derived from this compound, can be diverted into the pantothenate biosynthesis pathway.[8] In some microorganisms, the ketol-acid reductoisomerase (IlvC) has been shown to also exhibit ketopantoate reductase activity, directly participating in the pantoate synthesis branch of the pathway.[6][9]

Pantothenate_CoA_Biosynthesis cluster_BCAA From BCAA Biosynthesis cluster_Pantothenate Pantothenate Biosynthesis cluster_CoA Coenzyme A Biosynthesis 2_Ketoisovalerate 2-Ketoisovalerate 2_Dehydropantoate 2-Dehydropantoate 2_Ketoisovalerate->2_Dehydropantoate panB Pantoate Pantoate 2_Dehydropantoate->Pantoate ilvC/panE Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate panC 4_Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4_Phosphopantothenate panK Dephospho_CoA Dephospho-CoA 4_Phosphopantothenate->Dephospho_CoA coaD CoA Coenzyme A Dephospho_CoA->CoA coaE Beta_Alanine β-Alanine Beta_Alanine->Pantothenate

Pantothenate and CoA Biosynthesis Pathway.

Metabolic Engineering for this compound Production

While naturally occurring microorganisms do not accumulate this compound, metabolic engineering strategies have been successfully employed to achieve its overproduction.[4][10] A common approach involves the disruption of genes downstream of 2,3-dihydroxyisovalerate in the BCAA pathway and redirecting carbon flux towards its synthesis.

A successful strategy in 2,3-butanediol producing bacteria like Klebsiella pneumoniae and Enterobacter cloacae involves a dual-gene knockout approach.[4][10] The gene budA, encoding α-acetolactate decarboxylase which channels acetolactate towards 2,3-butanediol synthesis, is deleted to increase the pool of acetolactate available for the BCAA pathway.[4][10] Additionally, the ilvD gene, encoding dihydroxy-acid dehydratase that converts this compound to 2-ketoisovalerate, is also knocked out to prevent further metabolism of the target compound.[4][10]

Metabolic_Engineering_Workflow cluster_Host Host Strain Selection cluster_Engineering Genetic Modification cluster_Fermentation Fermentation and Production Host Select 2,3-Butanediol Producer (e.g., K. pneumoniae, E. cloacae) Knockout_budA Knockout budA gene (α-acetolactate decarboxylase) Host->Knockout_budA Knockout_ilvD Knockout ilvD gene (dihydroxy-acid dehydratase) Knockout_budA->Knockout_ilvD Engineered_Strain Engineered Strain (ΔbudA ΔilvD) Knockout_ilvD->Engineered_Strain Fermentation Fed-batch Fermentation Engineered_Strain->Fermentation Product Accumulation of This compound Fermentation->Product

Metabolic Engineering Workflow for Production.

Quantitative Data

Production of this compound in Engineered Microbes
MicroorganismGenetic ModificationsFermentation TypeTiter (g/L)Productivity (g/L·h)Yield (mol/mol glucose)Reference
Enterobacter cloacaeΔbudA ΔilvDFed-batch31.20.410.56[4][10]
Klebsiella pneumoniaeΔbudA ΔldhA ΔilvDFed-batch36.50.810.49[11]
Kinetic Parameters of Ketol-Acid Reductoisomerase (KARI)
OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coli2-Acetolactate230 ± 82.15 ± 0.02[12]
Escherichia coli (Engineered)2-Acetolactate490 ± 250.75 ± 0.01[12]
Campylobacter jejuni2-Acetolactate881 ± 500.85 ± 0.05[12]
Mycobacterium tuberculosisAcetolactate250 ± 302.23 ± 0.1[5]
Mycobacterium tuberculosis3-hydroxy-3-methyl-2-ketobutyrate301.30 ± 7.7201.17 ± 61.39[5]

Experimental Protocols

Ketol-Acid Reductoisomerase (KARI) Enzyme Assay

This protocol is adapted from a standard spectrophotometric assay that monitors the consumption of NADPH.[12]

Materials:

  • Purified KARI enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂ (4 mM)

  • NADPH (0.2 mM)

  • 2-Acetolactate (substrate, various concentrations)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADPH in a quartz cuvette.

  • Equilibrate the mixture to the desired assay temperature (e.g., 25 °C).

  • Initiate the reaction by adding a known amount of the KARI enzyme.

  • Add varying concentrations of the substrate, 2-acetolactate, to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of organic acids from microbial culture supernatants.[11][13]

Materials:

  • Microbial culture supernatant

  • Sulfuric acid (H₂SO₄) solution (e.g., 0.025 M) as the mobile phase

  • HPLC system with a UV detector

  • A suitable reversed-phase column (e.g., C18)

  • This compound standard

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest microbial cells from the culture by centrifugation.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Prepare a standard curve using known concentrations of this compound.

  • Set up the HPLC system with the appropriate column and mobile phase. An isocratic elution with a dilute sulfuric acid solution is often effective for organic acid separation.

  • Set the UV detector to a suitable wavelength for detecting organic acids (e.g., 210 nm).

  • Inject a defined volume of the filtered supernatant and the standards onto the HPLC column.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

Gene Knockout in Klebsiella pneumoniae using λ Red Recombinase System

This protocol outlines the general steps for creating a gene deletion mutant in K. pneumoniae, a method employed in the metabolic engineering strategies for this compound production.[6][14][15]

Materials:

  • K. pneumoniae host strain

  • Plasmid expressing the λ Red recombinase system (e.g., pKD46)

  • A linear DNA cassette containing an antibiotic resistance gene flanked by homology arms (typically 40-60 bp) corresponding to the regions upstream and downstream of the target gene (e.g., ilvD or budA).

  • Electroporator and cuvettes

  • Luria-Bertani (LB) agar plates with appropriate antibiotics

Procedure:

  • Preparation of Electrocompetent Cells:

    • Grow the K. pneumoniae strain harboring the λ Red recombinase plasmid at a permissive temperature (e.g., 30°C) to mid-log phase in the presence of an inducer for the recombinase expression (e.g., L-arabinose).

    • Make the cells electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol.

  • Electroporation:

    • Mix the electrocompetent cells with the linear DNA cassette.

    • Transfer the mixture to a pre-chilled electroporation cuvette and apply an electrical pulse.

  • Selection of Mutants:

    • Immediately after electroporation, recover the cells in a rich medium (e.g., SOC broth) at a non-permissive temperature (e.g., 37°C) to cure the λ Red plasmid.

    • Plate the recovered cells on LB agar containing the antibiotic corresponding to the resistance marker on the DNA cassette.

  • Verification of Knockout:

    • Confirm the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the target gene region and internal to the resistance cassette.

    • Further verification can be done by DNA sequencing.

Regulatory Mechanisms

The biosynthesis of branched-chain amino acids, and consequently the metabolic flux through this compound, is tightly regulated in microorganisms to prevent the overproduction of these essential amino acids.[16] The primary regulatory mechanisms are feedback inhibition and transcriptional attenuation.[1]

The end products of the pathway, particularly valine, leucine, and isoleucine, act as allosteric inhibitors of the initial enzymes in the pathway, such as acetohydroxy acid synthase (AHAS).[1][17] This feedback inhibition rapidly reduces the metabolic flux towards BCAA synthesis when the intracellular concentrations of these amino acids are high.

BCAA_Regulation Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ilvBN/ilvGM/ilvIH (AHAS) DHIV This compound Acetolactate->DHIV ilvC (KARI) KIV 2-Ketoisovalerate DHIV->KIV ilvD Valine Valine KIV->Valine Valine->Acetolactate Feedback Inhibition

Feedback Regulation of the Valine Biosynthesis Pathway.

Currently, there is no evidence to suggest that this compound itself plays a direct regulatory role in these pathways. The regulation is primarily exerted by the final products of the biosynthetic routes.

Conclusion

This compound is a pivotal intermediate in microbial metabolism, linking the synthesis of essential amino acids to the production of vital cofactors. Understanding the enzymatic and regulatory networks governing its metabolism is crucial for both fundamental microbiology and applied biotechnology. The successful metabolic engineering of microorganisms for the high-level production of this compound highlights its potential as a valuable bio-based chemical. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers aiming to further explore and exploit the metabolic pathways involving this key molecule.

References

The Central Role of 2,3-Dihydroxyisovaleric Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Executive Summary

2,3-Dihydroxyisovaleric acid is a critical, yet often overlooked, intermediate in plant primary metabolism. Positioned at a key metabolic crossroads, it serves as an essential precursor in the biosynthesis of both branched-chain amino acids (BCAAs) and pantothenate (Vitamin B5). Its formation and subsequent conversion are catalyzed by a series of highly regulated enzymes, making this pathway a significant target for herbicide development. This technical guide provides an in-depth exploration of the functions of this compound in plants, detailing its biosynthetic pathways, the enzymes involved, and relevant experimental methodologies.

Core Function: Intermediate in Branched-Chain Amino Acid (BCAA) Biosynthesis

The most well-documented function of this compound is its role as an intermediate in the synthesis of the essential amino acids valine, leucine, and isoleucine.[1][2] This biosynthetic pathway is highly conserved in plants, fungi, and bacteria, but notably absent in animals, rendering the enzymes within this pathway prime targets for herbicides and potential antimicrobial agents.[1][3]

The pathway begins with the condensation of pyruvate molecules, catalyzed by Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[3][4][5] The resulting α-acetolactate is then converted into (R)-2,3-dihydroxyisovalerate in a two-step reaction involving isomerization and subsequent NADPH-dependent reduction, a process catalyzed by the enzyme Ketol-acid Reductoisomerase (KARI).[1]

Finally, 2,3-dihydroxyisovalerate is dehydrated by Dihydroxy-acid Dehydratase (DHAD) to form 2-ketoisovalerate.[1][6] This 2-keto acid is the direct precursor to valine via transamination and can be further metabolized in a series of steps to produce leucine.[1]

BCAA_Pathway Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS) (EC 2.2.1.6) DHIV 2,3-Dihydroxyisovaleric acid Acetolactate->DHIV Ketol-acid Reductoisomerase (KARI) (EC 1.1.1.86) Ketoisovalerate 2-Ketoisovalerate DHIV->Ketoisovalerate Dihydroxy-acid Dehydratase (DHAD) (EC 4.2.1.9) Valine Valine Ketoisovalerate->Valine Aminotransferase invis1 Ketoisovalerate->invis1 Leucine Leucine invis1->Leucine (Several Steps)

Figure 1: Biosynthesis of Valine and Leucine via this compound.

Core Function: Precursor for Pantothenate (Vitamin B5) Biosynthesis

The product derived from this compound, 2-ketoisovalerate, also serves as the starting point for the synthesis of pantoate, a key component of pantothenate (Vitamin B5).[7][8] Pantothenate is an essential metabolite as it is the precursor for the biosynthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP), both of which are vital for numerous metabolic processes, including fatty acid synthesis and the tricarboxylic acid cycle.[9][10]

The pathway begins with the conversion of α-ketoisovalerate to ketopantoate. This reaction is catalyzed by Ketopantoate Hydroxymethyltransferase (KPHMT), which transfers a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate.[11][12] This is the first committed step in the pantothenate pathway.[11] The resulting ketopantoate is then reduced by Ketopantoate Reductase (KPR) to form pantoate. Finally, Pantothenate Synthetase (PtS) catalyzes the ATP-dependent condensation of pantoate with β-alanine to form pantothenate.[7] In plants like Arabidopsis, the KPHMT enzymes are localized to the mitochondria, while pantothenate synthetase is found in the cytosol, implying the existence of specific transporters for the pathway intermediates.[12]

Pantothenate_Pathway Ketoisovalerate α-Ketoisovalerate (from DHIV pathway) Ketopantoate Ketopantoate Ketoisovalerate->Ketopantoate Ketopantoate Hydroxymethyltransferase (KPHMT) (EC 2.1.2.11) Pantoate D-Pantoate Ketopantoate->Pantoate Ketopantoate Reductase (KPR) Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate Pantothenate Synthetase (PtS) (EC 6.3.2.1) BetaAlanine β-Alanine BetaAlanine->Pantothenate

Figure 2: Pantothenate (Vitamin B5) biosynthesis from the BCAA pathway intermediate.

Quantitative Data

While data on the in-planta concentrations of this compound are scarce in the literature, kinetic properties of the enzymes involved in its metabolism have been characterized, particularly in microorganisms, which share a homologous pathway.

Table 1: Summary of Key Enzymes in this compound Metabolism

Enzyme Abbreviation EC Number Function Pathway
Acetolactate Synthase ALS / AHAS 2.2.1.6 Condenses two pyruvate molecules to form 2-acetolactate.[3][4] BCAA
Ketol-acid Reductoisomerase KARI 1.1.1.86 Converts 2-acetolactate to 2,3-dihydroxyisovalerate.[1] BCAA
Dihydroxy-acid Dehydratase DHAD 4.2.1.9 Dehydrates 2,3-dihydroxyisovalerate to 2-ketoisovalerate.[1] BCAA
Ketopantoate Hydroxymethyltransferase KPHMT 2.1.2.11 Converts α-ketoisovalerate to ketopantoate.[11][12] Pantothenate

| Ketopantoate Reductase | KPR | 1.1.1.169 | Reduces ketopantoate to D-pantoate.[7] | Pantothenate |

Table 2: Reported Kinetic Properties of a Related Pathway Enzyme Data for enzymes directly from plant sources are limited; the following data is from a well-studied E. coli homologue which provides insight into the enzyme's catalytic properties.

Enzyme Substrate Apparent Km (mM) Source Organism
Ketopantoate Hydroxymethyltransferase Tetrahydrofolate 0.18 E. coli[13]
α-Ketoisovalerate 1.1 E. coli[13]
Formaldehyde 5.9 E. coli[13]

| | Ketopantoate | 0.16 | E. coli[13] |

Experimental Protocols

Protocol 1: Assay for Dihydroxy-acid Dehydratase (DHAD) Activity in Plant Extracts

This protocol is adapted from methodologies described for the characterization of DHAD activity.[14] It measures the conversion of 2,3-dihydroxyisovalerate to 2-ketoisovalerate.

1. Preparation of Plant Extract: a. Harvest 1-2 g of fresh plant tissue (e.g., young leaves) and immediately freeze in liquid nitrogen. b. Grind the tissue to a fine powder using a mortar and pestle. c. Homogenize the powder in 5 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT). d. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. e. Collect the supernatant, which contains the crude enzyme extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay: a. Prepare the reaction mixture in a microcentrifuge tube:

  • 50 mM Tris-HCl buffer, pH 8.0
  • 10 mM MgCl₂
  • 10 mM (R)-2,3-dihydroxyisovaleric acid (substrate)
  • 50-100 µg of crude enzyme extract
  • Adjust total volume to 500 µL with nuclease-free water. b. Initiate the reaction by adding the enzyme extract. c. Incubate at 30°C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding 50 µL of 1 M HCl.

3. Quantification of 2-Ketoisovalerate: a. Add 500 µL of 0.1% 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl to the stopped reaction mixture. DNPH reacts with the keto-acid product to form a colored hydrazone. b. Incubate at room temperature for 10 minutes. c. Add 1 mL of 2.5 M NaOH to develop the color. d. Measure the absorbance at 540 nm using a spectrophotometer. e. Create a standard curve using known concentrations of 2-ketoisovalerate to quantify the amount of product formed. f. Express enzyme activity as µmol of product formed per minute per mg of protein.

Protocol_Workflow A 1. Homogenize Plant Tissue in Extraction Buffer B 2. Centrifuge and Collect Supernatant (Enzyme Extract) A->B D 4. Add Enzyme Extract to Initiate Reaction B->D C 3. Prepare Reaction Mix (Buffer, MgCl₂, Substrate) C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction with HCl E->F G 7. Add DNPH for Colorimetric Reaction F->G H 8. Measure Absorbance at 540 nm G->H

Figure 3: Experimental workflow for the DHAD enzyme activity assay.
Protocol 2: General Extraction of this compound for LC-MS/GC-MS Analysis

This protocol outlines a standard method for extracting polar metabolites from plant tissue for subsequent analysis.

1. Sample Preparation: a. Flash-freeze 50-100 mg of plant tissue in liquid nitrogen. b. Grind to a fine powder using a pre-chilled grinder or mortar and pestle.

2. Extraction: a. To the frozen powder, add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol / 20% water). Include an internal standard for quantification if desired. b. Vortex vigorously for 1 minute. c. Incubate on a shaker at 4°C for 1 hour.

3. Clarification: a. Centrifuge the mixture at 16,000 x g for 15 minutes at 4°C. b. Carefully transfer the supernatant to a new tube.

4. Sample Preparation for Analysis: a. For LC-MS: The supernatant can often be directly analyzed or diluted as necessary. b. For GC-MS: The sample must be dried completely (e.g., using a vacuum concentrator) and then derivatized (e.g., using methoximation followed by silylation with MSTFA) to make the polar metabolites volatile.

5. Analysis: a. Analyze the prepared sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system. b. Identify this compound based on its retention time and mass spectrum compared to an authentic chemical standard.

Conclusion

This compound occupies a pivotal branch point in plant metabolism. Its central position as an intermediate for both essential amino acids and Vitamin B5 underscores its fundamental importance to plant growth, development, and stress response. The enzymes responsible for its synthesis and conversion are crucial for plant viability and represent validated targets for herbicidal action. Further research into the regulation of this metabolic node may provide new avenues for crop improvement and the development of novel, highly specific agricultural chemicals.

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dihydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyisovaleric acid, also known as 2,3-dihydroxy-3-methylbutanoic acid, is a chiral carboxylic acid that plays a crucial role in biological systems. Its stereoisomers are of significant interest to researchers in the fields of biochemistry, drug discovery, and metabolic studies due to their distinct biological activities and metabolic fates. This technical guide provides a comprehensive overview of the four stereoisomers of this compound, detailing their chemical properties, synthesis, separation, and biological significance.

This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between an enantiomeric pair and a diastereomeric pair is that they are stereoisomers that are not mirror images of each other.

Of particular note is the (2R)-2,3-dihydroxy-isovalerate, an important intermediate in the biosynthesis of branched-chain amino acids such as valine and leucine.[1] This guide will delve into the specifics of each stereoisomer, providing valuable data and methodologies for professionals in the life sciences.

Physicochemical Properties

Property(2R,3R)(2S,3S)(2R,3S)(2S,3R)Racemic Mixture
Molecular Formula C₅H₁₀O₄C₅H₁₀O₄C₅H₁₀O₄C₅H₁₀O₄C₅H₁₀O₄
Molecular Weight ( g/mol ) 134.13134.13134.13134.13134.13
Melting Point (°C) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Specific Rotation ([α]D) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
CAS Number Not Reported63903-90-2Not ReportedNot Reported1756-18-9

Note: The lack of reported specific rotation and melting point data for all individual stereoisomers highlights an area for further experimental investigation.

Stereoselective Synthesis

The controlled synthesis of each stereoisomer of this compound is essential for studying their individual biological activities. The Sharpless asymmetric dihydroxylation of α,β-unsaturated esters is a powerful and widely used method for the stereoselective synthesis of vicinal diols, and it represents a key strategy for accessing the different stereoisomers of this compound.

The stereochemical outcome of the dihydroxylation is dependent on the geometry of the starting alkene (E or Z) and the chiral ligand used (AD-mix-α or AD-mix-β).

  • Synthesis of the (2R,3R) and (2S,3S) enantiomers: This can be achieved through the asymmetric dihydroxylation of a trans-alkene precursor, such as the ethyl ester of tiglic acid (trans-2-methyl-2-butenoic acid).

    • Using AD-mix-β with the trans-ester is expected to yield the (2R,3R)-dihydroxy ester.

    • Using AD-mix-α with the trans-ester is expected to yield the (2S,3S)-dihydroxy ester.

  • Synthesis of the (2R,3S) and (2S,3R) enantiomers: This can be achieved through the asymmetric dihydroxylation of a cis-alkene precursor, such as the ethyl ester of angelic acid (cis-2-methyl-2-butenoic acid).

    • Using AD-mix-β with the cis-ester is expected to yield the (2R,3S)-dihydroxy ester.

    • Using AD-mix-α with the cis-ester is expected to yield the (2S,3R)-dihydroxy ester.

Subsequent hydrolysis of the resulting chiral esters under basic conditions will yield the corresponding stereoisomers of this compound.

G cluster_trans Synthesis of (2R,3R) and (2S,3S) isomers cluster_cis Synthesis of (2R,3S) and (2S,3R) isomers trans-Tiglic Acid Ester trans-Tiglic Acid Ester AD-mix-beta AD-mix-beta trans-Tiglic Acid Ester->AD-mix-beta Sharpless Dihydroxylation AD-mix-alpha AD-mix-alpha trans-Tiglic Acid Ester->AD-mix-alpha Sharpless Dihydroxylation (2R,3R)-dihydroxy ester (2R,3R)-dihydroxy ester AD-mix-beta->(2R,3R)-dihydroxy ester (2S,3S)-dihydroxy ester (2S,3S)-dihydroxy ester AD-mix-alpha->(2S,3S)-dihydroxy ester (2R,3R)-acid (2R,3R)-acid (2R,3R)-dihydroxy ester->(2R,3R)-acid Hydrolysis (2S,3S)-acid (2S,3S)-acid (2S,3S)-dihydroxy ester->(2S,3S)-acid Hydrolysis cis-Angelic Acid Ester cis-Angelic Acid Ester AD-mix-beta_cis AD-mix-β cis-Angelic Acid Ester->AD-mix-beta_cis Sharpless Dihydroxylation AD-mix-alpha_cis AD-mix-α cis-Angelic Acid Ester->AD-mix-alpha_cis Sharpless Dihydroxylation (2R,3S)-dihydroxy ester (2R,3S)-dihydroxy ester AD-mix-beta_cis->(2R,3S)-dihydroxy ester (2S,3R)-dihydroxy ester (2S,3R)-dihydroxy ester AD-mix-alpha_cis->(2S,3R)-dihydroxy ester (2R,3S)-acid (2R,3S)-acid (2R,3S)-dihydroxy ester->(2R,3S)-acid Hydrolysis (2S,3R)-acid (2S,3R)-acid (2S,3R)-dihydroxy ester->(2S,3R)-acid Hydrolysis

Caption: Synthetic routes to the four stereoisomers of this compound.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

  • Ester of tiglic acid or angelic acid (1 equivalent)

  • AD-mix-α or AD-mix-β (1.4 g per mmol of alkene)

  • tert-Butanol (5 mL per mmol of alkene)

  • Water (5 mL per mmol of alkene)

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the AD-mix and a 1:1 mixture of tert-butanol and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkene substrate and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, add solid sodium sulfite and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol ester by silica gel column chromatography.

General Protocol for Saponification of the Diol Ester

Materials:

  • Diol ester (1 equivalent)

  • Lithium hydroxide (or other suitable base)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve the diol ester in a mixture of THF and water.

  • Cool the solution to 0 °C and add the base.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dihydroxy acid.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Chiral Separation

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of the stereoisomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly well-suited for the resolution of chiral carboxylic acids.

General HPLC Method Development Strategy:

  • Column Selection: Start with a broad-spectrum polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of hexane/isopropanol with a small amount of a acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. Vary the ratio of hexane to isopropanol to optimize retention and resolution.

    • Polar Organic Mode: Use a mobile phase of methanol or acetonitrile with an acidic modifier.

    • Reversed Phase: Employ a mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., ammonium acetate or phosphate buffer) to control pH.

  • Optimization: Fine-tune the separation by adjusting the mobile phase composition, flow rate, and column temperature.

G Racemic Mixture Racemic Mixture Chiral HPLC Column Chiral HPLC Column Racemic Mixture->Chiral HPLC Column Injection Detector Detector Chiral HPLC Column->Detector Elution Fraction Collector Fraction Collector Detector->Fraction Collector Signal Isomer 1 Isomer 1 Fraction Collector->Isomer 1 Isomer 2 Isomer 2 Fraction Collector->Isomer 2 Isomer 3 Isomer 3 Fraction Collector->Isomer 3 Isomer 4 Isomer 4 Fraction Collector->Isomer 4

Caption: Workflow for the chiral separation of this compound stereoisomers.

Biological Significance and Signaling Pathways

The (2R)-stereoisomer of this compound is a key intermediate in the biosynthesis of the branched-chain amino acids (BCAAs) valine and leucine. This metabolic pathway is essential for protein synthesis and is found in bacteria, archaea, fungi, and plants.

The pathway begins with pyruvate and, in the case of isoleucine synthesis, α-ketobutyrate. A series of enzymatic reactions leads to the formation of α-acetolactate or α-aceto-α-hydroxybutyrate, which are then converted to α,β-dihydroxyisovalerate (for valine and leucine) or α,β-dihydroxy-β-methylvalerate (for isoleucine) by the enzyme acetohydroxy acid isomeroreductase.

The subsequent step is the dehydration of (2R)-2,3-dihydroxyisovalerate to α-ketoisovalerate, catalyzed by the enzyme dihydroxy-acid dehydratase. This enzyme is a potential target for the development of novel antibiotics and herbicides. The different stereoisomers of this compound may exhibit varying degrees of interaction with and inhibition of this enzyme.

BCAA_Pathway Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase alpha_Aceto_alpha_hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate Acetolactate synthase alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate DHIV (2R)-2,3-Dihydroxyisovalerate alpha_Acetolactate->DHIV Acetohydroxy acid isomeroreductase DHMB α,β-Dihydroxy-β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->DHMB Acetohydroxy acid isomeroreductase alpha_Ketoisovalerate alpha_Ketoisovalerate DHIV->alpha_Ketoisovalerate Dihydroxy-acid dehydratase Isoleucine Isoleucine DHMB->Isoleucine Valine Valine alpha_Ketoisovalerate->Valine Leucine Leucine alpha_Ketoisovalerate->Leucine

Caption: Branched-chain amino acid biosynthesis pathway highlighting this compound.

Spectroscopic Data

Detailed spectroscopic data for each individual stereoisomer is not widely available. However, general characteristics from databases for the racemic mixture or the (R)-enantiomer can be found.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups (which may be diastereotopic and thus appear as separate signals), the proton at the C2 position, and the hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode is a common method for analyzing carboxylic acids. The [M-H]⁻ ion would be expected at m/z 133.05.

Conclusion

The stereoisomers of this compound represent a fascinating area of study with implications for understanding fundamental metabolic pathways and for the development of new therapeutic and agricultural agents. While the biological importance of the (2R)-isomer is well-established, a comprehensive characterization of all four stereoisomers is an area ripe for further investigation. The synthetic and analytical methods outlined in this guide provide a framework for researchers to produce and study these molecules, paving the way for new discoveries in this field. The lack of complete quantitative data for all stereoisomers underscores the need for further experimental work to fully elucidate their individual properties and biological activities.

References

A Technical Guide to the Enzymatic Synthesis of 2,3-Dihydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyisovaleric acid (DHIV) is a chiral platform chemical with significant potential in the pharmaceutical and fine chemical industries. As a precursor to valuable compounds, its efficient and stereoselective synthesis is of paramount importance. Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods, which often suffer from harsh reaction conditions and the formation of racemic mixtures. This technical guide provides an in-depth overview of the core enzymatic routes for DHIV production, focusing on both whole-cell and cell-free biocatalytic systems. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to aid researchers in the development of robust and efficient biocatalytic processes for DHIV synthesis.

Core Enzymatic Pathway

The key enzyme responsible for the synthesis of (R)-2,3-dihydroxyisovaleric acid is Ketol-acid reductoisomerase (KARI) , also known as acetohydroxy acid isomeroreductase (EC 1.1.1.86). KARI is a crucial enzyme in the branched-chain amino acid (valine, leucine, and isoleucine) biosynthesis pathway.[1] It catalyzes the NADPH-dependent reduction of an α-keto acid, 2-acetolactate, to (R)-2,3-dihydroxyisovalerate.[1]

The enzymatic reaction proceeds as follows:

(S)-2-Acetolactate + NADPH + H⁺ ⇌ (R)-2,3-Dihydroxyisovalerate + NADP⁺

This reaction is a critical control point in metabolic engineering strategies aimed at overproducing DHIV.

Enzymatic Synthesis Strategies

Two primary approaches are employed for the enzymatic synthesis of this compound: whole-cell biocatalysis and cell-free enzymatic conversion.

Whole-Cell Biocatalysis

In this approach, genetically engineered microorganisms, typically Escherichia coli or other robust industrial strains, are used as cellular factories for DHIV production. This method leverages the cell's intact metabolic network to provide the necessary precursor (2-acetolactate) and cofactor (NADPH).

Logical Workflow for Whole-Cell Biocatalysis:

G cluster_0 Strain Engineering cluster_1 Fermentation cluster_2 Downstream Processing A Gene Cloning (e.g., ilvC for KARI) B Host Modification (e.g., knockout of competing pathways) A->B C Inoculum Preparation D Bioreactor Cultivation (Fed-batch) C->D E Induction of Gene Expression D->E F Cell Separation E->F G Product Extraction F->G H Purification & Analysis (HPLC) G->H

Fig. 1: Workflow for DHIV production via whole-cell biocatalysis.
Cell-Free Enzymatic Synthesis

This strategy involves the use of purified enzymes, primarily KARI, to convert a substrate in vitro. This approach offers greater control over reaction conditions and avoids cellular metabolic constraints but requires enzyme purification and the external addition of the expensive cofactor, NADPH. Cofactor regeneration systems are often employed to make this process more economically viable.

Signaling Pathway for Cell-Free DHIV Synthesis:

G cluster_0 DHIV Synthesis cluster_1 Cofactor Regeneration Substrate 2-Acetolactate Enzyme Ketol-acid reductoisomerase (KARI) Substrate->Enzyme Product This compound Enzyme->Product NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme RegenEnzyme e.g., Glucose Dehydrogenase NADP->RegenEnzyme RegenEnzyme->NADPH Gluconolactone Gluconolactone RegenEnzyme->Gluconolactone Glucose Glucose Glucose->RegenEnzyme

Fig. 2: Cell-free enzymatic synthesis of DHIV with cofactor regeneration.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of this compound.

Table 1: Performance of Whole-Cell Biocatalytic Systems for DHIV Production

MicroorganismGenetic ModificationsFermentation StrategySubstrateTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
Enterobacter cloacaeΔbudA, ΔilvDFed-batchGlucose31.20.560.41[2]
Escherichia coliOverexpression of a feedback-resistant acetolactate synthaseFed-batchGlycerol6.20.58 (theoretical)N/A[3]
Escherichia coliOverexpression of a feedback-resistant acetolactate synthaseFed-batchGlucose7.80.73 (theoretical)N/A[3]

Table 2: Kinetic Parameters of Ketol-acid Reductoisomerases (KARI)

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Reference
Campylobacter jejuni (Wild-type)2-Acetolactate0.881 ± 0.050.85 ± 0.050.96[4]
Campylobacter jejuni (K290A/L294A mutant)2-Acetolactate1.98 ± 0.190.47 ± 0.020.24[4]
Escherichia coli2-Acetolactate0.230 ± 0.0082.15 ± 0.029.35[4]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for DHIV Production in Engineered E. coli

1. Strain Construction:

  • Clone the ilvC gene (encoding KARI) from a suitable source (e.g., E. coli, Corynebacterium glutamicum) into an expression vector (e.g., pTrc99a).

  • To increase the precursor pool, overexpress a feedback-resistant acetolactate synthase (e.g., AlsS from Bacillus subtilis).

  • Transform the expression plasmids into a suitable E. coli host strain (e.g., BL21(DE3)).

  • For enhanced production, consider knocking out genes of competing pathways, such as lactate dehydrogenase (ldhA) and pyruvate formate-lyase (pflB), to direct carbon flux towards pyruvate.

2. Fermentation:

  • Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and incubate overnight at 37°C with shaking (250 rpm).

  • Bioreactor Culture: Inoculate a 5 L bioreactor containing a defined mineral salt medium with the seed culture to an initial OD₆₀₀ of ~0.1. The medium should contain a primary carbon source (e.g., glucose or glycerol), nitrogen source, salts, and trace metals.

  • Fed-batch Operation: Maintain the pH at 7.0 by automatic addition of a base (e.g., NH₄OH). Control the dissolved oxygen (DO) level at a setpoint (e.g., 20% of air saturation) by adjusting the agitation speed and airflow rate. When the initial carbon source is depleted, start a feeding strategy with a concentrated solution of the carbon source.

  • Induction: When the culture reaches a desired cell density (e.g., OD₆₀₀ of 10-20), induce the expression of the target genes by adding an inducer (e.g., 0.1-1.0 mM IPTG).

  • Cultivation: Continue the fermentation for 48-72 hours, monitoring cell growth, substrate consumption, and product formation.

3. Product Analysis (HPLC):

  • Sample Preparation: Centrifuge fermentation broth samples to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A suitable organic acid analysis column (e.g., Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

    • Flow Rate: 0.6 mL/min.

    • Temperature: 60°C.

    • Detection: Refractive Index (RI) or UV detector at 210 nm.

  • Quantification: Use a standard curve of pure this compound to quantify the concentration in the samples.

Protocol 2: Cell-Free Synthesis of DHIV using Purified KARI

1. KARI Purification:

  • Overexpress His-tagged KARI in E. coli.

  • Lyse the cells (e.g., by sonication) and centrifuge to obtain the crude cell extract.

  • Purify the His-tagged KARI using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • Elute the bound protein with an imidazole gradient.

  • Perform buffer exchange and further purify the enzyme using size-exclusion chromatography if necessary.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (100 mM, pH 7.5)

    • MgCl₂ (10 mM)

    • 2-Acetolactate (substrate, e.g., 50 mM)

    • NADPH (cofactor, e.g., 1 mM)

    • Purified KARI (e.g., 0.1 mg/mL)

  • For cofactor regeneration, include a regeneration system (e.g., glucose, glucose dehydrogenase, and NADP⁺).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle shaking.

  • Monitor the reaction progress by taking samples at different time points.

3. Enzyme Activity Assay:

  • The activity of KARI is determined by monitoring the oxidation of NADPH to NADP⁺ at 340 nm using a spectrophotometer.

  • The assay mixture contains buffer, MgCl₂, NADPH, and the enzyme.

  • The reaction is initiated by the addition of the substrate (2-acetolactate).

  • The decrease in absorbance at 340 nm is recorded over time.

  • The specific activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Conclusion

The enzymatic synthesis of this compound presents a promising avenue for the sustainable production of this valuable chiral intermediate. Both whole-cell biocatalysis and cell-free enzymatic systems have demonstrated their potential. Whole-cell systems are advantageous for their ability to utilize simple carbon sources and for in-situ cofactor regeneration, while cell-free systems offer greater control and potentially higher product purity. The choice of strategy will depend on the specific application, economic considerations, and the desired scale of production. The data and protocols presented in this guide provide a solid foundation for researchers to further optimize and scale up the enzymatic synthesis of this compound for various industrial applications.

References

The Degradation Pathway of 2,3-Dihydroxyisovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyisovaleric acid is a critical intermediate in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine and leucine. The degradation of this molecule is a key step within this pathway, ultimately leading to the formation of α-ketoisovalerate, the direct precursor to valine. This technical guide provides an in-depth overview of the core enzymatic reactions involved in the degradation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows. Understanding this pathway is crucial for research in metabolic engineering, drug development targeting amino acid metabolism, and the study of related metabolic disorders.

The degradation of this compound is primarily accomplished through the action of the enzyme dihydroxy-acid dehydratase. However, to provide a comprehensive understanding, this guide will also detail the preceding and succeeding enzymatic steps that constitute the complete pathway from pyruvate to valine. The key enzymes covered are:

  • Acetolactate Synthase (ALS)

  • Ketol-acid Reductoisomerase (KARI)

  • Dihydroxy-acid Dehydratase (DHAD)

  • Branched-chain Amino Acid Aminotransferase (BCAT)

Data Presentation: Enzyme Kinetics

The following tables summarize the kinetic parameters for the key enzymes in the this compound degradation pathway, compiled from various organisms to provide a comparative overview.

Table 1: Kinetic Parameters of Acetolactate Synthase (ALS)

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Escherichia coliPyruvate10.02.5
Saccharomyces cerevisiaePyruvate4.51.8
Arabidopsis thalianaPyruvate1.70.9

Table 2: Kinetic Parameters of Ketol-acid Reductoisomerase (KARI)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coli(S)-α-Acetolactate2302.15[1]
Campylobacter jejuni(S)-α-Acetolactate8810.85[1]
Pseudomonas aeruginosa(S)-α-Acetolactate1203.4

Table 3: Kinetic Parameters of Dihydroxy-acid Dehydratase (DHAD)

OrganismSubstrateKm (mM)kcat (s-1)Reference
Sulfolobus solfataricus(R)-2,3-Dihydroxyisovalerate--[2]
Arabidopsis thaliana(R)-2,3-Dihydroxyisovalerate5.71.2[3]
Staphylococcus aureus(R)-2,3-Dihydroxyisovalerate0.57.6 x 10-4[4]
Campylobacter jejuni(R)-2,3-Dihydroxyisovalerate0.83.5 x 10-4[4]

Table 4: Kinetic Parameters of Branched-chain Amino Acid Aminotransferase (BCAT)

OrganismSubstrateKm (mM)Reference
Homo sapiens (mitochondrial)α-Ketoisovalerate0.2
Escherichia coliValine1.2
Solanum lycopersicum (SlBCAT1)Valine4.89[5]
Solanum lycopersicum (SlBCAT2)Valine5.11[5]
Solanum lycopersicum (SlBCAT3)Valine1.73[5]
Solanum lycopersicum (SlBCAT4)Valine2.05[5]

Signaling Pathways and Logical Relationships

The degradation of this compound is a linear enzymatic pathway. The following diagram illustrates the sequence of reactions from pyruvate to the synthesis of valine.

This compound Degradation Pathway Pyruvate Pyruvate (2) ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate KARI Ketol-acid Reductoisomerase (KARI) Acetolactate->KARI Dihydroxyisovalerate (R)-2,3-Dihydroxy- isovalerate DHAD Dihydroxy-acid Dehydratase (DHAD) Dihydroxyisovalerate->DHAD Ketoisovalerate α-Ketoisovalerate BCAT Branched-chain Amino Acid Aminotransferase (BCAT) Ketoisovalerate->BCAT Valine L-Valine Glutamate L-Glutamate Glutamate->BCAT AlphaKetoglutarate α-Ketoglutarate ALS->Acetolactate KARI->Dihydroxyisovalerate DHAD->Ketoisovalerate BCAT->Valine BCAT->AlphaKetoglutarate ALS Assay Workflow Mix 1. Prepare Reaction Mix (Assay Buffer + Enzyme) Preincubation 2. Pre-incubate at 37°C for 10 min Mix->Preincubation StartReaction 3. Add Pyruvate (Substrate) Preincubation->StartReaction Incubation 4. Incubate at 37°C for 30 min StartReaction->Incubation StopReaction 5. Add 6N H₂SO₄ (Stop Solution) Incubation->StopReaction Decarboxylation 6. Incubate at 60°C for 15 min StopReaction->Decarboxylation ColorDevelopment 7. Add Creatine and α-Naphthol Reagents Decarboxylation->ColorDevelopment ColorIncubation 8. Incubate at 60°C for 15 min ColorDevelopment->ColorIncubation Centrifuge 9. Centrifuge Samples ColorIncubation->Centrifuge Measure 10. Measure Absorbance at 525 nm Centrifuge->Measure KARI Assay Workflow Mix 1. Prepare Reaction Mix in Cuvette (Assay Buffer + NADPH + Enzyme) Baseline 2. Record Baseline Absorbance at 340 nm Mix->Baseline StartReaction 3. Add α-Acetolactate (Substrate) Baseline->StartReaction Measure 4. Monitor Decrease in Absorbance at 340 nm StartReaction->Measure DHAD Assay Workflow Mix 1. Prepare Reaction Mix (Assay Buffer + Enzyme) Preincubation 2. Pre-incubate at 37°C for 5 min Mix->Preincubation StartReaction 3. Add 2,3-Dihydroxyisovalerate (Substrate) Preincubation->StartReaction Incubation 4. Incubate at 37°C for 20 min StartReaction->Incubation StopReaction 5. Add 10% TCA (Stop Solution) Incubation->StopReaction Centrifuge 6. Centrifuge to Pellet Protein StopReaction->Centrifuge Derivatization 7. Add DNPH Reagent to Supernatant Centrifuge->Derivatization ColorDevelopment 8. Add 2.5N NaOH Derivatization->ColorDevelopment Measure 9. Measure Absorbance at 550 nm ColorDevelopment->Measure BCAT Assay Workflow Mix 1. Prepare Reaction Mix in Cuvette (Assay Buffer + NAD⁺ + GDH + Enzyme) Incubate 2. Incubate at 37°C for 5 min Mix->Incubate Baseline 3. Record Baseline Absorbance at 340 nm Incubate->Baseline StartReaction 4. Add L-Valine (Substrate) Baseline->StartReaction Measure 5. Monitor Increase in Absorbance at 340 nm StartReaction->Measure

References

Unveiling 2,3-Dihydroxyisovaleric Acid: A Technical Guide to its Discovery, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the core aspects of 2,3-Dihydroxyisovaleric acid, a key intermediate in branched-chain amino acid biosynthesis. This guide details its historical discovery, biosynthetic pathways, methods for its production and analysis, and the enzymes governing its formation.

Introduction

This compound, also known as α,β-dihydroxyisovaleric acid, is a crucial intermediate in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] First described in the scientific literature in the mid-20th century as a precursor in the biosynthesis of valine and isoleucine, this dihydroxy acid has since garnered significant interest in the fields of metabolic engineering and biotechnology.[3] While it does not typically accumulate in natural microorganisms, targeted genetic modifications have enabled its high-titer production in various bacterial hosts, opening avenues for its use as a potential platform chemical.[4][5] This technical guide provides a comprehensive overview of this compound, from its fundamental biochemistry to practical experimental protocols for its study.

Biosynthesis of this compound

The formation of this compound is a key step in the parallel pathways leading to valine and isoleucine. The synthesis begins with the condensation of two molecules of pyruvate (for the valine pathway) or one molecule of pyruvate and one molecule of α-ketobutyrate (for the isoleucine pathway), a reaction catalyzed by acetohydroxy acid synthase (AHAS). The resulting α-acetohydroxy acids are then converted to this compound (in the valine pathway) or α,β-dihydroxy-β-methylvaleric acid (in the isoleucine pathway) by the enzyme acetohydroxy acid isomeroreductase, also known as ketol-acid reductoisomerase (IlvC).[6][7] This two-step reaction involves an alkyl migration followed by an NADPH-dependent reduction.[8]

The subsequent step in the pathway is the dehydration of this compound to α-ketoisovalerate, catalyzed by dihydroxy-acid dehydratase (IlvD).[5][9] α-ketoisovalerate then serves as a precursor for the synthesis of valine and pantothenic acid.[10][11]

dot

digraph "Biosynthesis of this compound" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

// Nodes Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_Acetolactate [label="α-Acetolactate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHIV [label="2,3-Dihydroxy-\nisovaleric acid", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; alpha_Ketoisovalerate [label="α-Ketoisovalerate", fillcolor="#F1F3F4", fontcolor="#202124"]; Valine [label="Valine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pantothenate [label="Pantothenate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pyruvate -> alpha_Acetolactate [label="Acetohydroxy acid\nsynthase (IlvB/N)", color="#4285F4"]; alpha_Acetolactate -> DHIV [label="Acetohydroxy acid\nisomeroreductase (IlvC)\n(NADPH -> NADP+)", color="#4285F4"]; DHIV -> alpha_Ketoisovalerate [label="Dihydroxy-acid\ndehydratase (IlvD)\n(-H2O)", color="#4285F4"]; alpha_Ketoisovalerate -> Valine [label="Transaminase (IlvE)", color="#4285F4"]; alpha_Ketoisovalerate -> Pantothenate [label="...", style=dashed, color="#4285F4"]; }

Caption: Workflow for biotechnological production of this compound.

Quantitative Data from Fermentation Studies
OrganismGenetic ModificationsFermentation TypeTiter (g/L)Productivity (g/L/h)Yield (mol/mol glucose)Reference
Klebsiella pneumoniaeΔbudA ΔldhA ΔilvDFed-batch36.50.810.49[5]
Enterobacter cloacaeΔbudA ΔilvDFed-batch31.20.410.56[4]

Key Enzymes in this compound Metabolism

Acetohydroxy Acid Isomeroreductase (IlvC)

This enzyme (EC 1.1.1.86) catalyzes the conversion of α-acetolactate to (R)-2,3-dihydroxyisovalerate. It is a key regulatory point in the branched-chain amino acid biosynthesis pathway and is a target for the development of herbicides and antimicrobial agents.[6]

Dihydroxy-acid Dehydratase (IlvD)

This enzyme (EC 4.2.1.9) catalyzes the dehydration of 2,3-dihydroxyisovalerate to 2-ketoisovalerate. It is a member of the hydro-lyase family and is essential for the biosynthesis of valine and isoleucine.[12]

Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Dihydroxy-acid DehydrataseMycobacterium tuberculosis(R)-2,3-dihydroxyisovalerate2025 ± 1401.87 ± 0.07[13]
Ketol-acid ReductoisomeraseStaphylococcus aureus2-acetolactate285 ± 410.23 ± 0.01[7]
Ketol-acid ReductoisomeraseEscherichia coli2-acetolactate250 ± 302.23 ± 0.10[7]
Ketol-acid ReductoisomeraseCampylobacter jejuni (wild-type)2-acetolactate881 ± 500.85 ± 0.05[14]
Ketol-acid ReductoisomeraseSulfolobus acidocaldarius2S-acetolactate157 ± 30.192 ± 0.000[15]

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound in biological samples, such as fermentation broth.

1. Sample Preparation: a. Centrifuge the cell culture to pellet the cells. b. Collect the supernatant. c. To 1 mL of supernatant, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample). d. Acidify the sample to a pH below 2 with HCl. e. Extract the organic acids with a suitable solvent, such as ethyl acetate. Repeat the extraction twice. f. Pool the organic phases and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. To the dried extract, add a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., a DB-5ms). c. Employ a temperature gradient program to separate the analytes. d. Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

dot

GC-MS Analysis Workflow Sample Fermentation Broth Centrifugation Centrifugation Sample->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction Supernatant->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., TMS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: General workflow for GC-MS analysis of this compound.

Dihydroxy-acid Dehydratase (IlvD) Enzyme Activity Assay

This assay measures the activity of dihydroxy-acid dehydratase by quantifying the formation of the α-keto acid product.

1. Reaction Mixture: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a divalent cation (e.g., 10 mM MgCl₂). b. Add the purified enzyme to the reaction buffer.

2. Reaction Initiation: a. Initiate the reaction by adding the substrate, this compound, to the reaction mixture. b. Incubate the reaction at a controlled temperature (e.g., 37°C).

3. Reaction Termination and Product Quantification: a. At various time points, stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA). b. The product, α-ketoisovalerate, can be quantified using a colorimetric assay with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone that can be measured spectrophotometrically. Alternatively, the product can be quantified by HPLC.

Conclusion

This compound, a once obscure metabolic intermediate, has emerged as a molecule of significant interest for both fundamental and applied research. Understanding its biosynthesis, the enzymes that control its formation and degradation, and the methods for its production and analysis are crucial for advancements in metabolic engineering, synthetic biology, and drug discovery. This technical guide provides a solid foundation for researchers and scientists to delve into the fascinating world of this dihydroxy acid and unlock its potential.

References

Methodological & Application

Application Notes and Protocols for the Detection of 2,3-Dihydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyisovaleric acid, also known as 2,3-dihydroxy-3-methylbutanoic acid, is a crucial intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1] Its quantification in biological samples is essential for studying metabolic pathways, diagnosing inborn errors of metabolism, and for research in drug development. This document provides detailed application notes and protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic methods.

Signaling Pathway Involvement

This compound is a key component of the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is essential for protein synthesis and is active in plants, fungi, and bacteria, but not in animals, making the enzymes in this pathway potential targets for antimicrobial agents and herbicides.

The synthesis of this compound begins with the condensation of two pyruvate molecules. The intermediate, 2-acetolactate, is then converted to this compound by the enzyme ketol-acid reductoisomerase (KARI). Subsequently, dihydroxy-acid dehydratase (DHAD) catalyzes the dehydration of this compound to α-ketoisovalerate, a precursor for valine and leucine biosynthesis.

BCAA_Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase DHIV This compound Acetolactate->DHIV Ketol-acid reductoisomerase (KARI) Ketoisovalerate α-Ketoisovalerate DHIV->Ketoisovalerate Dihydroxy-acid dehydratase (DHAD) Valine_Leucine Valine / Leucine Ketoisovalerate->Valine_Leucine Transaminase

Caption: Biosynthesis pathway of this compound.

Analytical Detection Methods

The primary methods for the quantification of this compound in biological matrices such as urine and plasma are GC-MS and LC-MS/MS. An enzymatic assay can also be employed for functional studies of the related enzymes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic separation.

Data Presentation: GC-MS Method Performance

ParameterUrinePlasma
Limit of Detection (LOD) 0.03 - 0.34 mmol/mol creatinine (for similar organic acids)[2]Data not available
Limit of Quantitation (LOQ) Data not available1 ng/mL (for a similar hydroxy acid)[3]
Linearity (R²) >0.99 (for similar organic acids)>0.99 (for similar organic acids)
Recovery 55-65% (for similar acidic compounds via SPE)[3]55-65% (for similar acidic compounds via SPE)[3]
Intra-day Precision (%RSD) <10% (for similar organic acids)[2]<13.6% (for similar dihydroxy compounds)[4]
Inter-day Precision (%RSD) <10% (for similar organic acids)[2]<13.6% (for similar dihydroxy compounds)[4]

Experimental Protocol: GC-MS Analysis of this compound in Urine

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Collection Acidification Acidification (pH < 2) Urine_Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Drying under Nitrogen Extraction->Drying Oximation Oximation (for keto groups) Drying->Oximation Silylation Silylation (for hydroxyl and carboxyl groups) Oximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: GC-MS workflow for this compound analysis.

1. Sample Preparation (Urine) [5][6]

  • Collection: Collect a first-morning mid-stream urine sample. For long-term storage, samples should be kept at -70°C.

  • Normalization: Determine the creatinine concentration of the urine sample to normalize the volume used for extraction.

  • Acidification: Transfer a calculated volume of urine to a glass tube and acidify to a pH below 2 with 5M HCl.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the phases. Repeat the extraction process.

  • Drying: Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization [2][6]

  • Oximation (Optional, for keto-acids): Add a solution of hydroxylamine in pyridine to the dried extract to convert any keto groups to oximes. Incubate at a controlled temperature.

  • Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample. Incubate at 50°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) with a temperature gradient to separate the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode (typically scanning from m/z 50 to 550) to identify the compounds based on their retention times and mass spectra. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS, as derivatization is not always necessary.

Data Presentation: LC-MS/MS Method Performance

ParameterPlasmaUrine
Limit of Detection (LOD) 0.003 µg/mL (for 3-hydroxyisovaleric acid)[1]Data not available
Limit of Quantitation (LOQ) 0.008 µg/mL (for 3-hydroxyisovaleric acid)[1]Data not available
Linearity (Range) 0.1 to 10.0 µg/mL (for 3-hydroxyisovaleric acid)[1]Data not available
Recovery 95.26% (for 3-hydroxyisovaleric acid)[1]Data not available
Intra-day Precision (%RSD) <13.6% (for similar dihydroxy compounds)[4]Data not available
Inter-day Precision (%RSD) <13.6% (for similar dihydroxy compounds)[4]Data not available

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Collection Deproteinization Protein Precipitation Plasma_Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LCMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: LC-MS/MS workflow for this compound analysis.

1. Sample Preparation (Plasma)

  • Collection: Collect blood in appropriate anticoagulant tubes and centrifuge to obtain plasma.

  • Internal Standard: Add an internal standard to a known volume of plasma.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins. Vortex and incubate at a low temperature.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis. The supernatant may be dried down and reconstituted in a suitable solvent for injection.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable reversed-phase or HILIC column with a gradient elution of mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium formate) to separate the analyte from other matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Enzymatic Assay

An enzymatic assay can be used to determine the activity of dihydroxy-acid dehydratase (DHAD), the enzyme that converts this compound. This can be an indirect way to assess the presence and metabolism of the analyte.

Experimental Protocol: Dihydroxy-acid Dehydratase (DHAD) Activity Assay [7]

This protocol is based on a colorimetric endpoint assay that measures the formation of the α-keto acid product.

Enzymatic_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Reaction_Setup Prepare Reaction Mixture Add_Enzyme Add DHAD Enzyme Reaction_Setup->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Stop_Reaction Stop Reaction with TCA Incubation->Stop_Reaction Add_DNPH Add DNPH Reagent Stop_Reaction->Add_DNPH Measure_Absorbance Measure Absorbance Add_DNPH->Measure_Absorbance

Caption: Workflow for the enzymatic assay of DHAD activity.

1. Reagents

  • Reaction Buffer (e.g., Tris-HCl, pH 7.5)

  • 2,3-Dihydroxyisovalerate (Substrate)

  • Dihydroxy-acid dehydratase (DHAD) enzyme

  • Trichloroacetic acid (TCA) to stop the reaction

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (1.6 mg/mL in 2 N HCl)

2. Procedure

  • Prepare a master reaction mix containing the reaction buffer and 2,3-dihydroxyisovalerate.

  • Initiate the reaction by adding the DHAD enzyme to the master mix.

  • Incubate the reaction at 37°C.

  • At specific time points, take aliquots of the reaction mixture and stop the reaction by adding TCA.

  • Centrifuge the samples to remove any precipitated protein.

  • To the supernatant, add the DNPH reagent to derivatize the α-keto acid product.

  • Measure the absorbance at a specific wavelength (e.g., 550 nm) using a spectrophotometer.

  • Calculate the enzyme activity based on a standard curve of the α-keto acid product.

Conclusion

The detection and quantification of this compound are achievable through well-established analytical techniques. GC-MS provides reliable quantification, particularly for broader organic acid profiling, but requires a derivatization step. LC-MS/MS offers higher sensitivity and throughput with simpler sample preparation. The choice of method will depend on the specific research question, sample matrix, and available instrumentation. Enzymatic assays are valuable for functional studies of the enzymes involved in the BCAA biosynthesis pathway. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols for the Quantification of 2,3-Dihydroxyisovaleric Acid using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyisovaleric acid is a key intermediate in the metabolic pathway of branched-chain amino acids (BCAAs), specifically in the catabolism of valine.[1] Its quantification in biological matrices such as urine and plasma can be crucial for the study of various metabolic disorders, including maple syrup urine disease (MSUD), and for monitoring dietary interventions. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of organic acids like this compound.[2] Due to the low volatility of this analyte, a derivatization step, typically silylation, is required to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.

These application notes provide a comprehensive protocol for the extraction, derivatization, and quantification of this compound in biological samples using GC-MS.

Experimental Protocols

A meticulous experimental approach is critical for the accurate quantification of this compound. The following protocols are based on established methods for organic acid analysis in biological fluids.

Sample Preparation: Liquid-Liquid Extraction from Urine or Plasma

This protocol describes the extraction of organic acids from a biological matrix.

Materials:

  • Biological sample (Urine or Plasma)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound or a structurally similar compound not present in the sample)

  • 6M HCl

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen urine or plasma samples at room temperature. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To a 1 mL aliquot of the sample in a centrifuge tube, add a known amount of the internal standard solution.

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding 50 µL of 6M HCl. Vortex mix for 30 seconds. Acidification is crucial for the efficient extraction of organic acids.

  • Extraction: Add 5 mL of ethyl acetate to the tube. Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the organic acids into the ethyl acetate layer.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The resulting residue contains the extracted organic acids.

Derivatization: Silylation

This protocol details the conversion of the extracted organic acids into their volatile trimethylsilyl (TMS) derivatives.

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Reagent Addition: To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Incubation: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Sample Transfer: Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Analysis

This section provides typical instrument parameters for the analysis of TMS-derivatized organic acids. Parameters may need to be optimized for specific instruments.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Transfer Line Temperature: 280°C

Selected Ion Monitoring (SIM) for this compound-di-TMS:

  • Note: Specific ions should be determined by analyzing a standard of derivatized this compound. Based on the fragmentation of similar dihydroxy acids, characteristic ions would likely include the molecular ion [M]+, [M-15]+ (loss of a methyl group), and other specific fragments.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide a template for presenting validation and sample analysis data. Please note: The values presented in these tables are illustrative and based on typical performance for GC-MS analysis of organic acids. Specific validation experiments must be performed to determine the actual values for this method.

Table 1: Method Validation Parameters
ParameterResultAcceptance Criteria
Linearity (r²)>0.995≥ 0.99
Limit of Detection (LOD)~0.1 µMSignal-to-Noise ≥ 3
Limit of Quantification (LOQ)~0.5 µMSignal-to-Noise ≥ 10
Precision (%RSD)<15%≤ 15%
Accuracy (% Recovery)85-115%80-120%
SpecificityNo interfering peaks at the retention time of the analytePeak purity > 95%
Table 2: Quantitative Analysis of this compound in Urine Samples
Sample IDConcentration (µmol/mmol creatinine)
Control 10.8
Control 21.2
Patient 115.6
Patient 222.3

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Urine/Plasma Sample Spike Spike with Internal Standard Sample->Spike Acidify Acidification (pH 1-2) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Separate Centrifugation Extract->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Na2SO4 Collect->Dry Evaporate Evaporate to Dryness Dry->Evaporate Add_Reagents Add Pyridine and BSTFA/TMCS Evaporate->Add_Reagents Incubate Incubate at 70°C Add_Reagents->Incubate Inject Inject into GC-MS Incubate->Inject Acquire Data Acquisition (Scan/SIM) Inject->Acquire Process Data Processing and Quantification Acquire->Process

Caption: Experimental workflow for GC-MS analysis.

Metabolic Pathway of Valine Catabolism

This compound is an intermediate in the catabolism of the branched-chain amino acid valine.

valine_catabolism Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Propionyl_CoA Propionyl-CoA alpha_Ketoisovalerate->Propionyl_CoA BCKDH Complex Intermediate This compound alpha_Ketoisovalerate->Intermediate Reductoisomerase alpha_Hydroxyisovalerate α-Hydroxyisovalerate Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA Intermediate->alpha_Hydroxyisovalerate Dehydratase

Caption: Valine catabolism pathway.

References

Application Note: Quantitative Analysis of 2,3-Dihydroxyisovaleric Acid in Biological Matrices using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,3-dihydroxyisovaleric acid in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a key intermediate in the biosynthesis of branched-chain amino acids. The described protocol employs a simple sample preparation procedure and a highly selective LC-MS/MS method, making it suitable for researchers, scientists, and professionals in drug development and metabolic research.

Introduction

This compound is an important metabolite in the valine, leucine, and isoleucine biosynthesis pathways.[1][2] Accurate quantification of this analyte in biological matrices such as plasma, urine, and cell culture media is crucial for studying metabolic disorders and for monitoring metabolic flux in various research settings. This application note provides a comprehensive protocol for the analysis of this compound by LC-MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Sample Preparation

A straightforward protein precipitation method is employed for the extraction of this compound from biological samples.

Materials:

  • Biological sample (e.g., plasma, serum, urine, cell lysate)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm) and autosampler vials

Protocol:

  • Thaw biological samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Mobile Phase A: 2% Mobile Phase B).

  • Vortex for 15 seconds to ensure complete dissolution.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS analysis.

Liquid Chromatography

Due to the polar nature of this compound, a polar-embedded reversed-phase column is recommended to achieve adequate retention and separation from other polar metabolites.

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column Polar-embedded C18 column (e.g., Agilent Polaris C18-A, 2.1 x 100 mm, 3 µm or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B in 0.1 min, and re-equilibrate for 1.9 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Based on predictive fragmentation modeling, the following MRM transitions are proposed for this compound. It is recommended to optimize the collision energies on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Predicted
This compound133.04987.04410
This compound133.04971.01320
This compound133.04959.01340
Internal Standard (¹³C₅)138.066To be determined empiricallyTo be optimized

Data Presentation

The following table summarizes the expected quantitative parameters for the LC-MS analysis of this compound. These values are based on typical performance for similar small organic acids and should be validated for the specific matrix and instrumentation used.

ParameterExpected Value
Retention Time ~2-4 minutes (dependent on exact conditions)
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) < 5 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Polar-Embedded C18) Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1. Experimental workflow for the LC-MS analysis of this compound.

Metabolic_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase alpha_beta_Dihydroxyisovalerate This compound alpha_Acetolactate->alpha_beta_Dihydroxyisovalerate Acetohydroxy acid isomeroreductase alpha_Ketoisovalerate α-Ketoisovalerate alpha_beta_Dihydroxyisovalerate->alpha_Ketoisovalerate Dihydroxy-acid dehydratase Valine Valine alpha_Ketoisovalerate->Valine Valine aminotransferase Leucine Leucine alpha_Ketoisovalerate->Leucine Multiple steps

Figure 2. Simplified metabolic pathway showing the role of this compound.

Conclusion

The method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The use of a polar-embedded C18 column allows for good retention of this polar analyte, and the specificity of MS/MS detection ensures accurate quantification. This protocol can be readily implemented in research laboratories for applications in metabolomics and related fields.

References

Application Notes and Protocols: 2,3-Dihydroxyisovaleric Acid as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyisovaleric acid, an intermediate in the biosynthesis of the branched-chain amino acids (BCAAs) valine and leucine, is emerging as a valuable biomarker in various clinical and research settings.[1][2] Its accumulation or altered levels in biological fluids such as plasma and urine can be indicative of specific metabolic dysregulations. These application notes provide a comprehensive overview of the utility of this compound as a biomarker, complete with detailed experimental protocols for its quantification and visualization of relevant metabolic pathways.

Areas of Application

Current research supports the use of this compound as a potential biomarker in the following areas:

  • Maple Syrup Urine Disease (MSUD): This inborn error of metabolism results from a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, leading to the accumulation of BCAAs and their derivatives, including this compound.[3][4][5] Monitoring its levels can aid in the diagnosis and management of MSUD.

  • Habitual Alcohol Intake: Studies have identified this compound as a candidate biomarker for habitual alcohol consumption.[6] Its levels in urine and plasma may correlate with the extent of alcohol intake, offering an objective measure for clinical and research purposes.

  • Acute Myeloid Leukemia (AML) with IDH1/2 Mutations: While research is ongoing, altered metabolism in certain cancers, such as AML with mutations in isocitrate dehydrogenase (IDH) 1 and 2, may lead to changes in the levels of various metabolites, including organic acids like this compound.

Data Presentation

The following tables summarize the expected quantitative changes in this compound concentrations in different biological matrices. Note: Specific concentration ranges can vary depending on the analytical method, patient population, and other factors. The data presented here is illustrative and should be interpreted in the context of the specific study.

Table 1: Illustrative Concentrations of this compound in Urine

ConditionAnalyteMatrixConcentration Range (µmol/mmol creatinine)Fold Change (vs. Healthy Control)Reference
Healthy ControlThis compoundUrineBaseline-N/A
Maple Syrup Urine Disease (MSUD)This compoundUrineSignificantly Elevated>10x[7]
Habitual Alcohol ConsumptionThis compoundUrineModerately Elevated2-5x[6]

Table 2: Illustrative Concentrations of this compound in Plasma

ConditionAnalyteMatrixConcentration Range (µM)Fold Change (vs. Healthy Control)Reference
Healthy ControlThis compoundPlasmaBaseline-N/A
Maple Syrup Urine Disease (MSUD)This compoundPlasmaSignificantly Elevated>10x[8]
Habitual Alcohol ConsumptionThis compoundPlasmaModerately Elevated1.5-3x[9]

Signaling and Metabolic Pathways

This compound is a key intermediate in the biosynthesis of valine and leucine. Understanding this pathway is crucial for interpreting its role as a biomarker.

BCAA_Biosynthesis Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase alpha_beta_Dihydroxyisovalerate This compound alpha_Acetolactate->alpha_beta_Dihydroxyisovalerate Acetohydroxy acid isomeroreductase alpha_Ketoisovalerate alpha_Ketoisovalerate alpha_beta_Dihydroxyisovalerate->alpha_Ketoisovalerate Dihydroxyacid dehydratase Valine Valine alpha_Ketoisovalerate->Valine Branched-chain amino acid aminotransferase alpha_Isopropylmalate alpha_Isopropylmalate alpha_Ketoisovalerate->alpha_Isopropylmalate alpha-Isopropylmalate synthase beta_Isopropylmalate beta_Isopropylmalate alpha_Isopropylmalate->beta_Isopropylmalate Isopropylmalate isomerase alpha_Ketoisocaproate alpha_Ketoisocaproate beta_Isopropylmalate->alpha_Ketoisocaproate beta-Isopropylmalate dehydrogenase Leucine Leucine alpha_Ketoisocaproate->Leucine Branched-chain amino acid aminotransferase GCMS_Workflow start Urine Sample Collection normalization Creatinine Normalization start->normalization extraction Liquid-Liquid Extraction normalization->extraction derivatization Oximation & Silylation extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis end Reported Concentration data_analysis->end LCMS_Workflow start Plasma Sample Collection protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lcmsms LC-MS/MS Analysis supernatant_collection->lcmsms data_analysis Data Analysis & Quantification lcmsms->data_analysis end Reported Concentration data_analysis->end Biomarker_Logic cluster_0 Metabolic State cluster_1 Biochemical Change cluster_2 Biomarker Measurement cluster_3 Clinical/Research Application Metabolic_Dysregulation Metabolic Dysregulation (e.g., MSUD, Alcohol Intake) Enzyme_Activity Altered Enzyme Activity (e.g., BCKAD) Metabolic_Dysregulation->Enzyme_Activity Metabolite_Accumulation Accumulation of This compound Enzyme_Activity->Metabolite_Accumulation Biological_Sample Biological Sample (Urine, Plasma) Metabolite_Accumulation->Biological_Sample Quantification Quantification by GC-MS or LC-MS/MS Biological_Sample->Quantification Diagnosis_Monitoring Diagnosis, Monitoring, or Research Insight Quantification->Diagnosis_Monitoring

References

Application Notes and Protocols for the Analytical Determination of 2,3-Dihydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyisovaleric acid is a key intermediate in the biosynthesis of the branched-chain amino acids valine and isoleucine. As a significant metabolite, its accurate quantification in biological matrices is crucial for studies in metabolomics, disease biomarker discovery, and drug development. These application notes provide detailed protocols for the analytical determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to deliver high sensitivity and specificity.

Analytical Methods Overview

The quantification of this compound in complex biological samples such as urine and plasma presents analytical challenges due to its polar nature and low volatility. The following methods are recommended for its precise and reliable measurement:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of small molecule metabolites. A critical step for analyzing polar analytes like this compound is chemical derivatization to increase their volatility and thermal stability. Trimethylsilyl (TMS) derivatization is a common and effective approach.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation. It is particularly well-suited for the direct analysis of polar compounds in biological fluids.

Data Presentation: Quantitative Method Parameters

The following table summarizes the typical quantitative performance parameters for the analytical methods described. These values are representative and may vary based on the specific instrumentation and matrix. Method validation is essential for ensuring data accuracy and reliability.

ParameterGC-MS Method (as TMS derivative)LC-MS/MS Method
Linear Range 0.1 - 50 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL0.003 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL
Recovery (%) 92 ± 5%95 ± 4%
Intra-day Precision (RSD%) < 6%< 5%
Inter-day Precision (RSD%) < 8%< 7%

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of this compound in human urine. A stable isotope-labeled internal standard (e.g., this compound-d7) is recommended for optimal accuracy.

1. Sample Preparation and Derivatization

  • Internal Standard Spiking: To 1 mL of urine, add the internal standard to a final concentration of 10 µg/mL.

  • pH Adjustment and Extraction: Acidify the sample to pH < 2 with 6M HCl. Extract the organic acids with 3 x 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes after each extraction. Pool the organic layers.

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 60 minutes to form the TMS derivatives.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivative of this compound and its internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample spike Spike with Internal Standard urine->spike acidify Acidify (pH < 2) spike->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (BSTFA + TMCS) dry->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Data Quantification detect->quantify

GC-MS analysis workflow for this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the direct quantification of this compound in human plasma. A stable isotope-labeled internal standard is highly recommended.

1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard to a final concentration of 1 µg/mL.

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: -4500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for this compound (precursor ion -> product ion) and its internal standard. A potential transition for this compound (M-H, m/z 133.05) could be 133.05 -> 87.05 (loss of COOH and H).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge collect Collect Supernatant centrifuge->collect dry_recon Evaporate and Reconstitute collect->dry_recon inject Inject into LC-MS/MS dry_recon->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Data Quantification detect->quantify BCAA_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->alpha_aceto_alpha_hydroxybutyrate alpha_keto_beta_hydroxyisovalerate α-Keto-β-hydroxyisovalerate alpha_Acetolactate->alpha_keto_beta_hydroxyisovalerate Ketol-acid reductoisomerase dihydroxyisovalerate This compound alpha_keto_beta_hydroxyisovalerate->dihydroxyisovalerate alpha_ketoisovalerate α-Ketoisovalerate dihydroxyisovalerate->alpha_ketoisovalerate Dihydroxy-acid dehydratase Valine Valine alpha_ketoisovalerate->Valine Branched-chain aminotransferase Threonine Threonine alpha_ketobutyrate α-Ketobutyrate Threonine->alpha_ketobutyrate alpha_ketobutyrate->alpha_aceto_alpha_hydroxybutyrate alpha_beta_dihydroxy_beta_methylvalerate α,β-Dihydroxy-β-methylvalerate alpha_aceto_alpha_hydroxybutyrate->alpha_beta_dihydroxy_beta_methylvalerate alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate alpha_beta_dihydroxy_beta_methylvalerate->alpha_keto_beta_methylvalerate Isoleucine Isoleucine alpha_keto_beta_methylvalerate->Isoleucine

Application Notes and Protocols for Stable Isotope Labeling of 2,3-Dihydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of stable isotope-labeled 2,3-dihydroxyisovaleric acid in metabolic research and quantitative analysis. Detailed protocols for both analytical quantification and conceptual synthesis are provided to support researchers in utilizing this valuable tool for studying branched-chain amino acid metabolism and related pathways.

Introduction

This compound, an intermediate in the biosynthesis of the branched-chain amino acids valine and isoleucine, is a key metabolite in cellular metabolism.[1] Its quantification is crucial for understanding the flux through these essential amino acid synthesis pathways and for investigating metabolic dysregulation in various diseases. Stable isotope labeling of this compound, using isotopes such as ¹³C or ²H (deuterium), provides a powerful tool for tracer studies in metabolic flux analysis and serves as an ideal internal standard for accurate quantification by mass spectrometry.

Stable isotope-labeled compounds are chemically identical to their unlabeled counterparts but have a different mass, allowing them to be distinguished by mass spectrometry. This property is invaluable for a range of applications, from tracing the metabolic fate of precursors to enabling highly precise and accurate quantification through isotope dilution mass spectrometry.

Applications

The primary applications for stable isotope-labeled this compound include:

  • Metabolic Flux Analysis: Tracing the flow of atoms from isotopically labeled precursors (e.g., ¹³C-glucose or ¹³C-amino acids) through the branched-chain amino acid biosynthesis pathway. By measuring the isotopic enrichment in this compound and other downstream metabolites, researchers can quantify the relative and absolute rates of metabolic reactions.

  • Quantitative Metabolomics: Serving as an internal standard for the accurate and precise quantification of endogenous this compound in complex biological matrices such as cell extracts, plasma, and urine.[2] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response, leading to highly reliable quantitative data.

  • Disease Biomarker Discovery and Validation: Facilitating the validation of this compound as a potential biomarker for metabolic disorders by enabling its accurate measurement in clinical samples.

Data Presentation

Table 1: Isotopic Enrichment of Valine Biosynthesis Intermediates

This table illustrates hypothetical, yet representative, isotopic enrichment data from a tracer experiment using [U-¹³C₆]-glucose. Such data is used to calculate metabolic flux.

MetaboliteIsotopic Enrichment (M+n)Predominant Isotopologue
Pyruvate95%M+3
α-Acetolactate90%M+5
This compound 88% M+5
α-Ketoisovalerate87%M+5
Valine85%M+5
Table 2: Analytical Performance of this compound Quantification using Isotope Dilution LC-MS/MS

This table summarizes the expected analytical performance characteristics for the quantification of this compound using a stable isotope-labeled internal standard. The data is representative of what can be achieved with the described LC-MS/MS protocol.

ParameterValue
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 µM
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%
Accuracy (% Recovery)95-105%

Experimental Protocols

Protocol 1: Biosynthesis of ¹³C-Labeled this compound in Cell Culture

This protocol describes the generation of ¹³C-labeled this compound by feeding cells a ¹³C-labeled carbon source.

Materials:

  • Cell culture medium deficient in glucose

  • [U-¹³C₆]-Glucose

  • Cultured cells (e.g., E. coli, yeast, or mammalian cells capable of valine biosynthesis)

  • Methanol, chilled (-80°C)

  • Water, LC-MS grade

  • Chloroform, chilled (-20°C)

Procedure:

  • Culture cells in standard medium to the desired cell density.

  • Centrifuge the cells to pellet them and wash with phosphate-buffered saline (PBS) to remove the old medium.

  • Resuspend the cells in a glucose-free medium supplemented with a known concentration of [U-¹³C₆]-glucose.

  • Incubate the cells for a period sufficient to allow for the labeling of intracellular metabolites. This time should be optimized for the specific cell type and experimental goals.

  • To quench metabolism and extract metabolites, rapidly pellet the cells and resuspend them in a cold extraction solvent mixture (e.g., 80% methanol).

  • Perform a liquid-liquid extraction by adding chloroform and water to separate the polar metabolites (including this compound) into the aqueous phase.

  • Collect the aqueous phase and dry it under a stream of nitrogen or by lyophilization.

  • The dried extract containing ¹³C-labeled this compound can then be used for analysis or further purification.

Protocol 2: Quantification of this compound by Isotope Dilution GC-MS

This protocol details the analysis of this compound in a biological sample using a stable isotope-labeled internal standard and gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Biological sample (e.g., cell extract, plasma, urine)

  • Deuterated this compound (e.g., 2,3-dihydroxy-3-methylbutanoic acid-d₃) as an internal standard

  • Ethyl acetate

  • Hydroxylamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation and Extraction:

    • To a known amount of the biological sample, add a known amount of the deuterated this compound internal standard.

    • Acidify the sample with HCl to a pH of ~1.

    • Perform a liquid-liquid extraction with ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (upper) layer. Repeat the extraction two more times.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add hydroxylamine hydrochloride in pyridine to derivatize the keto groups to oximes. Incubate at 60°C for 30 minutes.

    • Evaporate the pyridine under nitrogen.

    • Add BSTFA with 1% TMCS to the residue to silylate the hydroxyl and carboxyl groups. Incubate at 70°C for 60 minutes.

  • GC-MS Analysis:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized unlabeled and labeled this compound.

Protocol 3: Quantification of this compound by Isotope Dilution LC-MS/MS

This protocol provides a method for the highly sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample

  • ¹³C-labeled this compound as an internal standard

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • Methanol for protein precipitation

Procedure:

  • Sample Preparation:

    • To a known volume of the sample (e.g., 100 µL of plasma), add a known amount of the ¹³C-labeled internal standard.

    • Precipitate proteins by adding 4 volumes of ice-cold methanol.

    • Vortex and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Column: A reverse-phase C18 column suitable for polar analytes (e.g., a column with a polar endcapping).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation from other isomers.

    • Flow Rate: 0.3-0.5 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Unlabeled this compound (precursor ion m/z 133.05): Monitor for a characteristic product ion.

      • ¹³C₅-2,3-dihydroxyisovaleric acid (precursor ion m/z 138.07): Monitor for the corresponding shifted product ion.

Visualization of Metabolic Pathway and Experimental Workflow

valine_biosynthesis Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase DHIV 2,3-Dihydroxyisovaleric acid alpha_Acetolactate->DHIV Ketol-acid reductoisomerase alpha_Ketoisovalerate α-Ketoisovalerate DHIV->alpha_Ketoisovalerate Dihydroxyacid dehydratase Valine Valine alpha_Ketoisovalerate->Valine Valine aminotransferase

Caption: The biosynthetic pathway of valine from pyruvate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Labeled Internal Standard Sample->Spike Extract Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Optional LC_MS LC-MS/MS Analysis Extract->LC_MS GC_MS GC-MS Analysis Derivatize->GC_MS Quant Quantification using Isotope Ratios GC_MS->Quant LC_MS->Quant

Caption: General workflow for quantitative analysis.

References

Application Notes and Protocols: 2,3-Dihydroxyisovaleric Acid in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biotechnological applications of 2,3-dihydroxyisovaleric acid (DHIV), a key intermediate in the biosynthesis of branched-chain amino acids.[1][2] The following sections detail its role in metabolic engineering for chemical production, as a precursor for novel biopolymers, and its emerging significance in clinical diagnostics as a biomarker.

Application 1: Metabolic Engineering for Enhanced Production of this compound

This compound is not typically accumulated in natural microorganisms as it is an intermediate in the valine and leucine biosynthesis pathway.[3] However, through targeted metabolic engineering, various bacterial strains can be modified to become efficient producers of DHIV. The primary strategy involves redirecting the carbon flux from central metabolism towards the branched-chain amino acid synthesis pathway while blocking the downstream conversion of DHIV.

A common approach is to utilize 2,3-butanediol-producing bacteria, such as Klebsiella pneumoniae and Enterobacter cloacae, which naturally have a high flux towards α-acetolactate, a precursor to DHIV.[3][4] The metabolic engineering strategy involves:

  • Blocking the 2,3-butanediol pathway: This is achieved by deleting the budA gene, which encodes for α-acetolactate decarboxylase. This prevents the conversion of α-acetolactate to acetoin, redirecting the flux into the valine synthesis pathway.[3][4]

  • Blocking the conversion of DHIV: The subsequent step is the deletion of the ilvD gene, which encodes dihydroxy acid dehydratase. This enzyme is responsible for the conversion of DHIV to 2-oxoisovalerate. Its removal leads to the accumulation of DHIV.[3][4]

Quantitative Data on DHIV Production:
MicroorganismEngineering StrategyFermentation ModeSubstrateTiter (g/L)Productivity (g/L·h)Yield (mol/mol)Reference
Klebsiella pneumoniaeΔbudA ΔldhA ΔilvDFed-batchGlucose36.50.76~0.53[3]
Enterobacter cloacaeΔbudA ΔilvDFed-batchGlucose31.20.410.56[4]

Metabolic Pathway for DHIV Production in Engineered K. pneumoniae

DHIV_Production_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate ilvBN/ilvGM/ilvIH (Acetohydroxy acid synthase) DHIV This compound alpha_Acetolactate->DHIV ilvC (Acetohydroxy acid isomeroreductase) Acetoin Acetoin alpha_Acetolactate->Acetoin budA (α-acetolactate decarboxylase) Valine_Leucine Valine / Leucine DHIV->Valine_Leucine ilvD (Dihydroxy acid dehydratase) Butanediol 2,3-Butanediol Acetoin->Butanediol

Caption: Metabolic engineering strategy for this compound production.

Experimental Protocol: Fed-Batch Fermentation of Engineered E. cloacae

This protocol is a generalized procedure based on the methods described for DHIV production.[4]

1. Strain and Pre-culture Preparation:

  • Use an engineered Enterobacter cloacae strain with budA and ilvD deletions.

  • Inoculate a single colony into a 50 mL tube containing 5 mL of seed medium (e.g., Luria-Bertani broth).

  • Incubate at 37°C with shaking at 220 rpm for 12 hours.

  • Transfer the seed culture to a 500 mL flask containing 100 mL of fermentation medium.

  • Incubate at 37°C with shaking at 220 rpm for 12 hours.

2. Bioreactor Setup and Batch Fermentation:

  • Prepare a 5 L bioreactor with 3 L of fermentation medium. The medium should contain glucose (e.g., 60 g/L), yeast extract (e.g., 5 g/L), (NH₄)₂SO₄ (e.g., 2 g/L), KH₂PO₄ (e.g., 1.5 g/L), and MgSO₄·7H₂O (e.g., 0.2 g/L).

  • Inoculate the bioreactor with the 100 mL pre-culture.

  • Maintain the temperature at 37°C and the pH at 6.5 using automated addition of 5 M NaOH.

  • Set the initial agitation speed to 300 rpm and the aeration rate to 1.5 vvm.

  • Monitor the dissolved oxygen (DO) level. Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

3. Fed-Batch Phase:

  • Prepare a feeding solution of 50% (w/v) glucose.

  • Feed the glucose solution into the bioreactor to maintain the glucose concentration at a low level (e.g., < 5 g/L) to avoid overflow metabolism.

  • Increase the agitation speed as needed to maintain the DO level above 20%.

  • Continue the fed-batch fermentation for 72-96 hours.

4. Sampling and Analysis:

  • Take samples from the bioreactor at regular intervals (e.g., every 6-12 hours).

  • Measure the optical density at 600 nm (OD₆₀₀) to monitor cell growth.

  • Centrifuge the samples to separate the supernatant.

  • Analyze the supernatant for DHIV and glucose concentrations using High-Performance Liquid Chromatography (HPLC).

Application 2: Precursor for Novel Polyhydroxyalkanoates (PHAs)

This compound can be converted to 2-hydroxyisovalerate (2HIV), which can serve as a monomer for the synthesis of novel bio-based polyesters. Polyhydroxyalkanoates (PHAs) are biodegradable and biocompatible polymers with a wide range of potential applications. By incorporating 2HIV, the properties of PHAs can be modified.

An engineered Escherichia coli strain has been developed to produce a copolymer containing 2HIV and lactate (LA).[5] This was achieved by:

  • Overexpressing genes for the synthesis of 2HIV from glucose.

  • Introducing an evolved PHA synthase (phaC1) and a propionyl-CoA transferase (pct) to polymerize the monomers.

  • Deleting competing metabolic pathways to increase the precursor supply.

Quantitative Data on PHA Production:
Engineered StrainPolymer CompositionPolymer Content (% w/w)Culture ConditionsReference
E. coliPoly(20 mol% 2HIV-co-80 mol% LA)9.6Glucose medium with L-isoleucine[5]

Experimental Workflow for PHA Production:

PHA_Production_Workflow Strain Engineered E. coli Strain (ilvBNmut, ilvCD, panE, pct540, phaC1437) Culture Cultivation (Glucose + L-isoleucine) Strain->Culture Fermentation Fermentation Culture->Fermentation Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest Extraction PHA Extraction (Solvent extraction) Harvest->Extraction Analysis Polymer Analysis (GC, NMR) Extraction->Analysis

Caption: Workflow for the production and analysis of 2HIV-containing PHA.

Application 3: Biomarker in Clinical Diagnostics and Lifestyle Monitoring

Recent metabolomic studies have identified this compound as a potential biomarker for various physiological states and diseases.

  • Acute Myeloid Leukemia (AML): In patients with AML harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes, plasma levels of 2,3-dihydroxybutyrate (a related compound) and likely DHIV are significantly elevated.[6] It has been suggested that DHIV could be a more sensitive and specific biomarker for these mutations than the established oncometabolite, 2-hydroxyglutarate.[6]

  • Alcohol Consumption: DHIV has been identified as a candidate biomarker for habitual alcohol intake.[7] Its levels in serum or plasma correlate with self-reported alcohol consumption.

  • Dietary Intake: Studies have also linked DHIV to the consumption of specific foods, such as wine, where it is a byproduct of fermentation.[8]

Receiver Operating Characteristic (ROC) Analysis of DHIV as an AML Biomarker:
BiomarkerAUCp-valueSpecificity (%)Sensitivity (%)Reference
2,3-Dihydroxybutyrate0.861< 0.00018087.3[6]
2R-Hydroxyglutarate< 0.861---[6]
Note: Data is for 2,3-dihydroxybutyrate, which is structurally similar and co-elevated with DHIV-related metabolites in AML with IDH mutations.
Protocol: Metabolite Extraction and Analysis from Plasma for Biomarker Discovery

This protocol provides a general methodology for analyzing DHIV in plasma samples.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of a cold extraction solvent (e.g., methanol:acetonitrile:water, 2:2:1 v/v/v) containing internal standards.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

2. Derivatization (for GC-MS):

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 30°C for 90 minutes.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes to derivatize the metabolites.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable column (e.g., DB-5ms).

  • The temperature program could be: initial 60°C for 1 min, then ramp to 325°C at 10°C/min, and hold for 10 min.

  • Acquire mass spectra in the range of 50-600 m/z.

4. Data Analysis:

  • Identify the peak corresponding to derivatized DHIV based on its retention time and mass spectrum.

  • Quantify the peak area and normalize it to the internal standard.

  • Perform statistical analysis (e.g., t-test, ROC curve analysis) to evaluate its performance as a biomarker.

Logical Relationship for Biomarker Identification:

Biomarker_Identification_Logic Cohort Patient Cohort (e.g., AML vs. Healthy) Metabolomics Untargeted Metabolomics (GC-MS / LC-MS) Cohort->Metabolomics Data Data Processing & Statistical Analysis Metabolomics->Data Identification Biomarker Candidate Identification (e.g., DHIV) Data->Identification Validation Validation in Independent Cohort Identification->Validation Clinical Clinical Utility Assessment Validation->Clinical

Caption: Logical workflow for identifying and validating metabolic biomarkers.

References

Troubleshooting & Optimization

Technical Support Center: Microbial Production of 2,3-Dihydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-dihydroxyisovaleric acid in microbial production systems.

I. Troubleshooting Guide

This guide addresses common issues encountered during the microbial production of this compound.

Issue 1: Low or No Production of this compound

Symptoms:

  • The target product, this compound, is not detected or is present at very low concentrations in the fermentation broth.

  • Precursor metabolites, such as pyruvate, may accumulate.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inefficient Precursor Supply Ensure sufficient flux towards pyruvate, the primary precursor for this compound biosynthesis. Consider overexpression of enzymes in the upstream pathway or utilization of alternative carbon sources that yield more pyruvate.
Suboptimal Enzyme Activity Verify the expression and activity of key enzymes in the biosynthetic pathway, including acetolactate synthase and acetohydroxy acid isomeroreductase. Codon optimization or screening for more active enzyme variants may be necessary.
Incorrect Genetic Modifications Confirm the successful knockout of competing pathway genes, such as budA (encoding α-acetolactate decarboxylase) and ilvD (encoding dihydroxy acid dehydratase), through PCR and sequencing.[1][2]
Suboptimal Fermentation Conditions Optimize fermentation parameters such as pH, temperature, and aeration. For Klebsiella pneumoniae, an acidic pH (around 6.5) and medium-level oxygen supplementation have been shown to favor this compound synthesis.[1]
Issue 2: High Levels of Byproducts

Symptoms:

  • Significant accumulation of undesired metabolites, such as 2,3-butanediol, lactic acid, or acetic acid, in the fermentation broth.

  • Reduced yield of this compound.

Possible Causes and Solutions:

Possible CauseRecommended Action
Active Competing Pathways Incomplete knockout or insufficient repression of genes in competing metabolic pathways. Verify the knockout of genes such as budA (for 2,3-butanediol synthesis) and ldhA (for lactic acid synthesis).[1][3]
Metabolic Imbalance Suboptimal fermentation conditions can lead to metabolic overflow. Adjusting the carbon-to-nitrogen ratio or implementing a fed-batch strategy can help redirect carbon flux towards the desired product.
Redox Imbalance An imbalance in the NADH/NAD+ ratio can favor the formation of reduced byproducts. Engineering the redox cofactor regeneration pathways may be necessary.
Issue 3: Inhibition of Cell Growth and Production at High Product Titer

Symptoms:

  • A decrease in the rate of cell growth and/or this compound production as the product concentration increases.

  • Cell lysis may be observed at very high product concentrations.

Possible Causes and Solutions:

Possible CauseRecommended Action
Product Toxicity This compound, like other organic acids, can be toxic to microbial cells at high concentrations.[4][5][6][7][8] Strategies to mitigate toxicity include in situ product removal, adaptive laboratory evolution to obtain more tolerant strains, or engineering of efflux pumps.
Nutrient Limitation In high-density cultures, essential nutrients may become depleted, leading to growth arrest. A well-designed fed-batch strategy that provides a continuous supply of nutrients can help maintain cell viability and productivity.[9][10][11]

II. Frequently Asked Questions (FAQs)

Q1: Which microbial hosts are suitable for producing this compound?

A1: Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae have been successfully engineered for the production of this compound.[1][2][12] K. pneumoniae is a natural producer of 2,3-butanediol, and its metabolic pathways can be readily engineered to accumulate this compound.[1][2]

Q2: What is the biosynthetic pathway for this compound?

A2: The production of this compound is an extension of the native valine and leucine biosynthesis pathways.[13] It begins with the condensation of two pyruvate molecules to form α-acetolactate, which is then converted to 2,3-dihydroxyisovalerate via an intermediate. Key enzymes in this pathway are acetolactate synthase and acetohydroxy acid isomeroreductase.

Q3: What are the key metabolic engineering strategies to enhance the yield?

A3: The primary strategies involve:

  • Blocking competing pathways: Knocking out genes such as budA to prevent the conversion of α-acetolactate to acetoin (a precursor of 2,3-butanediol) and ldhA to prevent lactic acid formation.[1][2]

  • Preventing product degradation: Deleting the ilvD gene, which encodes dihydroxy acid dehydratase, prevents the conversion of this compound to 2-ketoisovalerate.[1][2]

  • Enhancing precursor supply: Engineering the central carbon metabolism to increase the intracellular availability of pyruvate.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying organic acids in fermentation broths.[14][15][16][17][18][19] A typical setup would involve a C18 reverse-phase column with UV detection. See the Experimental Protocols section for a detailed method.

Q5: What are the optimal fermentation conditions for this compound production?

A5: Optimal conditions are host-specific. For an engineered Klebsiella pneumoniae strain, a pH of 6.5 and an agitation speed of 400 rpm in a fed-batch fermentation have been shown to be effective, leading to a titer of 36.5 g/L.[1][2]

III. Data Presentation

Table 1: Reported Yields of this compound and Related Compounds in Engineered Microorganisms
Microbial HostProductTiter (g/L)Yield (mol/mol glucose)Fermentation StrategyReference
Enterobacter cloacaeThis compound31.20.56Fed-batch[20]
Klebsiella pneumoniaeThis compound36.50.49Fed-batch[1][2]
Escherichia coli2-Hydroxyisovaleric acid7.80.73Batch[12]
Escherichia coli2-Hydroxyisovaleric acid6.20.58 (from glycerol)Batch[12]

IV. Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Sample Preparation: a. Withdraw a sample from the fermentation broth. b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. d. Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]
  • Mobile Phase: 0.1% phosphoric acid in water (isocratic).[19]
  • Flow Rate: 0.6 mL/min.[16][19]
  • Column Temperature: 30°C.[16]
  • Detection: UV at 210 nm.[16][19]
  • Injection Volume: 10 µL.[19]

3. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standards to generate a calibration curve of peak area versus concentration. c. Inject the prepared samples and determine the concentration of this compound based on the calibration curve.

Protocol 2: Gene Knockout in Klebsiella pneumoniae using λ Red Recombinase System

This protocol is adapted from established methods for genetic manipulation in K. pneumoniae.[1][14][15]

1. Preparation of Electrocompetent Cells: a. Inoculate a single colony of K. pneumoniae into 5 mL of LB broth and grow overnight at 37°C with shaking. b. Inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth and grow to an OD600 of 0.4-0.6. c. Chill the culture on ice for 30 minutes. d. Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. e. Wash the cell pellet twice with ice-cold sterile 10% glycerol. f. Resuspend the final pellet in 1 mL of ice-cold 10% glycerol and aliquot into microcentrifuge tubes. Store at -80°C.

2. Preparation of the Knockout Cassette: a. Design primers with 50-70 bp homology arms flanking the target gene (e.g., ilvD) and sequences that amplify an antibiotic resistance cassette. b. Perform PCR to amplify the resistance cassette with the homology arms. c. Purify the PCR product.

3. Electroporation: a. Thaw an aliquot of electrocompetent cells on ice. b. Add 100-500 ng of the purified knockout cassette to the cells. c. Transfer the mixture to a pre-chilled electroporation cuvette (2 mm gap). d. Electroporate using appropriate settings (e.g., 2.5 kV, 25 µF, 200 Ω). e. Immediately add 1 mL of SOC medium and recover at 37°C for 1-2 hours.

4. Selection and Verification: a. Plate the recovered cells on LB agar containing the appropriate antibiotic. b. Incubate overnight at 37°C. c. Verify the gene knockout in the resulting colonies by colony PCR using primers flanking the target gene and by sequencing.

V. Visualizations

metabolic_pathway Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate ilvBN (acetolactate synthase) Lactate Lactate Pyruvate->Lactate ldhA (lactate dehydrogenase) DHIV This compound alpha_Acetolactate->DHIV ilvC (acetohydroxy acid isomeroreductase) Butanediol 2,3-Butanediol alpha_Acetolactate->Butanediol budA (α-acetolactate decarboxylase) Ketoisovalerate 2-Ketoisovalerate DHIV->Ketoisovalerate ilvD (dihydroxy acid dehydratase) Valine Valine Ketoisovalerate->Valine experimental_workflow strain_selection Strain Selection (e.g., K. pneumoniae) genetic_modification Genetic Modification (Gene Knockouts: budA, ilvD, ldhA) strain_selection->genetic_modification fermentation_optimization Fermentation Optimization (pH, Temp, Aeration) genetic_modification->fermentation_optimization analysis Analysis (HPLC) fermentation_optimization->analysis scale_up Scale-up and Fed-batch fermentation_optimization->scale_up analysis->fermentation_optimization Iterative Optimization scale_up->analysis product_recovery Product Recovery scale_up->product_recovery troubleshooting_logic start Low Yield of 2,3-DHIV check_byproducts Analyze Byproducts (HPLC) start->check_byproducts high_butanediol High 2,3-Butanediol? check_byproducts->high_butanediol high_lactate High Lactate? high_butanediol->high_lactate No fix_budA Verify budA Knockout high_butanediol->fix_budA Yes check_growth Check Cell Growth high_lactate->check_growth No fix_ldhA Verify ldhA Knockout high_lactate->fix_ldhA Yes growth_inhibition Growth Inhibition at High Titer? check_growth->growth_inhibition product_toxicity Address Product Toxicity (e.g., in situ removal) growth_inhibition->product_toxicity Yes nutrient_limitation Address Nutrient Limitation (Fed-batch) growth_inhibition->nutrient_limitation Also consider optimize_fermentation Optimize Fermentation Conditions fix_budA->optimize_fermentation fix_ldhA->optimize_fermentation product_toxicity->optimize_fermentation nutrient_limitation->optimize_fermentation

References

Technical Support Center: Quantification of 2,3-Dihydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of 2,3-dihydroxyisovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The main challenges in quantifying this compound stem from its physicochemical properties and the complexity of biological matrices. Key difficulties include:

  • Low Endogenous Concentrations: This necessitates highly sensitive analytical methods.

  • Poor Ionization Efficiency: As a small, polar molecule, it can be difficult to ionize effectively in mass spectrometry, impacting detection limits.[1]

  • Matrix Effects: Components of biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of this compound, leading to ion suppression or enhancement and inaccurate quantification.[2][3]

  • Isomeric Interference: The presence of structural isomers, such as 3-hydroxyisovaleric acid, can lead to co-elution and overlapping mass spectra, complicating accurate measurement if not properly resolved chromatographically.[4]

  • Analyte Stability: Degradation of the analyte can occur during sample collection, storage, and preparation.[5]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

  • GC-MS: Often requires derivatization to increase the volatility and thermal stability of the analyte. While a robust and well-established technique, the derivatization step can be time-consuming and introduce variability.[6]

  • LC-MS/MS: Generally offers higher sensitivity and specificity and can often be performed without derivatization.[6][7] This makes it a preferred method for many applications, although it is more susceptible to matrix effects.[2]

Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A3: To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Employ a sample clean-up method like solid-phase extraction (SPE) to remove interfering matrix components.

  • Derivatization: Chemical derivatization can improve ionization efficiency. For instance, derivatizing the carboxylic acid group can enhance its signal in the mass spectrometer.[1]

  • Mobile Phase Optimization: Adjusting the mobile phase composition and pH can improve chromatographic peak shape and ionization. The use of modifiers like formic acid or ammonium formate is common.[8]

  • Mass Spectrometer Parameters: Fine-tune the ion source parameters (e.g., gas flows, temperatures) and collision energies for the specific analyte and instrument.

Q4: What are common pitfalls in sample preparation for this compound analysis?

A4: Common issues include:

  • Incomplete Protein Precipitation: Residual proteins can foul the analytical column and ion source.

  • Analyte Loss during Extraction: The analyte may be lost during liquid-liquid extraction or solid-phase extraction if the solvent polarity or sorbent chemistry is not optimized.

  • Introduction of Contaminants: Contaminants from solvents, tubes, or other labware can interfere with the analysis.

  • pH Effects: The pH of the sample can affect the stability and extraction efficiency of the acidic analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in LC-MS Analysis
Potential Cause Troubleshooting Step
Secondary Interactions with Column Adjust mobile phase pH to ensure the analyte is fully ionized or unionized. Add a small amount of a competing agent to the mobile phase.
Column Overload Dilute the sample or inject a smaller volume.
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column.
Inappropriate Mobile Phase Ensure the mobile phase is compatible with the column chemistry and the analyte. Optimize the organic solvent percentage and gradient.
Issue 2: High Variability in Quantitative Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize the sample preparation protocol. Use an internal standard to correct for variability in extraction and injection.
Matrix Effects Implement a more rigorous sample clean-up procedure (e.g., SPE). Use a matrix-matched calibration curve.
Instrumental Drift Allow the instrument to stabilize before analysis. Run quality control samples throughout the analytical batch to monitor performance.[9]
Analyte Instability Investigate the stability of the analyte under your storage and sample processing conditions. Keep samples on ice or at 4°C during preparation.[10]
Issue 3: No or Low Analyte Signal
Potential Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify the precursor and product ion masses, collision energy, and other MS parameters.
Ion Suppression Dilute the sample to reduce the concentration of interfering matrix components. Improve the chromatographic separation to resolve the analyte from co-eluting interferences.[2]
Sample Degradation Prepare fresh samples and analyze them immediately. Assess the stability of the analyte in the sample matrix and processing solvents.
Inefficient Extraction Optimize the extraction solvent and pH to ensure efficient recovery of the analyte.

Experimental Protocols

Protocol 1: Generic Protein Precipitation for Plasma Samples
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[11]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[11]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water and load it onto the conditioned cartridge.[11]

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting troubleshooting_logic Start Inaccurate Quantification Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Reproducibility Check Reproducibility Start->Check_Reproducibility Check_Signal Check Analyte Signal Start->Check_Signal Optimize_LC Optimize LC Method Check_Peak_Shape->Optimize_LC Poor Clean_System Clean/Replace Column Check_Peak_Shape->Clean_System Tailing Review_Sample_Prep Review Sample Prep Protocol Check_Reproducibility->Review_Sample_Prep Poor Matrix_Effects Investigate Matrix Effects Check_Reproducibility->Matrix_Effects Variable Verify_MS_Params Verify MS Parameters Check_Signal->Verify_MS_Params Low/No Signal Investigate_Suppression Investigate Ion Suppression Check_Signal->Investigate_Suppression Low Signal Check_Stability Check Analyte Stability Check_Signal->Check_Stability Inconsistent Signal

References

Technical Support Center: Optimizing 2,3-Dihydroxyisovaleric Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2,3-dihydroxyisovaleric acid from biological samples.

FAQs: General Questions

Q1: What is this compound and why is it important to measure?

A1: this compound is a key intermediate in the biosynthesis of branched-chain amino acids, specifically valine and leucine.[1][2][3] Its quantification in biological samples can be crucial for studying metabolic pathways, diagnosing certain inborn errors of metabolism, and in drug development for monitoring metabolic side effects. It is a natural metabolite found in human tissues and fluids, including urine.[4][5]

Q2: What are the common biological samples used for this compound analysis?

A2: Common biological matrices for analyzing this compound include plasma, serum, and urine. The choice of sample depends on the specific research question and the expected concentration of the analyte.

Q3: What are the primary methods for extracting this compound from biological samples?

A3: The three primary methods for extracting this compound are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6] The selection of the method depends on the sample matrix, the required level of cleanliness, and the desired analytical sensitivity.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility and thermal stability of the analyte.[7][8] Common derivatization agents for organic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary but can be used to enhance ionization efficiency and chromatographic retention.[9]

Troubleshooting Guides

Low Recovery of this compound

This is a common issue that can arise during any of the extraction methods. The following table provides potential causes and solutions.

Potential Cause Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Incomplete Protein Removal Inefficient precipitation can lead to the analyte being trapped in the protein pellet.--
Solution Optimize the ratio of precipitating solvent (e.g., acetonitrile) to sample, typically 3:1 or 4:1.[10] Ensure thorough vortexing and adequate centrifugation time and speed. Consider using an acid precipitating agent like trichloroacetic acid (TCA).[11]--
Suboptimal pH -The pH of the aqueous phase should be adjusted to below the pKa of this compound to ensure it is in its neutral, more organic-soluble form.The sample pH should be adjusted to ensure the analyte is in the correct ionic state for binding to the sorbent (e.g., ionized for anion exchange SPE).
Solution -Acidify the sample with a suitable acid (e.g., formic acid, hydrochloric acid) before extraction.[6]Adjust the sample pH according to the sorbent chemistry. For reversed-phase SPE, a lower pH is generally better.
Incorrect Solvent Choice/Polarity -The polarity of the extraction solvent must be appropriate for the analyte.The wash solvent may be too strong, leading to premature elution of the analyte. The elution solvent may be too weak for complete recovery.
Solution -Use a polar organic solvent like ethyl acetate or a mixture of solvents to efficiently extract the relatively polar this compound.[6]Optimize the wash solvent to be strong enough to remove interferences but weak enough to retain the analyte. Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent.[12][13]
Emulsion Formation -Vigorous shaking can create an emulsion layer between the aqueous and organic phases, trapping the analyte.-
Solution -Use gentle inversion for mixing instead of vigorous vortexing.[12] Centrifugation can help to break up emulsions. Adding salt to the aqueous phase can also reduce emulsion formation.-
Analyte Instability Degradation can occur if the sample is not processed promptly or stored correctly.Degradation can occur if the sample is not processed promptly or stored correctly.Degradation can occur if the sample is not processed promptly or stored correctly.
Solution Process samples on ice and store extracts at low temperatures.[12]Process samples on ice and store extracts at low temperatures.Process samples on ice and store extracts at low temperatures.

Quantitative Data Summary

The following tables summarize typical performance data for the extraction of organic acids from biological samples. Note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Recovery and Precision of Extraction Methods for Organic Acids

Extraction Method Biological Matrix Analyte Class Average Recovery (%) Relative Standard Deviation (RSD, %) Reference
Protein PrecipitationPlasmaGeneral Metabolites91 ± 2< 10[14]
Liquid-Liquid ExtractionUrineOrganic Acids77.4< 10[6]
Solid-Phase ExtractionUrineOrganic Acids84.1< 10[6]
Solid-Phase ExtractionUrineHomovanillic Acid92.0 - 1050.3 - 11.4[15]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Precipitation: To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[10]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis).

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
  • Sample Preparation: Thaw frozen urine samples and vortex to ensure homogeneity.

  • Acidification: To 1 mL of urine, add a suitable amount of acid (e.g., 50 µL of formic acid) to adjust the pH to approximately 3.

  • Extraction: Add 3 mL of ethyl acetate to the acidified urine sample.[6]

  • Mixing: Cap the tube and mix by gentle inversion for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.[12]

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat Extraction (Optional): For improved recovery, the extraction of the aqueous layer can be repeated with a fresh aliquot of ethyl acetate, and the organic layers can be combined.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution/Derivatization: Reconstitute the residue in a suitable solvent for LC-MS or proceed with derivatization for GC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Urine

This protocol is a general guideline for anion exchange SPE.

  • Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer at a pH that ensures the analyte is charged (e.g., phosphate buffer, pH 7).

  • Sample Loading: Adjust the pH of 1 mL of urine to ~7 and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and cationic interferences. Follow with a wash using a weak organic solvent (e.g., 5% methanol in water) to remove polar, non-ionic interferences.

  • Elution: Elute the this compound with 1 mL of an acidic solvent (e.g., 2% formic acid in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution/Derivatization: Reconstitute the residue in a suitable solvent for LC-MS or proceed with derivatization for GC-MS analysis.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the position of this compound in the valine biosynthesis pathway.

Valine_Biosynthesis Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase DHIV 2,3-Dihydroxy- isovaleric acid alpha_Acetolactate->DHIV Acetohydroxy acid isomeroreductase alpha_Ketoisovalerate α-Ketoisovalerate DHIV->alpha_Ketoisovalerate Dihydroxyacid dehydratase Valine Valine alpha_Ketoisovalerate->Valine Valine aminotransferase

Caption: Biosynthesis pathway of Valine showing the intermediate this compound.

General Experimental Workflow

The diagram below outlines the general workflow for the extraction and analysis of this compound.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Urine, etc.) PPT Protein Precipitation Biological_Sample->PPT LLE Liquid-Liquid Extraction Biological_Sample->LLE SPE Solid-Phase Extraction Biological_Sample->SPE Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Analysis LC-MS or GC-MS Analysis Reconstitution->Analysis Derivatization->Analysis

Caption: General workflow for this compound extraction and analysis.

References

Technical Support Center: GC-MS Analysis of 2,3-Dihydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 2,3-dihydroxyisovaleric acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar and non-volatile compound due to the presence of two hydroxyl (-OH) and one carboxylic acid (-COOH) functional groups. These groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor thermal stability. Direct injection into a GC-MS system would lead to no or very poor chromatographic peaks. Derivatization replaces the active hydrogens in these functional groups with non-polar groups, increasing the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[1][2]

Q2: What is the most common derivatization method for this compound?

A2: The most common derivatization method for organic acids, including dihydroxy acids like this compound, is silylation. This process involves replacing the active hydrogens with a trimethylsilyl (TMS) group.[3][4]

Q3: Which silylation reagents are recommended for this compound?

A3: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly recommended silylation reagent due to its high volatility and the volatility of its byproducts.[1][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like 1% trimethylchlorosilane (TMCS), is also a common and effective choice.[2][6][7]

Q4: What is the purpose of adding TMCS to BSTFA?

A4: Trimethylchlorosilane (TMCS) is added as a catalyst to increase the reactivity of the silylating agent (BSTFA). It acts as a chloride donor, which facilitates the silylation of sterically hindered hydroxyl groups and carboxylic acids, ensuring a more complete derivatization.[7][8]

Q5: How can I ensure my sample is completely dry before derivatization, and why is it so important?

A5: The presence of water is detrimental to silylation reactions. Water will preferentially react with the silylating reagent, consuming it and leading to incomplete derivatization of the target analyte.[7] To ensure a dry sample, methods like lyophilization (freeze-drying) or evaporation under a stream of nitrogen gas are commonly used.[1][2] It is crucial to store silylation reagents under anhydrous conditions, for instance, in a desiccator.[7]

Troubleshooting Guide

Problem 1: No peak or a very small peak for derivatized this compound.
Possible Cause Suggested Solution
Incomplete Derivatization - Optimize reaction conditions: Increase the reaction temperature and/or time. Refer to the optimized protocols for silylation of organic acids.[6][9] - Increase reagent excess: Ensure a sufficient molar excess of the silylating reagent to the analyte. A general guideline is at least a 2:1 molar ratio of the silylating agent to active hydrogens.[7] - Use a catalyst: If using BSTFA, consider adding 1% TMCS to enhance reactivity.[7]
Presence of Moisture - Thoroughly dry the sample: Use lyophilization or nitrogen stream evaporation to remove all traces of water before adding the derivatization reagent.[1][2] - Use anhydrous solvents and reagents: Ensure all solvents are of high purity and anhydrous. Store silylation reagents in a desiccator.[7]
Analyte Degradation - Avoid excessively high temperatures: While heat is necessary for derivatization, prolonged exposure to very high temperatures can cause degradation of some analytes. Optimize the temperature as per established protocols.
Injector Issues - Check for inlet contamination: A contaminated injector liner can lead to analyte adsorption and signal loss. Perform regular inlet maintenance, including replacing the liner and septum.[10]
Problem 2: Multiple peaks for a single analyte (peak splitting or unexpected additional peaks).
Possible Cause Suggested Solution
Incomplete Derivatization - As mentioned above, optimize reaction conditions (temperature, time, reagent excess) to drive the reaction to completion, forming a single, fully derivatized product.[9]
Formation of Artifacts/Byproducts - Review derivatization chemistry: Silylating reagents can sometimes react with themselves or with components of the sample matrix to form artifacts.[11] - Optimize reaction time and temperature: Over-derivatization (prolonged reaction times or excessively high temperatures) can sometimes lead to side reactions.
Tautomerization - For molecules that can exist in different isomeric forms (tautomers), multiple derivatized peaks can be observed. While less common for this compound, if analyzing a mixture of metabolites, this can be a factor for other compounds.[1]
Column Issues - Improper column installation: Ensure the column is installed correctly in the injector and detector to avoid peak splitting.[12] - Column contamination: Contamination can lead to peak distortion. Bake out the column or trim the front end if necessary.[13]
Problem 3: Tailing peaks for the derivatized analyte.
Possible Cause Suggested Solution
Active Sites in the GC System - Inlet contamination: Active sites in a dirty liner can interact with the analyte. Regularly replace the liner and septum.[10] - Column activity: The stationary phase can degrade over time, exposing active silanol groups. Condition the column according to the manufacturer's instructions or trim the first few centimeters of the column.[13][14]
Secondary Interactions - Incomplete derivatization: Residual un-derivatized hydroxyl or carboxyl groups can interact with the column, causing tailing. Ensure complete derivatization.[2]
Column Overload - Sample concentration is too high: Dilute the sample and reinject.[14]
Improper Column Installation - A poorly cut or installed column can create dead volume and lead to peak tailing.[12]

Quantitative Data Summary

The optimal derivatization conditions can vary depending on the sample matrix and the specific equipment used. The following tables provide a summary of silylation conditions reported for organic acids in biological samples.

Table 1: Comparison of Silylation Reagent Incubation Conditions

ReagentTemperature (°C)Time (minutes)NotesReference
BSTFA + 1% TMCS5010Ultrasound-assisted derivatization of organic acids in serum.[6]
BSTFA + Pyridine + TMCS6030Derivatization of organic acids in urine.[15]
MSTFA3730Two-step derivatization (methoximation followed by silylation) of metabolites.[1]
MSTFA3030Automated on-line derivatization of metabolites.[9]

Table 2: Silylation Reagents for GC-MS Analysis of Organic Acids

Silylation ReagentKey FeaturesCommon CatalystReference
MSTFA Highly volatile byproducts, strong silylating agent.Often used without a catalyst, but TMCS can be added.[1][5]
BSTFA Commonly used, effective for a wide range of compounds.1% TMCS is frequently added to enhance reactivity.[2][6]
MTBSTFA Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less moisture sensitive.1% TBDMCS is typically used as a catalyst.

Experimental Protocols

Detailed Protocol for Silylation of this compound in a Biological Sample (e.g., Urine)

This protocol is a generalized procedure based on common practices for organic acid analysis.[6][15]

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate internal standard.

    • Acidify the sample by adding 100 µL of 6N HCl.

    • Extract the organic acids by adding 4 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge the sample at 2000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 4 mL of ethyl acetate and combine the organic layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • To the dried residue, add 100 µL of MSTFA (or 100 µL of BSTFA + 1% TMCS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC-MS autosampler vial.

    • Inject 1 µL of the sample into the GC-MS system.

Visualizations

Derivatization_Workflow Sample Biological Sample (e.g., Urine) Acidification Acidification (HCl) Sample->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagent Add Silylation Reagent (e.g., MSTFA) Drying->AddReagent Heating Heating (e.g., 60°C for 30 min) GCMS GC-MS Injection and Analysis Heating->GCMS

Caption: Workflow for the derivatization of this compound.

Troubleshooting_Tree Start Problem with GC-MS Peak? NoPeak No/Small Peak Start->NoPeak MultiplePeaks Multiple Peaks Start->MultiplePeaks TailingPeak Tailing Peak Start->TailingPeak CheckDeriv Incomplete Derivatization? NoPeak->CheckDeriv CheckMoisture Moisture Present? NoPeak->CheckMoisture CheckDeriv2 Incomplete Derivatization? MultiplePeaks->CheckDeriv2 CheckArtifacts Artifact Formation? MultiplePeaks->CheckArtifacts CheckSystem Active Sites in System? TailingPeak->CheckSystem CheckDeriv3 Incomplete Derivatization? TailingPeak->CheckDeriv3 CheckOverload Column Overload? TailingPeak->CheckOverload OptimizeCond Optimize Temp/Time/ Reagent Excess CheckDeriv->OptimizeCond DrySample Thoroughly Dry Sample/ Use Anhydrous Reagents CheckMoisture->DrySample OptimizeCond2 Optimize Temp/Time CheckDeriv2->OptimizeCond2 CheckMatrix Review Matrix Effects CheckArtifacts->CheckMatrix MaintainInlet Clean/Replace Liner CheckSystem->MaintainInlet ConditionColumn Condition/Trim Column CheckSystem->ConditionColumn EnsureComplete Ensure Complete Derivatization CheckDeriv3->EnsureComplete DiluteSample Dilute Sample CheckOverload->DiluteSample

Caption: Troubleshooting decision tree for common GC-MS derivatization issues.

References

Technical Support Center: Purification of 2,3-Dihydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-dihydroxyisovaleric acid from complex mixtures such as fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound from a complex mixture?

A1: The main strategies for purifying this compound include precipitation, ion-exchange chromatography (IEX), and liquid-liquid extraction (LLE). The choice of method depends on the initial concentration of the acid, the desired purity, the scale of the operation, and the nature of the impurities in the mixture.

Q2: How can I remove biomass and other solid impurities from my fermentation broth before purification?

A2: Initial clarification of the fermentation broth is a critical first step. This is typically achieved through centrifugation to pellet microbial cells and other large solids, followed by filtration to remove smaller particulate matter. For enhanced clarity, microfiltration or ultrafiltration can be employed.

Q3: What is the importance of knowing the pKa of this compound for its purification?

A3: The pKa value is crucial for developing effective purification protocols, particularly for ion-exchange chromatography. The charge of this compound is pH-dependent. At a pH above its pKa, the carboxylic acid group will be deprotonated, giving the molecule a net negative charge, which is essential for binding to an anion exchange resin. Conversely, at a pH below its pKa, the molecule will be protonated and neutral, causing it to elute from the anion exchanger. The predicted strongest acidic pKa for a similar compound, 2,3-dihydroxyvaleric acid, is 3.8.[1]

Q4: Can I use precipitation to purify this compound?

A4: Yes, precipitation can be an effective initial purification and concentration step. By adding a divalent cation salt, such as calcium chloride or calcium hydroxide, to the clarified broth, you can precipitate the 2,3-dihydroxyisovalerate salt. The precipitate can then be collected and re-dissolved in an acidic solution to recover the purified acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Ion-Exchange Chromatography (IEX)
Problem Possible Cause(s) Solution(s)
Low or no binding of this compound to the anion exchange column. 1. Incorrect pH of the loading buffer. 2. High salt concentration in the sample or loading buffer. 3. Column capacity exceeded.1. Ensure the pH of the sample and loading buffer is at least 1-2 units above the pKa of this compound to ensure a negative charge. 2. Desalt the sample before loading or dilute it with the loading buffer to reduce the ionic strength. 3. Use a larger column volume or reduce the amount of sample loaded.
Poor resolution and co-elution of impurities. 1. Inappropriate gradient slope for elution. 2. Flow rate is too high. 3. Column is not packed properly.1. Optimize the salt gradient or pH gradient for elution. A shallower gradient can improve separation. 2. Reduce the flow rate to allow for better separation. 3. Repack the column according to the manufacturer's instructions.
Low recovery of this compound. 1. Strong, irreversible binding to the resin. 2. Degradation of the compound on the column. 3. Incomplete elution.1. Use a stronger eluent (higher salt concentration or a more extreme pH). 2. Ensure the pH and buffer components are compatible with the stability of the compound. Perform stability tests.[2] 3. Increase the volume of the elution buffer or use a step elution with a high salt concentration at the end.
Liquid-Liquid Extraction (LLE)
Problem Possible Cause(s) Solution(s)
Low extraction efficiency. 1. Incorrect solvent choice. 2. Suboptimal pH of the aqueous phase. 3. Insufficient mixing.1. Select a solvent with a higher affinity for this compound. Ethyl acetate is a common choice for extracting organic acids. 2. Adjust the pH of the aqueous phase to be below the pKa of the acid to ensure it is in its neutral, more organic-soluble form. 3. Ensure thorough mixing of the two phases by vortexing or shaking to maximize the surface area for extraction.
Formation of an emulsion. 1. High concentration of surfactants or proteins in the sample. 2. Vigorous shaking.1. Centrifuge the mixture at a higher speed. 2. Add a small amount of a salt (e.g., NaCl) to the aqueous phase to break the emulsion. 3. Use a gentler mixing method, such as gentle inversions.
Contamination of the organic phase with impurities. 1. Poor selectivity of the extraction solvent. 2. Incomplete phase separation.1. Perform a back-extraction by washing the organic phase with a fresh aqueous buffer at a pH where the impurities are charged and the target molecule remains neutral. 2. Allow sufficient time for the phases to separate completely. Centrifugation can aid in a cleaner separation.

Experimental Protocols

Protocol 1: Purification of this compound using Anion Exchange Chromatography

This protocol outlines a general procedure for the purification of this compound from a clarified fermentation broth.

1. Sample Preparation:

  • Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove cells and large debris.
  • Filter the supernatant through a 0.45 µm filter for further clarification.
  • Adjust the pH of the clarified broth to approximately 5.5-6.0 (at least 1.5-2 pH units above the pKa of the acid) with NaOH.
  • Dilute the sample with the equilibration buffer if the conductivity is high.

2. Column Equilibration:

  • Pack a strong anion exchange column (e.g., Q-Sepharose) according to the manufacturer's instructions.
  • Equilibrate the column with 5-10 column volumes (CV) of the equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate match the buffer.

3. Sample Loading:

  • Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 1-2 mL/min for a 10 mL column).

4. Washing:

  • Wash the column with 5-10 CV of the equilibration buffer to remove unbound impurities. Monitor the UV absorbance at 210 nm until it returns to baseline.

5. Elution:

  • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer over 20 CV) or a decreasing pH gradient.
  • Alternatively, a step elution with discrete salt concentrations can be used.

6. Fraction Collection and Analysis:

  • Collect fractions throughout the elution process.
  • Analyze the fractions for the presence of this compound using a suitable analytical method, such as HPLC or LC-MS.
  • Pool the fractions containing the purified product.

7. Desalting (if necessary):

  • If the purified fraction has a high salt concentration, it can be desalted using dialysis, gel filtration (e.g., Sephadex G-25), or reverse osmosis.

Protocol 2: Purification of this compound using Liquid-Liquid Extraction

This protocol provides a general method for extracting this compound from an aqueous solution.

1. Sample Preparation:

  • Start with a clarified and filtered aqueous sample containing this compound.
  • Acidify the sample to a pH of approximately 2.0 (at least 1-2 pH units below the pKa) using an acid like HCl. This ensures the carboxylic acid is protonated and neutral.

2. Extraction:

  • Transfer the acidified sample to a separatory funnel.
  • Add an equal volume of a suitable organic solvent, such as ethyl acetate.
  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
  • Allow the layers to separate. The top layer will be the organic phase (ethyl acetate), and the bottom layer will be the aqueous phase.

3. Collection of Organic Phase:

  • Carefully drain the lower aqueous phase.
  • Collect the upper organic phase containing the extracted this compound.

4. Repeated Extraction (Optional but Recommended):

  • For higher recovery, the aqueous phase can be extracted again with a fresh portion of the organic solvent. Combine the organic phases.

5. Back-Extraction (for increased purity):

  • To remove any co-extracted acidic impurities, the combined organic phases can be washed with a fresh aqueous buffer at a pH where this compound remains in the organic phase, while more acidic impurities partition into the aqueous phase.

6. Solvent Removal:

  • The organic solvent can be removed from the purified product by rotary evaporation under reduced pressure.

7. Reconstitution:

  • The dried, purified this compound can be reconstituted in a suitable buffer or solvent for downstream applications.

Visualizations

experimental_workflow_IEX start Complex Mixture (e.g., Fermentation Broth) clarification Clarification (Centrifugation & Filtration) start->clarification ph_adjustment pH Adjustment (pH > pKa) clarification->ph_adjustment column_loading Load onto Anion Exchange Column ph_adjustment->column_loading wash Wash with Equilibration Buffer column_loading->wash elution Elute with Salt or pH Gradient wash->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions (e.g., HPLC) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling desalting Desalting (Optional) pooling->desalting final_product Purified this compound desalting->final_product

Caption: Workflow for Ion-Exchange Chromatography Purification.

experimental_workflow_LLE start Aqueous Sample acidification Acidify Sample (pH < pKa) start->acidification add_solvent Add Immiscible Organic Solvent acidification->add_solvent mix Mix and Separate Phases add_solvent->mix collect_organic Collect Organic Phase mix->collect_organic repeat_extraction Repeat Extraction (Optional) collect_organic->repeat_extraction back_extraction Back-Extraction (Optional) repeat_extraction->back_extraction solvent_removal Remove Solvent (Evaporation) back_extraction->solvent_removal final_product Purified this compound solvent_removal->final_product troubleshooting_logic problem Purification Issue low_yield Low Yield problem->low_yield low_purity Low Purity problem->low_purity no_product No Product problem->no_product check_ph Verify pH of Buffers/Sample low_yield->check_ph check_conductivity Check Sample Conductivity low_yield->check_conductivity verify_protocol Review Protocol Steps low_yield->verify_protocol optimize_gradient Optimize Elution Gradient low_purity->optimize_gradient check_column Inspect Column Integrity low_purity->check_column no_product->check_ph no_product->verify_protocol

References

Technical Support Center: Overcoming Matrix Effects in 2,3-Dihydroxyisovaleric Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2,3-Dihydroxyisovaleric acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing a systematic approach to problem resolution.

Question 1: What should I do if I am observing poor peak shape (e.g., tailing, fronting, or splitting) for this compound?

Poor peak shape can result from several factors, including column issues, improper mobile phase conditions, or interactions with the analytical hardware.[1]

Answer:

Follow these steps to troubleshoot poor peak shape:

  • Check for Column Contamination and Overload:

    • Inject a system suitability test (SST) sample to confirm the performance of your system.[1]

    • If the column is contaminated, flush it with a strong solvent or replace it.

    • Dilute your sample to ensure you are not overloading the column.

  • Optimize Mobile Phase Conditions:

    • Ensure the mobile phase pH is appropriate for this compound, which is an organic acid. Using a mobile phase with a pH 2-3 units below the pKa of the analyte will ensure it is in its neutral form, improving retention on a reversed-phase column.

    • Add modifiers like formic acid or ammonium formate to both mobile phase bottles to improve peak shape and ensure consistent pH.[2][3]

  • Evaluate Hardware Interactions:

    • For chelating compounds, interactions with metal surfaces in the column and LC system can cause poor peak shape and signal loss.[4]

    • Consider using a metal-free or PEEK-lined column and tubing if you suspect analyte interaction with stainless steel components.[4]

Question 2: My signal intensity for this compound is very low. How can I improve sensitivity?

Answer:

Low signal intensity can be caused by inefficient ionization, ion suppression, or issues with the mass spectrometer settings.[1]

  • Optimize Ion Source Parameters:

    • Ensure the ion source is clean and free from contamination.[1]

    • Systematically optimize source parameters such as gas flows, temperatures, and capillary voltage to maximize the signal for this compound.

  • Address Potential Ion Suppression:

    • Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte.[1][5][6] This is a primary cause of low sensitivity.

    • Refer to the "Suspected Ion Suppression" section below for detailed troubleshooting steps.

  • Improve Sample Preparation:

    • A more rigorous sample cleanup procedure can remove interfering substances.[6][7] Consider switching from a simple protein precipitation to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Check Mobile Phase Compatibility:

    • Non-volatile salts or buffers can foul the ion source and suppress the signal. Use volatile mobile phase additives like formic acid, ammonium formate, or ammonium acetate.[3]

Question 3: I'm experiencing high background noise or a drifting baseline in my chromatogram. What are the likely causes and solutions?

Answer:

High background noise can obscure the analyte peak and compromise quantification. It often stems from contamination.[1]

  • Identify the Source of Contamination:

    • Solvents: Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can cause a consistently high baseline.

    • Sample Matrix: Incomplete removal of matrix components like salts and lipids can lead to high background.

    • System Contamination: Carryover from previous injections can elevate the baseline.[1]

  • Implement Corrective Actions:

    • System Flush: Flush the entire LC system, including the column, with a series of solvents of increasing strength (e.g., water, methanol, acetonitrile, isopropanol).

    • Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interferences.

    • Use a Diverter Valve: Program a diverter valve to send the highly contaminated initial and final portions of the chromatographic run (containing unretained components and late-eluting compounds) to waste instead of the mass spectrometer.

Question 4: How do I troubleshoot and resolve suspected ion suppression for this compound?

Answer:

Resolving ion suppression involves identifying the interfering components and then modifying the sample preparation or chromatography to eliminate them or separate them from the analyte peak.[5]

Troubleshooting Workflow for Ion Suppression

G start Start: Suspected Ion Suppression qual_assess Qualitative Assessment: Post-Column Infusion (PCI) start->qual_assess quant_assess Quantitative Assessment: Post-Extraction Spike qual_assess->quant_assess is_suppression Is Suppression Observed? quant_assess->is_suppression no_suppression No Significant Suppression. Continue with Method. is_suppression->no_suppression No optimize_prep Optimize Sample Preparation (LLE, SPE) is_suppression->optimize_prep Yes optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) is_suppression->optimize_chrom Yes use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) is_suppression->use_is Yes re_evaluate Re-evaluate Matrix Effect optimize_prep->re_evaluate optimize_chrom->re_evaluate end End: Method Optimized use_is->end re_evaluate->is_suppression Still Present re_evaluate->end Resolved

Caption: A decision tree for troubleshooting ion suppression.

  • Confirm and Quantify the Matrix Effect:

    • Perform a post-column infusion (PCI) experiment to identify the chromatographic regions where suppression occurs.[2][7]

    • Conduct a post-extraction spike experiment to quantify the percentage of signal suppression or enhancement.[2] (See Experimental Protocols for details).

  • Improve Sample Preparation:

    • The most direct way to combat matrix effects is to remove the interfering compounds.[5][7]

    • If you are using protein precipitation (PPT), which is a non-selective method, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.

  • Optimize Chromatographic Conditions:

    • Adjust the LC gradient to better separate this compound from the suppression zones identified in the PCI experiment.[2]

    • Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to alter the elution profile of interferences relative to your analyte.[2]

    • Switching the organic mobile phase (e.g., from acetonitrile to methanol) can also change selectivity.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated.[2][7] A deuterated or ¹³C-labeled this compound will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[8][9]

Frequently Asked Questions (FAQs)

Question 1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

Answer:

Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue).[10][11] In electrospray ionization (ESI), these interferences can affect the formation and evaporation of charged droplets in the ion source, leading to an inaccurate measurement of the analyte.[6] This is a major concern because it can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][10][11]

Mechanism of Ion Suppression in ESI

Caption: The process of ion suppression in an ESI source.

Question 2: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

Answer:

The effectiveness of a sample preparation technique depends on its ability to selectively remove matrix components while efficiently recovering the analyte.

  • Protein Precipitation (PPT): This is a simple and fast "dilute and shoot" method but is the least selective. It removes proteins but leaves behind many other matrix components like salts and phospholipids, which are major sources of ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT. By partitioning the analyte into an immiscible organic solvent, many polar interferences (like salts) are left behind in the aqueous phase. The choice of organic solvent and pH of the aqueous phase are critical for optimizing recovery.

  • Supported Liquid Extraction (SLE): SLE is an alternative to traditional LLE that uses a solid support (diatomaceous earth) to immobilize the aqueous sample.[12] It offers the benefits of LLE but in a more reproducible and automatable 96-well plate or cartridge format.[12]

  • Solid-Phase Extraction (SPE): SPE is generally the most selective and powerful technique for sample cleanup. By choosing an appropriate sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode), a multi-step process of loading, washing, and eluting can be developed to isolate this compound from complex matrix components.

Table 1: Comparison of Sample Preparation Techniques

TechniqueSelectivityRecoveryThroughputCostKey Advantage
Protein Precipitation (PPT) LowHighHighLowSimplicity and speed
Liquid-Liquid Extraction (LLE) ModerateVariableModerateLowGood for removing salts
Supported Liquid Extraction (SLE) ModerateGoodHighModerateHigh reproducibility, automatable
Solid-Phase Extraction (SPE) HighGoodModerateHighHighest degree of cleanup

Question 3: How do I choose an appropriate internal standard (IS) for this compound analysis?

Answer:

The ideal internal standard co-elutes with the analyte and experiences the same matrix effects.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS, such as deuterated (D) or ¹³C-labeled this compound, has nearly identical chemical properties and chromatographic behavior to the unlabeled analyte.[9][13] It will be affected by matrix suppression or enhancement in the same way, providing the most accurate correction.[2][8]

  • Structural Analog: If a SIL-IS is not available, a structural analog can be used. This compound should be closely related in structure to this compound but have a different mass. It should have similar extraction recovery and ionization efficiency. However, it may not co-elute perfectly and may not experience the exact same degree of matrix effect, making it a less ideal choice.

Question 4: Can chromatographic conditions be modified to reduce matrix effects?

Answer:

Yes, optimizing the LC method is a powerful strategy to mitigate matrix effects by separating the analyte from interfering co-eluting compounds.[5][7]

  • Gradient Modification: A shallower, longer gradient can increase the resolution between this compound and matrix components.[2]

  • Column Chemistry: If a standard C18 column doesn't provide adequate separation, try a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl, or HILIC) to achieve a different selectivity.

  • Column Dimensions: Using a narrower internal diameter (ID) column (e.g., 2.1 mm) can enhance sensitivity, which may be beneficial if matrix effects are causing signal suppression.

  • Flow Rate: Adjusting the flow rate can alter retention times and potentially improve separation from interferences.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex to mix, and inject into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of sample, add the internal standard and 50 µL of an acid (e.g., 1M HCl) to acidify the sample and ensure this compound is in its neutral form.

  • Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Protocol 3: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This experiment quantifies the extent of ion suppression or enhancement.[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your chosen sample preparation protocol (PPT, LLE, or SPE). Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction procedure. (This set is used to determine extraction recovery).

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS.

    • Calculate Matrix Effect (%ME):

      • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • A value of 85-115% is often considered acceptable.

    • Calculate Recovery (%RE):

      • %RE = (Peak Area in Set C / Peak Area in Set B) * 100

General Workflow for Sample Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing sample 1. Obtain Sample (Plasma, Urine, etc.) add_is 2. Add Internal Standard (IS) sample->add_is extract 3. Extraction/ Cleanup (PPT, LLE, SPE) add_is->extract concentrate 4. Evaporate & Reconstitute extract->concentrate inject 5. Inject Sample concentrate->inject separate 6. Chromatographic Separation inject->separate ionize 7. Ionization (ESI) separate->ionize detect 8. Mass Detection (MS/MS) ionize->detect integrate 9. Peak Integration detect->integrate quantify 10. Quantification (Analyte/IS Ratio) integrate->quantify report 11. Report Result quantify->report

Caption: A typical workflow for bioanalytical sample analysis.

References

Technical Support Center: Method Refinement for 2,3-Dihydroxyisovaleric Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methodological refinement of 2,3-Dihydroxyisovaleric acid isomer separation. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures. Here you will find troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating this compound isomers?

A1: The primary methods for separating chiral isomers of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Chiral stationary phases (CSPs) are crucial for achieving separation in HPLC and SFC. For GC analysis, derivatization of the analyte is typically required to increase volatility and improve separation.

Q2: Which chiral stationary phases (CSPs) are most effective for separating acidic compounds like this compound?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad enantioselectivity for a variety of compounds, including acids.[1] For acidic analytes, anion-exchange type CSPs, like CHIRALPAK QN-AX and QD-AX, can also provide excellent enantioselectivity.

Q3: Is derivatization necessary for the analysis of this compound isomers?

A3: For HPLC and SFC analysis, direct separation without derivatization is often possible and preferred as it simplifies the workflow.[2] However, for GC analysis, derivatization is generally necessary to convert the non-volatile acid into a more volatile ester or other suitable derivative.

Q4: What is the significance of this compound in drug development?

A4: (R)-2,3-Dihydroxyisovalerate is a key intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3] Understanding its stereochemistry and being able to separate its isomers are critical in various metabolic studies and for the development of drugs that may target these biosynthetic pathways.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the separation of this compound isomers.

HPLC/SFC Troubleshooting
Issue Potential Cause Recommended Solution
Poor or No Resolution Inappropriate chiral stationary phase (CSP).Screen different types of CSPs, particularly polysaccharide-based and anion-exchange columns.
Suboptimal mobile phase composition.Adjust the ratio of organic modifier to the aqueous or supercritical fluid phase. For acidic compounds, adding a small amount of an acid (e.g., formic acid, acetic acid) or a base to the mobile phase can significantly improve resolution.[4]
Incompatible mobile phase with the CSP.Always check the manufacturer's guidelines for compatible solvents with your chosen chiral column. Some solvents can damage the stationary phase.
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a competing acid or base to the mobile phase to minimize unwanted interactions.
Column overload.Reduce the sample concentration or injection volume.
Variable Retention Times Inconsistent mobile phase preparation.Ensure precise and consistent preparation of the mobile phase, including pH adjustment.
Temperature fluctuations.Use a column oven to maintain a stable column temperature.
Insufficient column equilibration.Allow adequate time for the column to equilibrate with the new mobile phase, which can be longer for chiral columns.
High Backpressure Blockage in the system (e.g., column frit, tubing).Reverse flush the column (if permissible by the manufacturer) or replace the column inlet frit. Ensure proper sample filtration.
Sample precipitation in the mobile phase.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.
GC Troubleshooting (after derivatization)
Issue Potential Cause Recommended Solution
Incomplete Derivatization Non-optimal reaction conditions (time, temperature, reagent concentration).Optimize the derivatization protocol by adjusting the reaction time, temperature, and the amount of derivatizing agent.
Presence of water in the sample.Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
Poor Peak Shape Active sites in the GC system (e.g., inlet liner, column).Use a deactivated inlet liner and a high-quality chiral capillary column.
Suboptimal GC oven temperature program.Optimize the temperature ramp rate to improve peak shape and resolution.
Isomer Co-elution Inappropriate chiral stationary phase.Screen different chiral GC columns with varying selectivities.
Derivatization reagent not suitable for creating sufficient diastereomeric difference.Experiment with different chiral derivatizing agents.

Data Presentation

Table 1: Recommended Starting Conditions for HPLC and SFC Method Development
ParameterHPLC MethodSFC Method
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives) or Anion-Exchanger (e.g., CHIRALPAK QN-AX)Polysaccharide-based (Immobilized type recommended for wider solvent compatibility)
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) Reversed-Phase: Acetonitrile/Water with 0.1% Formic Acid (e.g., 70:30, v/v)Isocratic: CO₂/(Methanol with 0.1% TFA) (e.g., 80:20, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C40°C
Backpressure (for SFC) N/A150 bar
Detection UV at 210 nmUV at 210 nm
Table 2: Hypothetical Quantitative Data for a Successful Separation
IsomerRetention Time (min)Resolution (Rs)
Isomer 18.5N/A
Isomer 210.22.1

Note: This data is illustrative and will vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for Chiral HPLC Separation
  • Column Selection : Choose a polysaccharide-based chiral stationary phase, such as a column with an amylose or cellulose derivative. An anion-exchange CSP is also a strong candidate.

  • Mobile Phase Preparation : Prepare the mobile phase by mixing the organic solvent (e.g., hexane and ethanol) and the acidic modifier (e.g., TFA) in the desired ratio. For reversed-phase, mix the appropriate amounts of acetonitrile and water with formic acid. Degas the mobile phase before use.

  • System Equilibration : Install the chiral column and equilibrate the HPLC system with the mobile phase at a constant flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Preparation : Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis : Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

  • Data Acquisition : Record the chromatogram for a sufficient duration to allow for the elution of both isomers.

  • Optimization : If separation is not optimal, systematically adjust the mobile phase composition (e.g., the percentage of the alcohol modifier or the acid additive) and the column temperature.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection column_selection Column Selection (Chiral Stationary Phase) system_equilibration System Equilibration column_selection->system_equilibration mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->system_equilibration system_equilibration->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification & Reporting peak_integration->quantification

General workflow for chiral separation analysis.

biosynthesis_pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase Dihydroxyisovalerate Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Acetohydroxy acid isomeroreductase Ketoisovalerate Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxyacid dehydratase Valine Valine Ketoisovalerate->Valine Transaminase

Simplified biosynthesis pathway of Valine showing 2,3-Dihydroxyisovalerate as an intermediate.

References

Technical Support Center: 2,3-Dihydroxyisovaleric Acid Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with 2,3-dihydroxyisovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in research?

This compound is a dihydroxy monocarboxylic acid that serves as an intermediate in the biosynthesis of the branched-chain amino acids valine and leucine.[1] Its accumulation or altered levels can be indicative of certain metabolic disorders, making it a key biomarker in clinical research. It is functionally related to isovaleric acid and butyric acid.[2]

Q2: What are the common analytical methods for quantifying this compound in biological samples?

The most common analytical methods for the quantification of this compound in biological matrices such as urine and plasma are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[3][4][5] Due to its low volatility, this compound requires a derivatization step, typically trimethylsilylation (TMS), for successful GC-MS analysis.[3][6]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

Derivatization is a crucial step to increase the volatility and thermal stability of this compound, which contains polar hydroxyl and carboxyl functional groups.[7] The most common method is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[3][8] This process reduces the polarity of the molecule, allowing it to be readily vaporized in the GC inlet and pass through the analytical column for separation and detection.

Troubleshooting Guides

Sample Preparation and Extraction

Q4: I am observing low recovery of this compound from my biological samples. What could be the cause?

Low recovery can stem from several factors during sample preparation and extraction. Here are some common pitfalls and solutions:

  • Incomplete Protein Precipitation: For plasma or serum samples, incomplete removal of proteins can lead to the analyte being trapped in the protein pellet.

    • Solution: Ensure the use of a sufficient volume of a suitable protein precipitation solvent like ice-cold methanol or acetonitrile. Vortex thoroughly and ensure complete precipitation by centrifuging at a high speed.[4]

  • Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH are critical for efficient LLE of organic acids.

    • Solution: Acidify the sample to a pH below 2 using an acid like HCl before extraction with a polar organic solvent such as ethyl acetate.[9] This ensures that the carboxylic acid group is protonated, making the molecule less polar and more soluble in the organic phase. Perform multiple extractions with fresh solvent to maximize recovery.

  • Analyte Instability: this compound can be susceptible to degradation if samples are not handled and stored properly.

    • Solution: Process samples promptly after collection. If storage is necessary, freeze samples at -80°C to minimize enzymatic degradation.[10][11] Avoid repeated freeze-thaw cycles.[4]

Q5: My sample extracts for GC-MS analysis are not yielding consistent derivatization. What should I check?

Inconsistent derivatization is a common issue in GC-MS analysis of polar metabolites. Consider the following:

  • Presence of Water: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly sensitive to moisture. Any residual water in the sample extract will react with the reagent, reducing its efficiency and leading to incomplete derivatization.[8]

    • Solution: Ensure that the sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen gas or by using a vacuum concentrator.[3]

  • Suboptimal Reaction Conditions: The temperature and time of the derivatization reaction are critical for its completion.

    • Solution: Optimize the derivatization temperature and time. A common starting point for TMS derivatization with BSTFA is heating at 70-80°C for 30-60 minutes.[12] However, these conditions may need to be optimized for your specific sample matrix.

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored under anhydrous conditions.

    • Solution: Use fresh derivatization reagents and store them in a desiccator to protect them from moisture.

Chromatography and Mass Spectrometry

Q6: I am observing co-eluting peaks that interfere with the quantification of this compound. How can I resolve this?

Peak co-elution is a significant challenge in the analysis of complex biological samples. Here are some strategies to address this:

  • Optimize GC or LC Conditions:

    • GC: Adjust the temperature program of the GC oven. A slower temperature ramp can improve the separation of closely eluting compounds.[9] Using a longer capillary column or a column with a different stationary phase can also enhance resolution.

    • LC: Modify the mobile phase gradient profile. A shallower gradient can improve the separation of isomers and other interfering compounds.[13] Experiment with different column chemistries (e.g., C18, HILIC) to find the one that provides the best selectivity for your analyte.[5]

  • Improve Sample Cleanup:

    • Solution: Implement a more rigorous sample cleanup procedure before analysis. Solid-phase extraction (SPE) can be used to remove interfering matrix components.[6]

  • Use High-Resolution Mass Spectrometry (HRMS):

    • Solution: If available, using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can help to distinguish between this compound and co-eluting interferences based on their accurate mass-to-charge ratios.[14]

Q7: I am experiencing signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?

Matrix effects are a common phenomenon in LC-MS/MS analysis of biological samples, where co-eluting matrix components interfere with the ionization of the target analyte.[15][16]

  • Improve Chromatographic Separation: As with co-elution issues, optimizing the LC method to separate the analyte from the majority of matrix components is the first line of defense.[17]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Solution: The most effective way to compensate for matrix effects is to use a SIL-IS of this compound.[4] The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification based on the ratio of the analyte peak area to the SIL-IS peak area.

  • Dilute the Sample:

    • Solution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[18] However, ensure that the diluted analyte concentration is still within the linear range of the assay.

  • Modify Sample Preparation:

    • Solution: Different sample preparation techniques can result in different levels of matrix components in the final extract. Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction to determine which method provides the cleanest extract for your matrix.[18]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol describes a general procedure for the quantification of this compound in urine using GC-MS with TMS derivatization.

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples at room temperature.[9]
  • Centrifuge the urine sample at 10,000 x g for 5 minutes to remove any particulate matter.
  • Transfer a 1 mL aliquot of the supernatant to a clean glass tube.
  • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or another non-endogenous organic acid).
  • Acidify the urine to pH < 2 with 6 M HCl.[9]
  • Add 3 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.
  • Carefully transfer the upper organic layer to a new glass tube.
  • Repeat the extraction (steps 6-8) two more times and combine the organic extracts.
  • Evaporate the combined organic extract to complete dryness under a gentle stream of nitrogen gas at 40°C.[3]

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[3]
  • Cap the tube tightly and vortex for 30 seconds.
  • Heat the mixture at 70°C for 60 minutes in a heating block or oven.[12]
  • Allow the sample to cool to room temperature.

3. GC-MS Analysis:

  • Transfer the derivatized sample to a GC vial with an insert.
  • Inject 1 µL of the sample into the GC-MS system.
  • GC Conditions (Example):
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[9]
  • MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Scan mode (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the TMS-derivatized this compound.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a general procedure for the quantification of this compound in plasma using LC-MS/MS.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of a stable isotope-labeled internal standard.
  • Add 400 µL of ice-cold methanol containing 0.1% formic acid for protein precipitation.[4]
  • Vortex for 1 minute.
  • Incubate at -20°C for 20 minutes to enhance protein precipitation.
  • Centrifuge at 15,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
  • Centrifuge at 15,000 x g for 5 minutes to pellet any remaining particulates.

2. LC-MS/MS Analysis:

  • Transfer the reconstituted sample to an LC vial.
  • Inject 5-10 µL of the sample onto the LC-MS/MS system.
  • LC Conditions (Example):
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • MS/MS Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its internal standard. The exact m/z values will need to be determined by infusion of a standard solution.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requirement High (Requires derivatization)Low (No derivatization required)
Sample Preparation Complexity More complex (extraction and derivatization)Simpler (typically protein precipitation)[4][5]
Throughput LowerHigher
Sensitivity HighVery High
Selectivity GoodExcellent (with MS/MS)
Common Issues Incomplete derivatization, thermal degradationMatrix effects (ion suppression/enhancement)[15][16]

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis s1 Urine Sample s2 Add Internal Standard s1->s2 s3 Acidification (pH < 2) s2->s3 s4 Liquid-Liquid Extraction (Ethyl Acetate) s3->s4 s5 Evaporation to Dryness s4->s5 d1 Add BSTFA + TMCS & Pyridine s5->d1 d2 Incubate at 70°C d1->d2 a1 GC-MS Analysis d2->a1 a2 Data Processing a1->a2

Caption: GC-MS experimental workflow for this compound analysis.

signaling_pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase DHIV This compound Acetolactate->DHIV Acetohydroxy acid isomeroreductase KIV α-Ketoisovalerate DHIV->KIV Dihydroxyacid dehydratase Valine Valine KIV->Valine Transaminase B Leucine Leucine KIV->Leucine Multiple Steps troubleshooting_logic start Poor Analytical Result q1 Low Analyte Recovery? start->q1 q2 Inconsistent Derivatization? q1->q2 No a1 Check Sample Prep: - Protein Precipitation - LLE pH & Solvent - Sample Stability q1->a1 Yes q3 Peak Co-elution? q2->q3 No a2 Check Derivatization: - Ensure Dry Extract - Optimize Temp/Time - Use Fresh Reagents q2->a2 Yes q4 Matrix Effects? q3->q4 No a3 Optimize Separation: - Adjust GC/LC Gradient - Change Column - Improve Sample Cleanup q3->a3 Yes a4 Mitigate Interference: - Use SIL-IS - Dilute Sample - Modify Sample Prep q4->a4 Yes

References

Validation & Comparative

A Comparative Analysis of 2,3-Dihydroxyisovaleric Acid Production in Engineered Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-dihydroxyisovaleric acid (DHIV) production in various microbial strains. DHIV, an intermediate in the biosynthesis of branched-chain amino acids, is a valuable chiral precursor for the synthesis of various pharmaceuticals.[1][2][3] This document summarizes quantitative data from recent studies, details the experimental protocols for DHIV production and quantification, and illustrates the key metabolic pathways and experimental workflows.

Data Summary

The following table summarizes the production of this compound in different genetically engineered microbial strains as reported in the literature.

Microbial StrainGenetic ModificationsFermentation TypeTiter (g/L)Productivity (g/L·h)Substrate Conversion (mol/mol)Reference
Klebsiella pneumoniaeΔbudA ΔldhA ΔilvDFed-batch36.50.810.49 (glucose)[4]
Enterobacter cloacaeΔbudA ΔilvDFed-batch31.20.410.56 (glucose)[5]
Saccharomyces cerevisiaeEngineered for isobutanol production (specific modifications vary)Not specifiedSecretes large amounts as an intermediateNot specifiedNot specified[6][7]

Experimental Protocols

The methodologies described below are based on protocols reported for the production and quantification of this compound in engineered microbial strains.

Microbial Strain Culture and Fermentation

a. Strain Maintenance and Inoculum Preparation:

  • Strains: Engineered strains of Klebsiella pneumoniae, Enterobacter cloacae, or Saccharomyces cerevisiae.

  • Growth Medium: Luria-Bertani (LB) medium for bacterial strains and Yeast Peptone Dextrose (YPD) medium for yeast.

  • Culture Conditions: Strains are typically grown overnight at 37°C (for bacteria) or 30°C (for yeast) with shaking at 200-250 rpm.

  • Inoculum: The overnight culture is used to inoculate the fermentation medium to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.

b. Fed-Batch Fermentation:

  • Fermenter: A 5-L bioreactor is commonly used with an initial working volume of 3 L.

  • Fermentation Medium: A defined mineral salt medium supplemented with a carbon source (e.g., glucose), nitrogen source (e.g., ammonium sulfate), and essential vitamins and trace elements.

  • Fermentation Parameters:

    • Temperature: Maintained at 37°C for bacterial strains.

    • pH: Controlled at a specific setpoint (e.g., 6.5) by the automated addition of an acid (e.g., 2 M H₂SO₄) and a base (e.g., 5 M NaOH).[4]

    • Aeration and Agitation: Dissolved oxygen (DO) is controlled at a certain percentage (e.g., 30% of air saturation) by adjusting the agitation speed (e.g., 400-800 rpm) and aeration rate.[4]

  • Feeding Strategy: A concentrated solution of the carbon source (e.g., 50% w/v glucose) is fed into the fermenter to maintain its concentration within a desired range, often after the initial batch of carbon source is depleted.

Quantification of this compound

a. Sample Preparation:

  • Fermentation broth samples are collected at regular intervals.

  • The samples are centrifuged (e.g., at 10,000 x g for 10 minutes) to pellet the cells.

  • The supernatant is collected and filtered through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

b. High-Performance Liquid Chromatography (HPLC) Analysis:

  • HPLC System: A standard HPLC system equipped with a refractive index (RI) detector or a UV detector (at a wavelength of 210 nm) is used.

  • Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H column, is typically employed.

  • Mobile Phase: An isocratic mobile phase, commonly a dilute acid solution (e.g., 5 mM H₂SO₄), is used.

  • Flow Rate: A typical flow rate is around 0.6 mL/min.

  • Column Temperature: The column is maintained at a constant temperature (e.g., 50-60°C).

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.

Visualizations

Metabolic Pathway for this compound Production

The following diagram illustrates the engineered metabolic pathway for the production of this compound from pyruvate in 2,3-butanediol producing bacteria. The pathway leverages the native branched-chain amino acid synthesis pathway while blocking competing pathways.

DHIV_Pathway cluster_legend Legend Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate ilvBN / budB (Acetolactate Synthase) Lactate Lactate Pyruvate->Lactate ldhA (Lactate dehydrogenase) DHIV 2,3-Dihydroxy- isovaleric acid alpha_Acetolactate->DHIV ilvC (Acetohydroxy acid isomeroreductase) Acetoin Acetoin alpha_Acetolactate->Acetoin budA (α-Acetolactate decarboxylase) Two_Ketoisovalerate 2-Ketoisovalerate DHIV->Two_Ketoisovalerate ilvD (Dihydroxy acid dehydratase) Valine Valine Two_Ketoisovalerate->Valine ilvE (Transaminase) key1 Engineered Pathway -> key1_color key2 Blocked Pathway -- key2_color

Caption: Engineered metabolic pathway for this compound production.

Experimental Workflow for DHIV Quantification

This diagram outlines the general workflow for the quantification of this compound from a fermentation broth.

DHIV_Quantification_Workflow start Fermentation Sample Collection centrifugation Centrifugation (10,000 x g, 10 min) start->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration (0.22 µm filter) supernatant->filtration hplc HPLC Analysis filtration->hplc quantification Data Analysis and Quantification hplc->quantification end Final Concentration quantification->end

Caption: General workflow for DHIV quantification from fermentation samples.

References

A Comparative Guide to 2,3-Dihydroxyisovaleric Acid and Other Branched-Chain Amino Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,3-dihydroxyisovaleric acid and other key metabolites of branched-chain amino acids (BCAAs), supported by experimental data and detailed methodologies. The focus is on their roles in metabolic pathways, significance in disease, and analytical quantification.

Introduction to Branched-Chain Amino Acid Metabolism

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids crucial for numerous physiological functions.[1][2] Their catabolism is a complex process that begins with a reversible transamination to form branched-chain α-keto acids (BCKAs), followed by an irreversible oxidative decarboxylation.[3][4] Dysregulation of this metabolic pathway is linked to several disorders, most notably Maple Syrup Urine Disease (MSUD), and is increasingly associated with more common conditions like type 2 diabetes and cardiovascular disease.[2][3]

This compound, also known as α,β-dihydroxyisovalerate, is a key intermediate in the biosynthesis of valine, leucine, and isoleucine.[5][6] It is produced from 3-hydroxy-3-methyl-2-oxobutanoic acid and is further converted to 2-oxoisovalerate.[5][6]

Comparative Analysis of BCAA Metabolites

The accumulation of specific BCAA metabolites can have varying pathophysiological consequences. This section compares this compound with other significant metabolites derived from leucine, isoleucine, and valine.

Table 1: Key BCAA Metabolites and Their Pathophysiological Significance

MetaboliteParent BCAAAssociated ConditionsKey Pathophysiological Roles
This compound Valine, Leucine, IsoleucineMaple Syrup Urine Disease (MSUD), 2-Hydroxyglutaric aciduria[7]Intermediate in BCAA biosynthesis; accumulation is a marker for metabolic disruption.
α-Ketoisocaproate (KIC) LeucineMSUD, Type 2 Diabetes, Cardiovascular Disease[3]Elevated levels are strongly associated with insulin resistance.[3]
α-Keto-β-methylvalerate (KMV) IsoleucineMSUD, Type 2 Diabetes, Cardiovascular Disease[3]Accumulation contributes to the metabolic disturbances seen in MSUD and other metabolic disorders.[3]
α-Ketoisovalerate (KIV) ValineMSUD, Type 2 Diabetes, Cardiovascular Disease[3]A key marker for MSUD; its accumulation is indicative of defects in the BCKD complex.[3]
3-Hydroxyisobutyrate (3-HIB) ValineInsulin Resistance, LipotoxicityPromotes the uptake of fatty acids into skeletal muscle, which can exacerbate insulin resistance.[1][8]
3-Hydroxyisovaleric acid LeucineBiotinidase DeficiencyAn indicator of biotin deficiency.
Signaling and Metabolic Pathways

The catabolism of BCAAs is a critical pathway for energy production and is tightly regulated. The initial steps are common to all three BCAAs, involving the enzymes branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4][9] A deficiency in the BCKDH complex is the primary cause of MSUD, leading to the accumulation of BCAAs and their corresponding BCKAs.[3][10]

BCAA_Metabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Metabolites_Leu Further Metabolites KIC->Metabolites_Leu BCKDH MSUD Maple Syrup Urine Disease (MSUD) (BCKDH Deficiency) KIC->MSUD Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT Metabolites_Ile Further Metabolites KMV->Metabolites_Ile BCKDH KMV->MSUD Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV BCAT DHIV This compound KIV->DHIV KIV->MSUD Metabolites_Val Further Metabolites DHIV->Metabolites_Val Dihydroxy-acid dehydratase

Experimental Data and Protocols

The accurate quantification of BCAA metabolites is essential for diagnosing and monitoring metabolic disorders. Various analytical techniques are employed, with mass spectrometry-based methods being the most sensitive and specific.

Table 2: Quantitative Data of BCAA Metabolites in Human Plasma (µmol/L)

MetaboliteHealthy AdultsClassic MSUD (untreated neonates)
Leucine80 - 150>1000[10]
Isoleucine40 - 80Elevated
Valine150 - 300Elevated
Allo-isoleucineNot detectablePresent and elevated
α-Ketoisocaproate (KIC)20 - 50Markedly elevated
α-Keto-β-methylvalerate (KMV)10 - 30Markedly elevated
α-Ketoisovalerate (KIV)10 - 30Markedly elevated

Note: Reference ranges can vary between laboratories. Data for this compound in plasma is not as readily available in clinical literature, as the focus is often on the primary accumulating BCAAs and BCKAs.

Experimental Protocol: Quantification of BCAA and their Metabolites by LC-MS/MS

This protocol provides a general workflow for the analysis of BCAAs and their ketoacids in plasma samples.

Experimental_Workflow

Detailed Methodological Steps:

  • Sample Preparation :

    • Thaw plasma samples on ice.

    • To 20 µL of plasma, add 80 µL of a protein precipitation solution (e.g., methanol) containing stable isotope-labeled internal standards for each analyte of interest (e.g., Leucine-13C6,15N).[11]

    • Vortex mix for 1 minute to ensure thorough protein precipitation.

  • Centrifugation :

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

  • Liquid Chromatography (LC) :

    • Inject a small volume of the supernatant (e.g., 5-10 µL) onto an LC column. A reversed-phase C18 column or a mixed-mode column can be used for separation.[11][12]

    • Employ a suitable mobile phase, often a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.[13]

    • The separation can be achieved using an isocratic or a gradient elution method.[11]

  • Mass Spectrometry (MS) :

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[12]

    • Detection is performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode.[11] This involves selecting a specific precursor ion for each analyte and a corresponding product ion, which provides high selectivity and sensitivity.

  • Data Analysis :

    • The data is processed using the instrument's software.

    • The peak area of each analyte is integrated and normalized to the peak area of its corresponding internal standard.

    • Quantification is achieved by comparing the normalized peak areas to a calibration curve prepared with known concentrations of the analytes.

Conclusion

This compound is an important, though less frequently quantified, metabolite in the BCAA pathways. While the primary diagnostic markers for disorders like MSUD are the BCAAs and their corresponding α-keto acids, understanding the complete metabolic profile, including downstream intermediates like this compound, can provide deeper insights into the pathophysiology of these conditions. The continued development of sensitive and high-throughput analytical methods, such as LC-MS/MS, is crucial for advancing research and improving the clinical management of metabolic diseases.

References

A Comparative Analysis of Biosynthetic Pathways for 2,3-Dihydroxyisovaleric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Engineered Microbial Systems for 2,3-Dihydroxyisovaleric Acid Synthesis

This compound (DHIV), a chiral α,β-dihydroxy acid, is a crucial intermediate in the biosynthesis of branched-chain amino acids. While not naturally accumulated in microorganisms, metabolic engineering has enabled its production in several microbial hosts. This guide provides a comparative analysis of the most successful engineered biosynthetic pathways for DHIV production, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Engineered Microbial Hosts

The production of this compound has been most successfully demonstrated in metabolically engineered Gram-negative bacteria, particularly Klebsiella pneumoniae and Enterobacter cloacae. The primary strategy involves redirecting carbon flux from central metabolism into the valine biosynthesis pathway while preventing the further conversion of DHIV.

Host OrganismKey Genetic ModificationsFermentation ScaleTiter (g/L)Productivity (g/L·h)Yield (mol/mol glucose)Reference
Klebsiella pneumoniaeΔbudA ΔilvD ΔldhAFed-batch36.5~0.810.49[1][2][3]
Enterobacter cloacaeΔbudA ΔilvDFed-batch31.20.410.56[4]

Biosynthetic Pathway Diagrams

The core engineered pathway for DHIV production in both Klebsiella pneumoniae and Enterobacter cloacae originates from pyruvate. The key modifications involve blocking the competing 2,3-butanediol pathway and the subsequent metabolic step that consumes DHIV.

DHIV_Biosynthesis_Klebsiella_pneumoniae cluster_X1 cluster_X2 cluster_X3 Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ilvBN/ilvGM/ilvIH (Acetohydroxy acid synthase) Lactate Lactate Pyruvate->Lactate ldhA (Lactate dehydrogenase) DHIV This compound Acetolactate->DHIV ilvC (Acetohydroxy acid isomeroreductase) Acetoin Acetoin Acetolactate->Acetoin budA (α-Acetolactate decarboxylase) Ketoisovalerate 2-Ketoisovalerate DHIV->Ketoisovalerate ilvD (Dihydroxy acid dehydratase) X1 X X2 X X3 X

Caption: Engineered DHIV pathway in K. pneumoniae.

DHIV_Biosynthesis_Enterobacter_cloacae cluster_X1 cluster_X2 Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate budB/alsA (Acetolactate synthase) DHIV This compound Acetolactate->DHIV ilvC (Acetohydroxy acid isomeroreductase) Acetoin Acetoin Acetolactate->Acetoin budA (α-Acetolactate decarboxylase) Ketoisovalerate 2-Ketoisovalerate DHIV->Ketoisovalerate ilvD (Dihydroxy acid dehydratase) X1 X X2 X Gene_Knockout_Workflow A Amplify homologous arms of target gene B Ligate with antibiotic resistance cassette A->B C Electroporation into host cell B->C D Select for antibiotic resistance C->D E Verify knockout by PCR and sequencing D->E

References

Confirming the Structure of 2,3-Dihydroxyisovaleric Acid: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of 2,3-Dihydroxyisovaleric acid. Due to the limited availability of experimental NMR data for this compound, this guide presents predicted NMR data for the target compound and compares it with experimental data from its close structural isomer, 2-hydroxy-3-methylbutyric acid. This comparative approach allows for a robust structural verification based on the predictable shielding and deshielding effects of the hydroxyl groups on the carbon and proton environments.

Structural Comparison

This compound and its isomer, 2-hydroxy-3-methylbutyric acid, both possess a five-carbon backbone with a carboxylic acid group. The key difference lies in the position of the hydroxyl groups. In this compound, hydroxyl groups are present at both the alpha (C2) and beta (C3) positions relative to the carboxyl group. In contrast, 2-hydroxy-3-methylbutyric acid has a single hydroxyl group at the alpha position. This structural variance is expected to produce distinct chemical shifts in their respective ¹H and ¹³C NMR spectra.

NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2-hydroxy-3-methylbutyric acid.

Table 1: ¹H NMR Chemical Shift Data (Predicted for this compound vs. Experimental for 2-hydroxy-3-methylbutyric acid)

Proton Assignment This compound (Predicted, ppm) 2-hydroxy-3-methylbutyric acid (Experimental, ppm) [1][2][3]
H2 (methine)~4.0 - 4.23.83 - 4.1
H3 (methine)N/A (quaternary carbon)1.98 - 2.04
H4 (methyl)~1.2 - 1.4 (x2)0.83 & 0.96 (doublets)
OH (hydroxyl)Broad, variableBroad, variable
COOH (carboxyl)Broad, variableBroad, variable

Table 2: ¹³C NMR Chemical Shift Data (Predicted for this compound vs. Experimental for 2-hydroxy-3-methylbutyric acid)

Carbon Assignment This compound (Predicted, ppm) [4][5]2-hydroxy-3-methylbutyric acid (Experimental, ppm) [6]
C1 (carboxyl)~175 - 180~180
C2 (methine)~75 - 80~77
C3 (quaternary)~70 - 75~33
C4 (methyl)~20 - 25 (x2)~17 & ~19

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of Small Organic Molecules

This protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound in solution.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte and should be noted.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are typical for a 400-600 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

  • For ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation for quantitative measurements.

    • Number of Scans (NS): 8-16 scans for samples with good concentration. More scans may be needed for dilute samples.

    • Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

  • For ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration.

    • Number of Scans (NS): 1024 scans or more, depending on the sample concentration, as the ¹³C isotope has a low natural abundance.

    • Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum to the internal standard (TMS or TSP at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy, incorporating the comparative analysis approach.

G Workflow for Structural Confirmation of this compound via NMR cluster_0 Data Acquisition cluster_1 Comparative Data cluster_2 Analysis and Confirmation A Synthesize or Isolate This compound B Prepare NMR Sample A->B C Acquire 1H and 13C NMR Spectra B->C F Compare Experimental Spectrum with Predicted and Comparative Data C->F D Obtain Experimental NMR Data of 2-hydroxy-3-methylbutyric acid D->F E Obtain Predicted NMR Data of This compound E->F G Assign Peaks and Confirm Connectivity and Functional Groups F->G H Structure Confirmed G->H

Workflow for NMR-based structural confirmation.

Conclusion

By comparing the acquired NMR spectra of a sample suspected to be this compound with the predicted data and the experimental data of its close isomer, 2-hydroxy-3-methylbutyric acid, a confident structural confirmation can be achieved. The distinct chemical shifts arising from the different substitution patterns of the hydroxyl groups serve as key diagnostic markers. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and other small organic molecules.

References

A Comparative Guide to the Biological Significance of 2,3-Dihydroxyisovaleric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities and metabolic roles of 2,3-dihydroxyisovaleric acid and its structurally related analogs, 2-hydroxyisovaleric acid and 3-hydroxyisovaleric acid. While direct comparative studies on their biological activities are limited, this document synthesizes available data on their metabolic pathways, physiological relevance, and association with human diseases.

Introduction

This compound and its analogs are organic acids derived from the metabolism of branched-chain amino acids (BCAAs), primarily leucine and valine. Although structurally similar, these compounds exhibit distinct biological roles and are recognized as important biomarkers in various metabolic contexts. This guide aims to provide a clear, objective comparison to aid researchers in understanding their significance.

Comparative Overview

FeatureThis compound2-Hydroxyisovaleric Acid3-Hydroxyisovaleric Acid
Primary Metabolic Role Intermediate in the biosynthesis of valine and leucine.[1][2]Metabolite in the catabolic pathway of leucine.[3]Byproduct of leucine catabolism, particularly when biotin-dependent pathways are impaired.[4][5]
Key Associated Enzyme(s) Ketol-acid reductoisomerase, Dihydroxy-acid dehydratase.[1][6]Branched-chain aminotransferase, α-Ketoisocaproate oxygenase.[3][7]Methylcrotonyl-CoA carboxylase (biotin-dependent).[4]
Primary Clinical Significance Generally not used as a primary diagnostic marker, but its precursors and subsequent products are relevant in BCAA metabolism disorders.Elevated levels are a key diagnostic marker for Maple Syrup Urine Disease (MSUD).[3][8]Elevated levels are a sensitive and early biomarker for biotin deficiency.[4][6][9]
Physiological State of Increased Levels Not typically accumulating to high levels under normal physiological conditions.Inborn errors of metabolism affecting the branched-chain α-keto acid dehydrogenase complex (MSUD).[10][11]Biotin deficiency (dietary or genetic), pregnancy, smoking, and use of certain anticonvulsant drugs.[5][12]

Metabolic Pathways

The metabolic fates of this compound and its analogs are distinct, reflecting their different roles in amino acid metabolism.

Biosynthesis of Branched-Chain Amino Acids (Involving this compound)

This compound is a crucial intermediate in the biosynthetic pathway of valine and pantothenate.[1][2]

BCAAsynthesis Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase alpha_beta_Dihydroxyisovalerate This compound alpha_Acetolactate->alpha_beta_Dihydroxyisovalerate Ketol-acid reductoisomerase (EC 1.1.1.86) alpha_Ketoisovalerate α-Ketoisovalerate alpha_beta_Dihydroxyisovalerate->alpha_Ketoisovalerate Dihydroxy-acid dehydratase (EC 4.2.1.9) Valine Valine alpha_Ketoisovalerate->Valine Valine aminotransferase

Caption: Biosynthesis pathway of valine highlighting this compound.

Leucine Catabolism (Involving 2-Hydroxyisovaleric Acid and 3-Hydroxyisovaleric Acid)

Both 2-hydroxyisovaleric acid and 3-hydroxyisovaleric acid are metabolites of leucine catabolism. Their accumulation is indicative of specific metabolic dysregulations.

LeucineCatabolism Leucine Leucine alpha_Ketoisocaproate α-Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-chain aminotransferase (EC 2.6.1.42) Isovaleryl_CoA Isovaleryl-CoA alpha_Ketoisocaproate->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex two_Hydroxyisovaleric 2-Hydroxyisovaleric Acid alpha_Ketoisocaproate->two_Hydroxyisovaleric α-Ketoisocaproate oxygenase MSUD_block Blocked in MSUD Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Methylcrotonyl-CoA carboxylase (Biotin-dependent) (EC 6.4.1.4) three_Hydroxyisovaleric 3-Hydroxyisovaleric Acid Methylcrotonyl_CoA->three_Hydroxyisovaleric Biotin_deficiency Biotin Deficiency Pathway HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA

Caption: Leucine catabolism showing the formation of 2- and 3-hydroxyisovaleric acid.

Quantitative Data

The urinary excretion of these organic acids can vary significantly in certain pathological conditions.

AnalyteConditionUrinary Concentration/Excretion RateReference
3-Hydroxyisovaleric Acid Healthy Adults8.5 ± 3.2 mmol/mol creatinine[13]
Biotin Deficient AdultsIncreased threefold from baseline[13]
2-Hydroxyisovaleric Acid Maple Syrup Urine Disease (MSUD)Significantly elevated (diagnostic peak)[14][15]

Note: Quantitative data for this compound in physiological and pathological states is not well-established in the literature.

Experimental Protocols

The analysis of these organic acids in biological fluids is typically performed using mass spectrometry-based methods.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling

This method is a well-established technique for the comprehensive screening of organic acids in urine.

1. Sample Preparation:

  • A urine sample is normalized based on creatinine concentration.
  • Internal standards are added for quantification.
  • Oximation is performed to stabilize keto-acids.
  • Organic acids are extracted from the acidified sample using an organic solvent (e.g., ethyl acetate).[16]
  • The extract is dried and derivatized to increase volatility for GC analysis, commonly using silylation reagents like BSTFA.[16]

2. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.
  • Separation is achieved on a capillary column with a specific temperature program.
  • The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.[5]
  • Identification is based on retention time and comparison of the mass spectrum with a library of known compounds.

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis

LC-MS/MS offers high sensitivity and specificity for the targeted quantification of specific organic acids.

1. Sample Preparation:

  • Urine samples are typically diluted with a solution containing internal standards.[17][18]
  • Minimal sample cleanup is often required due to the selectivity of MS/MS.

2. LC-MS/MS Analysis:

  • The sample is injected into the LC system.
  • Chromatographic separation is achieved on a suitable column (e.g., reversed-phase or mixed-mode).[19][20]
  • The mass spectrometer is operated in multiple reaction monitoring (MRM) or selected ion monitoring (SIM) mode for high specificity and sensitivity.

3. Data Analysis:

  • Quantification is based on a calibration curve generated from standards of the target analytes.

Experimental Workflow

The general workflow for the analysis of hydroxyisovaleric acids in a clinical or research setting is outlined below.

ExperimentalWorkflow Sample Urine Sample Collection Preparation Sample Preparation (Extraction & Derivatization for GC-MS) Sample->Preparation Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Analysis DataProcessing Data Processing (Peak Integration, Identification) Analysis->DataProcessing Interpretation Interpretation & Reporting DataProcessing->Interpretation

Caption: General workflow for the analysis of hydroxyisovaleric acids.

Conclusion

This compound, 2-hydroxyisovaleric acid, and 3-hydroxyisovaleric acid, while structurally similar, have distinct and important roles in human metabolism. This compound is an essential intermediate in the anabolic pathways of branched-chain amino acids. In contrast, 2-hydroxyisovaleric acid and 3-hydroxyisovaleric acid are catabolic products of leucine, with their accumulation in biological fluids serving as key indicators of specific metabolic disorders. 2-Hydroxyisovaleric acid is a hallmark of Maple Syrup Urine Disease, while 3-hydroxyisovaleric acid is a reliable biomarker for biotin deficiency. Understanding these differences is crucial for researchers and clinicians involved in the diagnosis and study of metabolic diseases.

References

The Role of 2,3-Dihydroxyisovaleric Acid in Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 2,3-dihydroxyisovaleric acid and its significance in the context of metabolic disorders, with a primary focus on Maple Syrup Urine Disease (MSUD). While this compound is a known intermediate in the catabolism of branched-chain amino acids (BCAAs), a notable gap exists in the literature regarding specific quantitative comparisons of its levels in affected individuals versus healthy controls. This review addresses this gap by presenting available qualitative information and offering a comparative analysis of the primary biomarkers of MSUD. Detailed experimental protocols for the analysis of relevant metabolites are also provided, alongside visualizations of the key metabolic pathway and analytical workflow.

Data Presentation: Comparative Analysis of MSUD Biomarkers

Direct quantitative data for this compound in MSUD patients versus healthy controls are not extensively reported in the literature. However, the metabolic block in MSUD leads to a significant accumulation of upstream metabolites, namely the BCAAs (leucine, isoleucine, and valine) and their corresponding branched-chain ketoacids (BCKAs) and branched-chain hydroxyacids (BCHAs).[1][2][3] Untargeted metabolomics studies have identified elevated levels of 2-hydroxyisovaleric acid in the urine of MSUD patients.[4][5] One case study of an intermediate form of MSUD reported a "small amount" of 2-OH-isovaleric acid in the urine.[5]

The following table summarizes the typical concentrations of the primary diagnostic biomarkers for classic MSUD in plasma and urine, offering a comparative overview for researchers.

Table 1: Typical Concentrations of Key Biomarkers in Classic Maple Syrup Urine Disease (MSUD)

BiomarkerBiological FluidHealthy Control RangeClassic MSUD Patient RangeReference
Leucine Plasma50 - 150 µmol/L>1000 µmol/L (at diagnosis)[6][7]
UrineNot typically reportedSignificantly elevated[2]
Isoleucine Plasma30 - 100 µmol/LOften elevated, but can be normal or low[2][6]
UrineNot typically reportedSignificantly elevated[2]
Alloisoleucine PlasmaNot detectable>5 µmol/L (pathognomonic)[3][8]
UrineNot detectablePresent[3]
Valine Plasma150 - 300 µmol/LElevated[6][7]
UrineNot typically reportedSignificantly elevated[2]
2-Ketoisocaproic acid PlasmaNot typically reportedSignificantly elevated[9]
(from Leucine)UrineNot typically reportedSignificantly elevated[3][10]
2-Keto-3-methylvaleric acid PlasmaNot typically reportedSignificantly elevated[9]
(from Isoleucine)UrineNot typically reportedSignificantly elevated[3][10]
2-Ketoisovaleric acid PlasmaNot typically reportedSignificantly elevated[9]
(from Valine)UrineNot typically reportedSignificantly elevated[3][10]

Experimental Protocols

The analysis of this compound and other relevant metabolites in biological fluids is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a standard approach for the diagnosis and monitoring of organic acidurias, including MSUD.

a. Sample Preparation:

  • Collection: A random urine sample is collected. For quantitative analysis, a timed collection (e.g., 24 hours) may be preferred.

  • Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of a related organic acid) is added to a known volume of urine to correct for variations in extraction efficiency and instrument response.

  • Acidification: The urine sample is acidified to a pH of 1-2 with hydrochloric acid.

  • Extraction: The organic acids are extracted from the acidified urine using an organic solvent, such as ethyl acetate or diethyl ether. This step is often repeated to ensure complete extraction.

  • Drying: The organic solvent extract is dried under a stream of nitrogen gas.

  • Derivatization: The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the acidic protons to trimethylsilyl (TMS) esters.

b. GC-MS Analysis:

  • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

  • Separation: The organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is typically used to elute the compounds.

  • Ionization and Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization). The resulting ions are separated by their mass-to-charge ratio and detected.

  • Quantification: The concentration of each organic acid is determined by comparing the peak area of the analyte to that of the internal standard.

Plasma Amino Acid and Acylcarnitine Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is commonly used in newborn screening and for the quantitative analysis of amino acids and acylcarnitines in plasma.

a. Sample Preparation:

  • Collection: A blood sample is collected in a heparinized or EDTA tube, and the plasma is separated by centrifugation.

  • Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent such as methanol or acetonitrile, often containing stable isotope-labeled internal standards for the analytes of interest.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant, containing the amino acids and acylcarnitines, is transferred to a new vial for analysis.

b. LC-MS/MS Analysis:

  • Injection: A small volume of the supernatant is injected into the liquid chromatograph.

  • Separation: The analytes are separated using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column with a gradient elution.

  • Ionization and Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The analytes are detected using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.

  • Quantification: The concentration of each analyte is determined by comparing the response of the native analyte to its corresponding stable isotope-labeled internal standard.

Mandatory Visualization

BCAA_Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT BCKDH Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH) KIC->BCKDH KMV->BCKDH DHIV This compound KIV->DHIV Reductase KIV->BCKDH DHIV->KIV Dehydrogenase Further_Metabolism Further_Metabolism BCKDH->Further_Metabolism Further Metabolism

Caption: Branched-Chain Amino Acid (BCAA) Catabolism and the Role of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Collection Biological Sample Collection (Urine or Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction_Precipitation Extraction (Urine) or Protein Precipitation (Plasma) Internal_Standard->Extraction_Precipitation Derivatization Derivatization (for GC-MS) Extraction_Precipitation->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification and Data Analysis Data_Acquisition->Quantification

Caption: General Experimental Workflow for Metabolite Analysis.

References

A Comparative Guide to the Quantification of 2,3-Dihydroxyisovaleric Acid in Inter-Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydroxyisovaleric acid is a key intermediate in the biosynthesis of branched-chain amino acids, valine, and leucine.[1] Accurate and reproducible quantification of this metabolite is crucial for research in metabolic disorders and other biomedical fields. While dedicated inter-laboratory comparison studies for this compound are not extensively documented, this guide provides a comparative overview of the primary analytical methodologies employed for its quantification, drawing parallels from inter-laboratory studies on broader metabolomics platforms and analyses of structurally similar organic acids.[2][3] The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select an appropriate analytical strategy and to understand the expected performance characteristics and potential for inter-laboratory variability.

The two most prevalent and robust techniques for the quantification of this compound and other organic acids in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7][8]

Data Presentation: Comparison of Analytical Platforms

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on various factors including sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each platform, based on data from the analysis of similar organic acids.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requirement High (Derivatization is mandatory)Low (Derivatization is often not required)
Typical Limit of Quantification (LOQ) Low to mid ng/mLLow pg/mL to low ng/mL[5]
Linearity (r²) >0.99>0.99[5]
Intra-Assay Precision (%CV) < 10%< 15%[5]
Inter-Assay Precision (%CV) < 15%< 15%[5]
Accuracy (% Recovery) 85-115%85-115%[5]
Sample Throughput Lower due to derivatization and longer run timesHigher due to simpler sample preparation and faster run times
Matrix Effects Less prone to ion suppressionCan be susceptible to ion suppression/enhancement

Experimental Protocols

Detailed methodologies are critical for ensuring the reproducibility and comparability of results between laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is essential to increase volatility and thermal stability.[8]

1. Sample Preparation:

  • Internal Standard Addition: A known concentration of a stable isotope-labeled internal standard (e.g., this compound-d7) is added to the biological sample (e.g., urine, plasma).

  • Extraction: The sample is acidified, and organic acids are extracted using a solvent such as ethyl acetate.[6] This may be repeated to improve recovery. The organic layers are then pooled.

  • Drying: The pooled organic extract is dried under a stream of nitrogen.

2. Derivatization:

  • The dried residue is derivatized to create a volatile silyl derivative. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • The sample is heated (e.g., at 70°C for 1 hour) to ensure complete derivatization.[4]

3. GC-MS Analysis:

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

  • Chromatographic Separation: The analytes are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed with a gradient to ensure optimal separation.[4]

  • Mass Spectrometry: The mass spectrometer is typically operated in scan mode to identify the compounds based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be used for higher sensitivity and selectivity.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Add Internal Standard Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Drying Dry Down Extraction->Drying Derivatization Add Silylating Agent (e.g., BSTFA) & Heat Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection (Scan or SIM/MS/MS) Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS Experimental Workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

LC-MS/MS offers high sensitivity and selectivity and often requires less sample preparation than GC-MS, as derivatization is typically not necessary for polar compounds like this compound.[8]

1. Sample Preparation:

  • Internal Standard Addition: A stable isotope-labeled internal standard is added to the sample.

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent like acetonitrile or methanol.[8][9]

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the analyte is transferred to a new tube.

  • Drying and Reconstitution: The supernatant is dried down and reconstituted in the initial mobile phase.[8]

2. LC-MS/MS Analysis:

  • Injection: The reconstituted sample is injected into the LC system.

  • Chromatographic Separation: The analyte is separated from other matrix components on a suitable column, often a reverse-phase C18 column, using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.[5][7]

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the precursor ion of this compound and a specific product ion, which provides high selectivity and sensitivity.[7]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Dry_Reconstitute Dry & Reconstitute Supernatant_Transfer->Dry_Reconstitute LC_Injection LC Injection Dry_Reconstitute->LC_Injection Separation Chromatographic Separation LC_Injection->Separation MSMS_Detection MS/MS Detection (MRM) Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

LC-MS/MS Experimental Workflow for this compound.

Comparative Analysis of Methodologies

The selection of an analytical method for an inter-laboratory study requires careful consideration of the trade-offs between different platforms.

Method_Comparison cluster_gcms GC-MS cluster_lcms LC-MS/MS Analyte This compound GCMS_Node Gas Chromatography-Mass Spectrometry Analyte->GCMS_Node LCMS_Node Liquid Chromatography-Tandem Mass Spectrometry Analyte->LCMS_Node GCMS_Pros Pros: - Robust & Established - Less Ion Suppression GCMS_Node->GCMS_Pros Advantages GCMS_Cons Cons: - Derivatization Required - Lower Throughput GCMS_Node->GCMS_Cons Disadvantages LCMS_Pros Pros: - High Sensitivity & Selectivity - High Throughput - No Derivatization LCMS_Node->LCMS_Pros Advantages LCMS_Cons Cons: - Potential Matrix Effects - Higher Initial Cost LCMS_Node->LCMS_Cons Disadvantages

Logical Comparison of GC-MS and LC-MS/MS for Analysis.

Both GC-MS and LC-MS/MS are suitable for the quantification of this compound. LC-MS/MS is often favored for its higher throughput and sensitivity, and simpler sample preparation. However, GC-MS remains a robust and reliable alternative, particularly in laboratories where this instrumentation is well-established. For successful inter-laboratory comparisons, harmonization of protocols, including the use of common internal standards and quality control materials, is paramount to minimize variability and ensure data comparability. Participation in proficiency testing schemes, when available, is also highly recommended to benchmark and improve laboratory performance.

References

Validating the Role of 2,3-Dihydroxyisovaleric Acid in a Specific Biological Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-dihydroxyisovaleric acid's role as a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs) and pantothenate (Vitamin B5). We will delve into the enzymatic reactions that produce and consume this molecule, compare its processing with alternative substrates, and provide detailed experimental protocols for its study.

Introduction to this compound and its Biological Significance

This compound, also known as (R)-2,3-dihydroxy-3-methylbutanoic acid, is a crucial intermediate in the metabolic pathways leading to the synthesis of the essential amino acids valine, leucine, and isoleucine.[1][2] Furthermore, it serves as a precursor in the biosynthesis of pantothenate, a component of the vital Coenzyme A (CoA).[1][2][3] The production and consumption of this compound are tightly regulated by two key enzymes: ketol-acid reductoisomerase (KARI) and dihydroxy-acid dehydratase (DHAD). Understanding the kinetics and substrate specificity of these enzymes is critical for comprehending the metabolic flux through these essential pathways.

The Central Role of this compound in BCAA and Pantothenate Biosynthesis

The biosynthesis of BCAAs and pantothenate are interconnected pathways, with this compound situated at a critical juncture. The following diagram illustrates the position of this compound and the enzymes responsible for its conversion.

BCAA_Pantothenate_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate Synthase alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate DHIV 2,3-Dihydroxy- isovaleric acid alpha_Acetolactate->DHIV Ketol-acid reductoisomerase (KARI) alpha_Ketoisovalerate α-Ketoisovalerate DHIV->alpha_Ketoisovalerate Dihydroxy-acid dehydratase (DHAD) Valine Valine alpha_Ketoisovalerate->Valine Transaminase Pantoate Pantoate alpha_Ketoisovalerate->Pantoate Leucine Leucine alpha_Ketoisovalerate->Leucine ... Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate Isoleucine Isoleucine alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Acetolactate Synthase dihydroxy_methylvalerate 2,3-Dihydroxy- 3-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->dihydroxy_methylvalerate KARI keto_methylvalerate α-Keto-β- methylvalerate dihydroxy_methylvalerate->keto_methylvalerate DHAD keto_methylvalerate->Isoleucine Transaminase KARI_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Tris-HCl, MgCl₂, NADPH) Add_Enzyme Add KARI Enzyme Prepare_Mixture->Add_Enzyme Add_Substrate Add Substrate (e.g., 2-Acetolactate) Add_Enzyme->Add_Substrate Measure_Absorbance Monitor Absorbance Decrease at 340 nm Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity DHAD_Assay_Workflow Prepare_Reaction Prepare Reaction (Tris-HCl, MgCl₂, DHAD) Start_Reaction Add Substrate (2,3-Dihydroxyisovalerate) Prepare_Reaction->Start_Reaction Take_Aliquots Take Aliquots at Time Points Start_Reaction->Take_Aliquots Stop_Reaction Stop Reaction with TCA Take_Aliquots->Stop_Reaction Derivatize Derivatize with DNPH Stop_Reaction->Derivatize Measure_Absorbance Measure Absorbance Derivatize->Measure_Absorbance Quantify Quantify Product (vs. Standard Curve) Measure_Absorbance->Quantify GCMS_Workflow Sample_Prep Sample Preparation (add Internal Standard) Extraction Organic Acid Extraction (HCl/Methanol, Chloroform) Sample_Prep->Extraction Derivatization Derivatization (e.g., with BSTFA) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) GCMS_Analysis->Data_Processing

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydroxyisovaleric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2,3-Dihydroxyisovaleric acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment and Safety Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionTightly fitting safety goggles with side-shields.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area or under a fume hood.

Disposal Decision Pathway

The primary disposal route for this compound depends on its concentration and the presence of other hazardous contaminants. The following decision-making flowchart outlines the proper procedure.

DisposalPathway start Start: this compound waste is_contaminated Is the waste mixed with other hazardous chemicals (e.g., heavy metals)? start->is_contaminated is_concentrated Is the concentration > 1%? is_contaminated->is_concentrated No collect_hazardous Collect in a designated, labeled hazardous waste container. is_contaminated->collect_hazardous Yes is_concentrated->collect_hazardous Yes neutralize Neutralize the acidic waste. is_concentrated->neutralize No check_ph Check pH. Is it between 5.5 and 9.0? neutralize->check_ph drain_disposal Dispose of down the sanitary sewer with copious amounts of water. check_ph->drain_disposal Yes adjust_ph Adjust pH with appropriate acid or base. check_ph->adjust_ph No adjust_ph->check_ph

Caption: Disposal decision pathway for this compound waste.

Detailed Experimental Protocol for Neutralization

This protocol is for the neutralization of dilute (<1%) aqueous solutions of this compound that are not contaminated with other hazardous materials.

Materials:

  • Dilute this compound waste

  • Sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir bar and stir plate

  • Appropriate beakers or flasks

  • Personal Protective Equipment (as specified in Section 1)

Procedure:

  • Work in a Ventilated Area: Perform the entire neutralization procedure in a chemical fume hood.

  • Prepare the Neutralizing Agent:

    • If using sodium bicarbonate, prepare a saturated solution or have the solid powder ready.

    • If using sodium hydroxide, have a 1M solution prepared.

  • Dilute the Waste (if necessary): If the volume of acidic waste is small, it is good practice to dilute it with water in a larger beaker to better control the neutralization reaction.

  • Slowly Add Base: While continuously stirring the acidic waste, slowly add the neutralizing agent (sodium bicarbonate or 1M NaOH). Be cautious as the reaction may generate some heat and gas (carbon dioxide if using sodium bicarbonate).

  • Monitor the pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips.

  • Target pH Range: Continue adding the base until the pH of the solution is stable within the range of 5.5 to 9.0.

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be poured down the sanitary sewer, followed by flushing with a large volume of water.

Management of Concentrated or Contaminated Waste

If the this compound waste is concentrated (>1%) or contaminated with other hazardous chemicals (e.g., heavy metals, organic solvents), it must not be neutralized for drain disposal. Instead, it should be collected as hazardous chemical waste.

Procedure for Hazardous Waste Collection:

  • Container: Use a designated, leak-proof, and chemically compatible container. The container should be clearly labeled.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other contaminants with their approximate concentrations.

    • The associated hazards (e.g., "Irritant," "Corrosive").

    • The date of accumulation.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Quantitative Disposal Parameters

ParameterGuideline
Concentration for Neutralization < 1% aqueous solution
Acceptable pH for Drain Disposal 5.5 - 9.0
Contaminants Must be free of heavy metals and other hazardous chemicals

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

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Retrosynthesis Analysis

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